2'-Deoxy-2'-fluoroarabinoadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H12FN5O3 |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1 |
Clé InChI |
ZGYYPTJWJBEXBC-ZBFRNQRKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) is a synthetic nucleoside analog that has garnered significant attention in the field of oligonucleotide therapeutics. As a key component of 2'-deoxy-2'-fluoroarabinonucleic acid (FANA), it imparts unique and advantageous properties to antisense oligonucleotides (ASOs), making them potent tools for gene silencing. This technical guide provides a comprehensive overview of FANA-A, including its chemical properties, mechanism of action, and applications in drug development, with a focus on quantitative data and detailed experimental methodologies.
FANA-A is characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety in the "up" or "ara" configuration. This seemingly subtle modification has profound effects on the conformation, binding affinity, and nuclease resistance of oligonucleotides into which it is incorporated. FANA-modified ASOs have emerged as a promising class of therapeutics for a range of diseases, including genetic disorders, viral infections, and cancer.
Chemical Properties and Synthesis
The defining feature of FANA-A is the fluorine atom at the C2' position of the arabinose sugar. This modification results in a sugar pucker conformation that is intermediate between the C3'-endo (RNA-like) and C2'-endo (DNA-like) conformations, often favoring an O4'-endo (East) pucker. This unique conformation allows FANA oligonucleotides to mimic the structure of DNA:RNA hybrids, a key feature for their biological activity.
Synthesis of FANA-A Phosphoramidites
The synthesis of FANA-A phosphoramidites is a crucial step for their incorporation into oligonucleotides via solid-phase synthesis. The following is a generalized protocol for the preparation of protected 2'-deoxy-2'-fluoroarabinonucleoside phosphoramidites.
Experimental Protocol: Synthesis of this compound Phosphoramidite (B1245037)
Materials:
-
Protected this compound
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Acetonitrile
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Preparation of the Nucleoside: Start with an appropriately protected this compound nucleoside. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, and the N6-amino group of adenine (B156593) is protected with a benzoyl (Bz) or other suitable protecting group.
-
Phosphitylation Reaction:
-
Dissolve the protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine).
-
-
Characterization:
-
Characterize the purified phosphoramidite using ³¹P NMR and ¹H NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
-
Storage: Store the final FANA-A phosphoramidite under anhydrous conditions at -20°C.
Solid-Phase Synthesis of FANA-Antisense Oligonucleotides
FANA-A phosphoramidites are incorporated into ASOs using automated solid-phase synthesis on a DNA synthesizer. This process allows for the precise, sequential addition of nucleotides to create the desired oligonucleotide sequence.
Experimental Protocol: Solid-Phase Synthesis of FANA-ASOs
Materials:
-
FANA-A phosphoramidite and other required phosphoramidites (DNA, other modified bases)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard reagents for oligonucleotide synthesis:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine) or sulfurizing reagent for phosphorothioate (B77711) linkages (e.g., DDTT)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
-
Automated DNA synthesizer
-
HPLC for purification
Procedure:
-
Synthesis Cycle: The synthesis proceeds in a series of automated cycles, with one nucleotide added per cycle in the 3' to 5' direction. Each cycle consists of the following steps:
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester or sulfurized to a phosphorothioate triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support using the cleavage and deprotection solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification:
-
The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to remove failed sequences and other impurities.
-
-
Desalting and Quantification:
-
The purified oligonucleotide is desalted and quantified by UV-Vis spectrophotometry.
-
Mechanism of Action
The primary mechanism of action for FANA-ASOs is the RNase H-mediated degradation of a target RNA molecule. RNase H is an endogenous enzyme that specifically recognizes and cleaves the RNA strand of a DNA:RNA hybrid duplex. Due to their unique structural properties, FANA oligonucleotides, when hybridized to a complementary RNA strand, form a substrate that is recognized by RNase H.[1]
Upon binding to the target mRNA, the FANA ASO/mRNA duplex is recognized by RNase H, which then cleaves the mRNA strand. The cleaved mRNA is subsequently degraded by cellular exonucleases, leading to a reduction in the levels of the target protein. The FANA ASO is then released and can bind to another target mRNA molecule, allowing for catalytic degradation of multiple mRNA transcripts.[2]
Key Advantages of FANA-A Modification
The incorporation of FANA-A into antisense oligonucleotides confers several key advantages:
-
High Binding Affinity: FANA-modified oligonucleotides exhibit high binding affinity for complementary RNA targets.[3]
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides significant resistance to degradation by cellular nucleases, increasing the in vivo half-life of the ASO.
-
RNase H Activation: Unlike many other 2'-modified nucleotides, FANA modifications support RNase H activity, enabling the degradation of the target RNA.[1]
-
Gymnotic Delivery: FANA ASOs have been shown to be taken up by cells in vitro and in vivo without the need for transfection reagents, a phenomenon known as gymnotic delivery.[1][4] This property simplifies experimental procedures and reduces toxicity associated with delivery vehicles.
Quantitative Data
Thermal Stability (Tm)
The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between an oligonucleotide and its target. The incorporation of FANA monomers generally increases the Tm of ASO:RNA duplexes.
| Oligonucleotide Type | Sequence (5' -> 3') | Complement | Tm (°C) | ΔTm per modification (°C) | Reference |
| DNA | d(CGCGAATTCGCG) | d(CGCGAATTCGCG) | 69.7 | - | [5] |
| RNA | r(CGCGAATTCGCG) | r(CGCGAATTCGCG) | 78.2 | - | [6] |
| FANA/RNA | 2'F-ANA oligo | RNA | ~+1.3 to +2.0 | per FANA modification vs DNA/RNA | [7] |
| FANA/DNA | 2'F-ANA oligo | DNA | ~+1.3 | per FANA modification vs DNA/DNA | [7] |
| FANA-N3'->P5' | 2'F-ANA phosphoramidate | RNA | ~+5.0 | per modification vs phosphodiester | [8] |
| FANA-N3'->P5' | 2'F-ANA phosphoramidate | DNA | ~+4.0 | per modification vs phosphodiester | [8] |
Nuclease Resistance
FANA oligonucleotides exhibit significantly enhanced resistance to degradation by nucleases compared to unmodified DNA and RNA.
| Oligonucleotide Type | Nuclease | Half-life | Fold Increase vs. Unmodified | Reference |
| Unmodified DNA | 3'-exonuclease | Minutes | 1x | [9] |
| Phosphorothioate DNA (PS-DNA) | 3'-exonuclease | Hours | >10x | [9] |
| FANA (Phosphodiester) | Snake Venom Phosphodiesterase | - | Increased vs DNA | [10] |
| FANA (Phosphorothioate) | Snake Venom Phosphodiesterase | Significantly Increased | >100x vs PS-DNA | [10] |
| MOE (Phosphorothioate) | 3'-exonuclease | Days | High | [9] |
| LNA (Phosphorothioate) | 3'-exonuclease | Days | Very High | [9] |
In Vivo Efficacy
Numerous preclinical studies have demonstrated the in vivo efficacy of FANA ASOs in various disease models.
| Target Gene | Disease Model | Animal Model | Delivery Route | Dose | Target Reduction | Reference |
| Foxp3 | Cancer | Mouse | Intravenous/Intraperitoneal | - | >75% protein reduction | [11] |
| Tau | Tauopathy | Mouse | Intracerebroventricular | - | Significant mRNA and protein reduction | [12] |
| ApoC-III | Hypertriglyceridemia | Mouse | Subcutaneous | 5-20 mg/kg/week | >85% mRNA reduction | [13] |
| CLN3 | Batten Disease | Mouse | Neonatal injection | - | Robust and long-lasting exon skipping | [14] |
Experimental Protocols
RNase H Cleavage Assay
This assay is used to determine if a FANA ASO can mediate the cleavage of its target RNA by RNase H.
Experimental Protocol: In Vitro RNase H Cleavage Assay
Materials:
-
FANA ASO
-
Target RNA transcript (radiolabeled or fluorescently labeled)
-
RNase H enzyme (e.g., E. coli or human RNase H)
-
RNase H reaction buffer
-
Nuclease-free water
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Hybridization:
-
In a nuclease-free tube, mix the labeled target RNA and the FANA ASO in RNase H reaction buffer.
-
Heat the mixture to 90°C for 1 minute and then allow it to cool slowly to room temperature to facilitate hybridization.
-
-
RNase H Reaction:
-
Add RNase H enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 2-5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the full-length RNA from the cleavage products.
-
-
Analysis:
-
Visualize the RNA fragments using a phosphorimager or fluorescence scanner.
-
Quantify the percentage of cleaved RNA to determine the efficiency of the FANA ASO in mediating RNase H cleavage.
-
Gymnotic Delivery of FANA ASOs in Vitro
This protocol describes the delivery of FANA ASOs into cultured cells without the use of transfection reagents.[1]
Experimental Protocol: Gymnotic Delivery of FANA ASOs
Materials:
-
FANA ASO (sterile, lyophilized or in solution)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile, nuclease-free water or PBS for reconstitution
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed the cells in the desired culture vessel at a density that will result in 30-50% confluency at the time of treatment.
-
For adherent cells, allow them to attach overnight.
-
-
FANA ASO Preparation:
-
Reconstitute the lyophilized FANA ASO in sterile, nuclease-free water or PBS to a desired stock concentration.
-
-
Treatment:
-
Dilute the FANA ASO stock solution directly into the cell culture medium to the final desired concentration (typically in the range of 0.5 - 5 µM).
-
Gently mix the medium.
-
-
Incubation:
-
Incubate the cells with the FANA ASO for 24-72 hours.
-
-
Analysis of Target Knockdown:
-
After the incubation period, harvest the cells.
-
Isolate RNA or protein to analyze the levels of the target gene expression by qRT-PCR or Western blotting, respectively.
-
Applications in Drug Development
FANA ASO technology is being explored for a wide range of therapeutic applications, leveraging its potent and specific gene-silencing capabilities.
-
Genetic Disorders: FANA ASOs are being investigated for the treatment of genetic diseases caused by the expression of a mutant protein, such as Huntington's disease and Duchenne muscular dystrophy.[15][16]
-
Cancer: Researchers are targeting oncogenes and other cancer-related genes with FANA ASOs to inhibit tumor growth and progression.[11][17]
-
Viral Infections: The ability of FANA ASOs to target and degrade viral RNA makes them a potential therapeutic strategy for viral diseases like HIV.[2]
Toxicity and Safety Profile
While FANA ASOs offer many advantages, a thorough evaluation of their safety profile is essential for their clinical translation. Toxicity of ASOs can be sequence-dependent or sequence-independent (class-related). Potential toxicities associated with ASOs include hepatotoxicity, renal toxicity, and immune stimulation.[18][19] Preclinical toxicology studies in animal models are crucial to identify potential adverse effects and determine a safe therapeutic window.[20][21]
| Toxicity Parameter | Observation | Notes | Reference |
| In Vitro Cytotoxicity | Low to moderate | Generally well-tolerated in cell culture, especially with gymnotic delivery. | [1][4] |
| In Vivo Acute Toxicity | Generally well-tolerated at therapeutic doses | High doses can lead to adverse effects, which are often sequence and chemistry dependent. | [9][13] |
| Hepatotoxicity | A potential concern for some ASO chemistries | Can be sequence-dependent and is a key parameter to evaluate in preclinical studies. | [18][19] |
| Renal Toxicity | A potential concern for some ASO chemistries | Accumulation in the kidneys can lead to toxicity. | [18][20] |
| Immunostimulation | Generally low | FANA modifications can reduce the immunostimulatory potential compared to unmodified oligonucleotides. | [22] |
Conclusion
This compound is a powerful chemical modification that significantly enhances the therapeutic potential of antisense oligonucleotides. FANA-ASOs combine high binding affinity, excellent nuclease resistance, and the ability to recruit RNase H for target degradation. Furthermore, their capacity for gymnotic delivery simplifies their use in research and may offer advantages for in vivo applications. As our understanding of the structure-activity relationships and safety profiles of FANA ASOs continues to grow, they hold great promise for the development of novel therapies for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize this exciting technology.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 3. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencewerke.com [sciencewerke.com]
- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 10. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis of 2'-deoxy-2'-fluoro- beta-D-oligoarabinonucleotides (2'F-ANA) and their phosphorothioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 13. atdbio.com [atdbio.com]
- 14. Therapeutic efficacy of antisense oligonucleotides in mouse models of CLN3 Batten disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Characterising antibodies targeting antisense oligonucleotide (ASO) modifications for quantification of intracellular trafficking | Rockland [rockland.com]
- 18. Adverse Drug Reactions and Toxicity of the Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes | FDA [fda.gov]
- 20. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Fluoroarabinoadenosine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-fluoroarabinoadenosine (F-ara-A), the active metabolite of the chemotherapeutic agent fludarabine (B1672870) phosphate (B84403). F-ara-A is a purine (B94841) nucleoside analog that plays a critical role in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL). This document delves into the intricate details of its structure, physicochemical properties, and multifaceted mechanism of action. Key biological effects, including the inhibition of essential enzymes in DNA synthesis and the induction of apoptosis through various signaling pathways, are discussed. Furthermore, this guide presents detailed experimental protocols for the synthesis, quantification, and biological evaluation of F-ara-A, intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction
2'-Fluoroarabinoadenosine (F-ara-A) is a synthetic purine nucleoside analog that serves as the cornerstone of fludarabine phosphate's therapeutic efficacy.[1] Fludarabine phosphate is a prodrug that, upon administration, is rapidly dephosphorylated in the plasma to yield F-ara-A.[2] F-ara-A is then transported into cells and subsequently phosphorylated by deoxycytidine kinase to its active triphosphate form, 2'-fluoroarabinosyladenine triphosphate (F-ara-ATP).[2] This active metabolite is the primary effector of the drug's cytotoxic activity. This guide will explore the fundamental aspects of F-ara-A, from its molecular structure to its complex interactions within the cellular environment.
Structure and Physicochemical Properties
The chemical structure of 2'-fluoroarabinoadenosine consists of an adenine (B156593) base attached to a 2'-deoxy-2'-fluoroarabinofuranose sugar moiety. The presence of the fluorine atom at the 2' position in the arabinose configuration is a key structural feature that confers unique chemical and biological properties.[]
Chemical Structure
-
IUPAC Name: (2R,3R,4S,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol[]
-
Molecular Formula: C₁₀H₁₂FN₅O₃[]
-
Molecular Weight: 285.23 g/mol [4]
Physicochemical Data
A summary of the key physicochemical properties of 2'-fluoroarabinoadenosine is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 233-234 °C | [] |
| Boiling Point | 628.6 ± 65.0 °C (Predicted) | [] |
| Density | 2.01 ± 0.1 g/cm³ (Predicted) | [] |
| Solubility | Soluble in DMSO, not in water. | [] |
| pKa | 13.05 ± 0.70 (Predicted) | [4] |
| Stability | Highly stable to acidic hydrolysis compared to DNA and RNA. Also shows good stability under basic conditions. | [5][6] |
Biological Activity and Mechanism of Action
The cytotoxic effects of F-ara-A are mediated by its active triphosphate metabolite, F-ara-ATP. F-ara-ATP exerts its anticancer activity through multiple mechanisms, primarily by disrupting DNA synthesis and inducing programmed cell death (apoptosis).
Metabolic Activation of F-ara-A
The conversion of the prodrug fludarabine phosphate to the active F-ara-ATP is a critical process for its therapeutic effect.
References
The Discovery and Development of 2'-Fluoroarabinoadenosine (Fludarabine): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-fluoroarabinoadenosine, more commonly known as fludarabine (B1672870), is a purine (B94841) nucleoside analog that has become a cornerstone in the treatment of various hematological malignancies, most notably chronic lymphocytic leukemia (CLL). Its development marked a significant advancement in cancer chemotherapy, offering a potent therapeutic option for patients with lymphoid cancers. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, synthesis, and clinical application of fludarabine, with a focus on the scientific and technical details relevant to researchers and drug development professionals.
Discovery and History
The journey of fludarabine began in the late 1960s as part of a broader exploration of fluorinated carbohydrate derivatives and nucleosides.
-
1968-1969: The synthesis of 2'-fluoro-arabinosyladenine (F-ara-A) was first achieved by John A. Montgomery and Kathleen Hewson at the Southern Research Institute.[1][2] Their work was built upon the investigation of fluorinated analogs of the antiviral agent vidarabine (B1017) (ara-A), with the introduction of a fluorine atom at the 2' position of the arabinose sugar moiety.[3] This modification was intended to confer resistance to deamination by adenosine (B11128) deaminase, a key metabolic pathway that inactivates many nucleoside analogs.[4]
-
1979: Preclinical testing of fludarabine phosphate (B84403) (F-ara-AMP), the more soluble phosphate prodrug of F-ara-A, was initiated by the National Cancer Institute (NCI).[3]
-
1982: The first clinical trials of fludarabine commenced.[5] Initial studies in acute leukemia utilized high doses, which, while demonstrating significant cytoreductive activity, were associated with severe and irreversible neurotoxicity.[5][6]
-
Subsequent Trials: Later clinical trials explored lower doses (25 to 30 mg/m²/day for 5 days) in patients with CLL and low-grade lymphomas.[5] These regimens proved to be both effective and significantly safer, with a much-reduced incidence of neurotoxicity.[5]
-
1991: Fludarabine was approved for medical use in the United States for the treatment of patients with B-cell CLL who had not responded to standard alkylating agent therapy.[1]
Mechanism of Action
Fludarabine exerts its cytotoxic effects through a multi-faceted mechanism that primarily targets DNA synthesis and repair, ultimately leading to apoptosis. The drug is administered as the phosphate prodrug, fludarabine phosphate, which is rapidly dephosphorylated in the plasma to 2'-fluoroarabinoadenosine (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[7]
The key mechanisms of action of F-ara-ATP include:
-
Inhibition of DNA Polymerases: F-ara-ATP competes with the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases α and ε. Once incorporated, the arabinose sugar configuration sterically hinders the addition of the next nucleotide, leading to chain termination and the inhibition of DNA replication.[7]
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[7] This inhibition leads to a depletion of the intracellular pool of deoxynucleotides, further hampering DNA replication and repair.
-
Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, leading to the inhibition of RNA synthesis and function.[7]
-
Induction of Apoptosis: The accumulation of DNA damage and the disruption of essential cellular processes trigger the intrinsic apoptotic pathway. Fludarabine has been shown to induce the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins.[8]
Quantitative Data
Pharmacokinetic Parameters of Fludarabine (F-ara-A)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 1,222 ng/mL (pediatric, 40 mg/m²) | [9] |
| 0.51 - 0.75 mg/L (adult, 30 mg/m²) | [2] | |
| Area Under the Curve (AUC₀₋∞) | 4.64 µgh/mL (pediatric, 40 mg/m²) | [9] |
| 4.65 - 4.55 mgh/L (adult, 30 mg/m²) | [2] | |
| Elimination Half-life (t½) | ~10 hours | [10] |
| Intracellular F-ara-ATP Concentration (Peak) | 19 µM (in CLL cells) | [11] |
| 6.00 ± 3.67 pmol/1x10⁶ cells (in NK cells) | [6] | |
| Oral Bioavailability | 50-65% | [12] |
Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Fludarabine (single agent) | Previously Untreated | 60% | Not specified | [13] |
| Fludarabine + Cyclophosphamide (FC) | Previously Untreated | ≥80% | 35% | [5] |
| Fludarabine + Cyclophosphamide + Rituximab (FCR) | Previously Untreated | 92.8% | 70.4% | [14] |
In Vitro Cytotoxicity (IC50 Values)
| Cell Line | IC50 Value (µM) | Reference |
| K562 (Chronic Myelogenous Leukemia) | 3.33 | [15] |
| LUAD (Lung Adenocarcinoma) | Varies (0-40 µM range tested) | [16] |
| RPMI 8226 (Multiple Myeloma) | 1.54 µg/mL | [9] |
Experimental Protocols
Synthesis of Fludarabine (Enzymatic Method)
This protocol describes a chemo-enzymatic synthesis of fludarabine.
Step 1: Preparation of Crude Fludarabine
-
Prepare a 0.03 - 0.05 M KH₂PO₄ solution and heat to 60°C.
-
Adjust the pH to 7 with KOH pellets.
-
Add 2-fluoroadenine (B1664080) to a final concentration of 0.02 - 0.03 M.
-
Add 9-β-D-arabinofuranosyl-uracil (Ara-U) in a molar ratio of approximately 6:1 to 2-fluoroadenine.
-
Add a cell paste of Enterobacter aerogenes.
-
Stir the mixture at 60°C, maintaining the pH at 7 with a 25% KOH solution.
-
Monitor the reaction by HPLC until completion (approximately 24-26 hours).
-
Separate the cell material by dialysis.
-
Cool the permeated solutions overnight to crystallize crude fludarabine.
Step 2: Acetylation of Crude Fludarabine
-
Suspend the crude fludarabine in acetic anhydride (B1165640) (10 volumes).
-
Heat the suspension to 95°C with stirring.
-
Continue heating for 2-3 hours after a clear solution is obtained, until acetylation is complete.
-
Concentrate the solution under vacuum at 45°C.
-
Co-evaporate the residue with acetone (B3395972) (2 x 50 ml).
-
Suspend the residue in water and cool to room temperature with stirring for 1 hour.
-
Collect the precipitated 2',3',5'-tri-O-acetyl-9-β-D-arabinofuranosyl-2-fluoroadenine by filtration and wash with water.
Step 3: Hydrolysis to Pure Fludarabine
-
Suspend the wet tri-acetylated compound in methanol.
-
Add 25% NH₄OH.
-
Stir the mixture at room temperature overnight.
-
Warm the mixture to 30-32°C for 3 hours to ensure complete hydrolysis (monitor by HPLC).
-
Cool the suspension to 10°C for 1 hour.
-
Collect the pure fludarabine by filtration and wash with a methanol-water mixture.
-
The product can be further purified by recrystallization from water or a water/ethanol mixture.[6]
DNA Polymerase Inhibition Assay
This protocol outlines a method to assess the inhibition of DNA polymerase by F-ara-ATP.
-
Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, DNA polymerase α, dNTPs (dATP, dGTP, dCTP, dTTP), and varying concentrations of F-ara-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a solution such as EDTA.
-
Analysis: Analyze the products of the reaction by denaturing polyacrylamide gel electrophoresis. The extent of DNA synthesis (primer elongation) will be inversely proportional to the concentration of F-ara-ATP. The amount of inhibition can be quantified by densitometry of the resulting bands on the gel.[12]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol describes a common method to quantify fludarabine-induced apoptosis.
-
Cell Treatment: Treat cancer cells in culture with varying concentrations of fludarabine for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[11]
-
Signaling Pathways and Molecular Interactions
Fludarabine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and survival. Fludarabine has been shown to induce a pro-inflammatory response in monocytic cells through the activation of the ERK pathway.[2] This activation appears to be independent of the p38 and JNK MAPK pathways.[2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune responses, inflammation, and cell survival. Fludarabine has been demonstrated to inhibit the NF-κB pathway. It achieves this by preventing the degradation of the inhibitory subunit IκBα, which in turn blocks the nuclear translocation of the active NF-κB complex.[6] This inhibition of NF-κB activity contributes to the pro-apoptotic effects of fludarabine.
Conclusion
2'-fluoroarabinoadenosine has had a profound impact on the treatment of hematological malignancies. Its discovery, rooted in the chemical modification of a natural product, and its subsequent development, guided by careful clinical investigation, exemplify a successful chapter in the history of anticancer drug development. A thorough understanding of its multifaceted mechanism of action, involving the inhibition of key enzymes in DNA synthesis and the modulation of critical signaling pathways, continues to provide a rationale for its use in various combination therapies and for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource for the scientific community, providing the foundational knowledge necessary to further explore the potential of this important therapeutic agent.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Fludarabine induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kb.osu.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. CD40 and B chronic lymphocytic leukemia cell response to fludarabine: the influence of NF-kappaB/Rel transcription factors on chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. researchgate.net [researchgate.net]
- 13. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 14. Cladribine and Fludarabine Nucleotides Induce Distinct Hexamers Defining a Common Mode of Reversible RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Deep Dive into 2'-Fluoro-Arabinonucleic Acid (2'F-ANA) Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2'-Fluoro-Arabinonucleic Acid (2'F-ANA) oligonucleotides, a class of synthetic nucleic acid analogs that have garnered significant interest in the fields of antisense technology, siRNA, and aptamer development. This document details their unique structural characteristics, thermal stability, nuclease resistance, and binding affinity, supported by quantitative data and detailed experimental protocols.
Core Physicochemical Properties of 2'F-ANA Oligonucleotides
2'F-ANA oligonucleotides possess a unique combination of properties that make them highly attractive for therapeutic and diagnostic applications. The presence of a fluorine atom at the 2'-arabino position of the sugar moiety confers a distinct conformational preference, leading to enhanced stability and potent biological activity.
Structural Characteristics
Unlike the C3'-endo sugar pucker typical of RNA, or the C2'-endo pucker of DNA, the sugar in 2'F-ANA oligonucleotides predominantly adopts an O4'-endo (east) pucker.[1][2] This conformation results in a helix geometry that is intermediate between the A-form of RNA and the B-form of DNA.[3] Specifically, 2'F-ANA/RNA duplexes exhibit an 'A-like' structure.[4][5] This structural mimicry of DNA/RNA hybrids is crucial for their ability to elicit RNase H activity.[6][7]
Thermal Stability and Binding Affinity
2'F-ANA modifications significantly enhance the thermal stability of oligonucleotide duplexes. The introduction of a 2'F-ANA nucleotide increases the melting temperature (Tm) of a duplex, indicating stronger binding to its complementary strand. This enhanced affinity is attributed to the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization.[4][5]
| Property | Value | Complementary Strand | Reference |
| ΔTm per modification | +1.0 to +1.5 °C | RNA | [7][8] |
| ΔTm per modification | +1.2 °C | Not Specified | [1][2] |
| ΔTm for a single mismatch | -7.2 °C | RNA | [1][2][9] |
| ΔTm for a single mismatch | -3.9 °C | DNA | [1][2][9] |
Nuclease and Chemical Stability
A critical advantage of 2'F-ANA oligonucleotides is their exceptional resistance to nuclease degradation, which is a major hurdle for in vivo applications of unmodified oligonucleotides.[8][10] The 2'-fluoro modification sterically hinders the approach of nucleases, prolonging the half-life of the oligonucleotide in biological fluids.[11] Furthermore, 2'F-ANA oligonucleotides exhibit remarkable stability against both acidic and basic hydrolysis.[1][12] They are reported to be stable at pH 1.2 at 37°C for several days.[1][9] The order of stability to snake venom phosphodiesterase has been reported as: phosphorothioate (B77711) (PS) DNA >> 2'-F-ANA > RNA > 2'-F-RNA.[1][9]
Mechanism of Action in Antisense Applications
A key feature of 2'F-ANA oligonucleotides is their ability to activate RNase H, an enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid.[1][2] This makes them potent antisense agents for the sequence-specific degradation of target mRNA, leading to gene silencing. The DNA-like structural properties of 2'F-ANA allow the 2'F-ANA/RNA duplex to be recognized as a substrate by RNase H.[6][7]
Figure 1: Mechanism of 2'F-ANA mediated gene silencing via RNase H activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the physicochemical properties of 2'F-ANA oligonucleotides.
Solid-Phase Synthesis of 2'F-ANA Oligonucleotides
The synthesis of 2'F-ANA oligonucleotides is typically achieved using standard automated solid-phase phosphoramidite (B1245037) chemistry.[13]
Protocol:
-
Phosphoramidite Preparation: Synthesize or procure the 2'-deoxy-2'-fluoro-arabinonucleoside phosphoramidites for A, C, G, and T/U.
-
Automated Synthesis: Perform the oligonucleotide assembly on a standard DNA synthesizer. A slightly longer coupling time of around 6 minutes is recommended for 2'F-ANA monomers.[1]
-
Sulfurization (for Phosphorothioate backbone): If a phosphorothioate backbone is desired for increased nuclease resistance, a sulfurizing agent is used during the oxidation step of each cycle.
-
Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide. Elevated temperatures can be used for this step.[1]
-
Purification: Purify the crude oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the thermal stability of the duplexes formed by 2'F-ANA oligonucleotides.[14]
Protocol:
-
Sample Preparation: Anneal the 2'F-ANA oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition: Monitor the change in absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[15][16]
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the melting curve, often calculated from the first derivative of the curve.[16]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the helical structure of the 2'F-ANA containing duplexes.[17][18][19]
Protocol:
-
Sample Preparation: Prepare the annealed duplex sample in a suitable buffer, similar to the Tm analysis.
-
Instrument Setup: Use a CD spectropolarimeter.
-
Spectral Acquisition: Record the CD spectrum over a wavelength range of approximately 200-320 nm at a controlled temperature.[20]
-
Data Analysis: The resulting spectrum, with its characteristic positive and negative bands, can be compared to reference spectra for A-form, B-form, and other nucleic acid conformations to determine the overall helical structure of the 2'F-ANA duplex.
Nuclease Degradation Assay
This assay is performed to evaluate the resistance of 2'F-ANA oligonucleotides to nuclease-mediated degradation.
Protocol:
-
Oligonucleotide Labeling: Label the 5' or 3' end of the 2'F-ANA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Incubation: Incubate the labeled oligonucleotide in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at 37°C.[11] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching buffer (e.g., containing EDTA and formamide).
-
Gel Electrophoresis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the bands using autoradiography or fluorescence imaging. The rate of disappearance of the full-length oligonucleotide band provides a measure of its nuclease stability.
Figure 2: General workflow for a nuclease degradation assay.
Conclusion
2'F-ANA oligonucleotides represent a significant advancement in nucleic acid chemistry, offering a powerful platform for the development of next-generation therapeutics and diagnostics. Their unique combination of high binding affinity, exceptional nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA makes them a versatile tool for researchers in drug discovery and molecular biology. The experimental protocols outlined in this guide provide a framework for the robust characterization of these promising molecules.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambio.co.uk [cambio.co.uk]
- 10. Nuclease Resistance Design and Protocols [genelink.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase synthesis of 2'-deoxy-2'-fluoro- beta-D-oligoarabinonucleotides (2'F-ANA) and their phosphorothioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. agilent.com [agilent.com]
- 17. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Circular dichroism spectroscopy [bio-protocol.org]
The Antiviral Potential of 2'-Deoxy-2'-fluoroarabinoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoroarabinoadenosine, a fluorinated purine (B94841) nucleoside analogue more commonly known as fludarabine (B1672870), is a well-established antineoplastic agent. Beyond its use in oncology, emerging research has highlighted its potent and broad-spectrum antiviral properties, particularly against a range of RNA viruses. This technical guide provides an in-depth overview of the antiviral characteristics of this compound, detailing its mechanism of action, spectrum of activity with available quantitative data, and its influence on host cellular signaling pathways pertinent to viral infections. Detailed experimental protocols for key antiviral assays are also provided to facilitate further research in this promising area.
Introduction
This compound is a synthetic analogue of the purine nucleoside adenosine.[1] Its established clinical application is in the treatment of hematological malignancies, where it functions as an antimetabolite, disrupting DNA synthesis.[2][3] However, recent in vitro studies have demonstrated its efficacy in inhibiting the replication of several RNA viruses, suggesting a potential role as a broad-spectrum antiviral agent.[4][5] This guide synthesizes the current understanding of its antiviral capabilities.
Mechanism of Antiviral Action
The antiviral activity of this compound is primarily attributed to its intracellular conversion to the active triphosphate form, this compound triphosphate (2F-ara-ATP).[4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, leading to the termination of viral RNA synthesis.[4]
The proposed mechanism involves the following key steps:
-
Cellular Uptake and Phosphorylation: Fludarabine, administered as a phosphate (B84403) prodrug, is rapidly dephosphorylated in the plasma to this compound (2F-ara-A). 2F-ara-A is then transported into the cell and undergoes sequential phosphorylation by host cell kinases, with the initial phosphorylation by deoxycytidine kinase being the rate-limiting step, to form the active 2F-ara-ATP.[4]
-
Inhibition of Viral Polymerase: 2F-ara-ATP, mimicking the natural nucleoside triphosphate dATP, is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase. The presence of the fluorine atom at the 2' position of the arabinose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[4]
In addition to its direct antiviral action, this compound is known to inhibit host enzymes such as ribonucleotide reductase and DNA polymerase, which could further contribute to the suppression of viral replication by limiting the pool of available deoxynucleotides.[2][3]
Spectrum of Antiviral Activity
RNA Viruses
This compound has demonstrated potent in vitro activity against a variety of RNA viruses. Quantitative data from these studies are summarized in the table below.
| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Flaviviridae | Zika Virus (SZ01 strain) | Vero | qRT-PCR | 0.13 ± 0.04 | [4] |
| Zika Virus (MR766 strain) | Vero | qRT-PCR | 0.19 ± 0.27 | [4] | |
| Zika Virus (SZ01 strain) | BHK-21 | qRT-PCR | 0.41 ± 0.04 | [4] | |
| Zika Virus (SZ01 strain) | U251 MG | qRT-PCR | 0.54 ± 0.12 | [4] | |
| Zika Virus (SZ01 strain) | HMC3 | qRT-PCR | 0.71 ± 0.07 | [4] | |
| Phenuiviridae | SFTS Phlebovirus (SFTSV-A strain) | Vero | qRT-PCR | 0.83 (approx.) | [6] |
| SFTS Phlebovirus (SFTSV-A strain) | BHK-21 | qRT-PCR | 0.27 ± 0.001 | [4] | |
| SFTS Phlebovirus (SFTSV-A strain) | U251 MG | qRT-PCR | 0.28 ± 0.17 | [4] | |
| SFTS Phlebovirus (SFTSV-A strain) | HMC3 | qRT-PCR | 0.42 ± 0.01 | [4] | |
| Picornaviridae | Enterovirus A71 | Vero | qRT-PCR | 0.04 ± 0.001 | [4] |
| Enterovirus A71 | BHK-21 | qRT-PCR | 0.36 ± 0.16 | [4] |
DNA Viruses
There is a notable lack of in vitro studies evaluating the direct antiviral activity of this compound against DNA viruses. Clinical observations in patients undergoing fludarabine chemotherapy have reported an increased incidence of infections with DNA viruses such as Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[6][7][8][9][10] This is largely attributed to the immunosuppressive effects of the drug, rather than a direct proviral effect or lack of antiviral activity. The inhibition of STAT1 signaling by fludarabine is a key mechanism underlying this immunosuppression, leading to impaired T-cell function and reduced immune surveillance against these opportunistic pathogens.[9] One study on EBV-infected B cells indicated that these cells are resistant to fludarabine-induced apoptosis.[2] Further research is required to determine if this compound exerts any direct inhibitory effects on the replication of DNA viruses.
Effects on Host Cellular Signaling Pathways
Beyond its direct action on viral replication, this compound modulates key host signaling pathways involved in the antiviral response and inflammation.
Inhibition of STAT1 Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the interferon signaling pathway, which plays a central role in the innate immune response to viral infections. Fludarabine has been shown to inhibit the cytokine-induced activation of STAT1 and subsequent STAT1-dependent gene transcription in lymphocytes.[9] This inhibition is associated with a specific depletion of STAT1 protein and mRNA.[9] By suppressing STAT1 signaling, fludarabine can dampen the host's natural antiviral defenses, which may explain the increased susceptibility to opportunistic viral infections observed in treated patients.
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide range of cellular processes, including inflammation, immunity, and cell survival. Many viruses manipulate the NF-κB pathway to their advantage. Studies have shown that fludarabine can induce apoptosis in Human T-cell leukemia virus type 1 (HTLV-1)-infected T cells by inhibiting the NF-κB signaling pathway.[11] Fludarabine was found to block the nuclear translocation of NF-κB, leading to the accumulation of NF-κB and its inhibitory subunit in the cytoplasm.[11] This inhibition of NF-κB activity can contribute to the pro-apoptotic and potentially antiviral effects of the drug.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antiviral properties of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero, A549)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include cell control wells (medium only) and virus control wells (medium without compound).
-
Infect the wells (except for the cell control wells) with a pre-titered amount of virus that causes complete CPE within 48-72 hours.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Monitor the plates daily for the appearance of CPE.
-
When maximal CPE is observed in the virus control wells, remove the medium and wash the cells gently with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantify the CPE inhibition, for example, by solubilizing the stain and measuring the absorbance at 570 nm. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces CPE by 50% compared to the virus control.
Quantitative Real-Time PCR (qRT-PCR) Assay for Viral Load
This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.
Materials:
-
Infected cell culture supernatants or cell lysates
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)
-
Primers and probe specific to the target viral gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.
-
qPCR Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, forward and reverse primers, and a fluorescent probe (if using a probe-based assay).
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific primers and target.
-
Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A standard curve is generated using known quantities of a plasmid containing the target viral sequence to determine the absolute copy number of viral RNA in the samples. The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the antiviral activity.
Plaque Reduction Assay
This assay is a quantitative method to determine the number of infectious virus particles (plaque-forming units, PFU) in a sample.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock
-
Serial dilutions of this compound
-
Serum-free medium
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with the virus dilutions for 1-2 hours at 37°C.
-
During the infection period, prepare the overlay medium containing different concentrations of this compound.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Gently add the overlay medium with the respective compound concentrations to the wells.
-
Incubate the plates at 37°C until plaques (localized areas of cell death) are visible (typically 3-10 days).
-
Fix and stain the cells with crystal violet as described in the CPE assay protocol.
-
Count the number of plaques in each well. The percent inhibition of plaque formation is calculated for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
This compound (Fludarabine) exhibits potent antiviral activity against a broad range of RNA viruses in vitro. Its mechanism of action, involving the termination of viral RNA synthesis by its active triphosphate metabolite, makes it a compelling candidate for further antiviral drug development. While its clinical use is associated with an increased risk of DNA virus infections due to immunosuppression via STAT1 inhibition, further investigation into its potential direct effects on DNA viruses is warranted. The detailed experimental protocols provided in this guide are intended to support and standardize future research into the antiviral properties of this and other nucleoside analogues. The modulation of host signaling pathways, such as NF-κB, by this compound also presents an interesting avenue for exploring its broader therapeutic potential in viral diseases.
References
- 1. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Resistance to fludarabine-induced apoptosis in Epstein-Barr virus infected B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral therapy of varicella-zoster virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herpes simplex and Epstein-Barr virus lymphadenitis in a patient with chronic lymphocytic leukemia treated with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fludarabine-based reduced intensity conditioning transplants have a higher incidence of cytomegalovirus reactivation compared with myeloablative transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herpes virus infections occur frequently following treatment with fludarabine: results of a prospective natural history study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sight-threatening varicella zoster virus infection after fludarabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immunosuppression and potential for EBV reactivation of fludarabine combined with cyclophosphamide and dexamethasone in patients with lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New antivirals with activity against varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antitumor Activity of 2'-Deoxy-2'-fluoroarabinoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoroarabinoadenosine, a fluorinated purine (B94841) nucleoside analog commonly known as Fludarabine (B1672870), is a potent antimetabolite with significant antitumor activity, particularly in hematological malignancies. This technical guide provides an in-depth overview of its mechanism of action, quantitative antitumor efficacy, relevant experimental protocols, and mechanisms of resistance. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.
Mechanism of Action
Fludarabine is a prodrug that is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[1][2] F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), leading to the termination of DNA chain elongation.[1][2]
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, thereby depleting the pool of precursors necessary for DNA synthesis.[1][2]
-
Incorporation into DNA and RNA: F-ara-ATP can be incorporated into both DNA and RNA, leading to chain termination, inhibition of transcription, and induction of apoptosis.[3][4]
-
Induction of Apoptosis: The accumulation of F-ara-ATP and the subsequent DNA damage trigger programmed cell death (apoptosis) through both p53-dependent and -independent pathways.[5][6][7]
Quantitative Antitumor Activity
The antitumor activity of Fludarabine has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Fludarabine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 | Clonogenic Survival | [8] |
| Lung Adenocarcinoma (LUAD) cells | Lung Adenocarcinoma | 0 - 40 (gradient) | Proliferation Assay | |
| ATM_mut cell lines | Various | Median: 160.26 | Not Specified | [9] |
| cnaGBM125 cell lines | Glioblastoma | Median: 412.76 | Not Specified | [10] |
Table 2: Clinical Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (CLL)
| Study/Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Fludarabine Monotherapy (Initial Therapy) | 174 | 78% | Not Specified | 31 months (for responders) | 63 months | [1] |
| CLL4 Trial (Fludarabine vs. Chlorambucil) | 194 (Fludarabine arm) | 77% | Not Specified | 31% (at 3 years) | No difference | [11] |
| CALGB 9712 (Fludarabine + Rituximab) | Not Specified | 84% | 38% | 37 months | 85 months | |
| FCR (Fludarabine, Cyclophosphamide, Rituximab) | 300 | Not Specified | 44% - 72% | 6.4 years | 12.8 years (median follow-up) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antitumor activity of Fludarabine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fludarabine in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Fludarabine stock solution (in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of Fludarabine dilutions in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the Fludarabine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
Development of Fludarabine-Resistant Cell Lines
This protocol is a generalized procedure based on common methods for generating drug-resistant cell lines.[15][16]
Objective: To generate a cancer cell line with acquired resistance to Fludarabine.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Fludarabine stock solution
-
Cell culture flasks and plates
-
Cryopreservation medium
Procedure:
-
Initial Exposure:
-
Determine the IC50 of Fludarabine for the parental cell line.
-
Begin by continuously exposing the cells to a low concentration of Fludarabine (e.g., IC10 or IC20).
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, increase the concentration of Fludarabine in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Monitor the cells closely for signs of toxicity and proliferation.
-
Continue this stepwise increase in drug concentration over several months.
-
-
Maintenance and Characterization:
-
Once a significantly resistant population is established (e.g., able to proliferate in a concentration 5-10 times the initial IC50), maintain the cell line in a medium containing a constant concentration of Fludarabine to preserve the resistant phenotype.
-
Regularly confirm the level of resistance by performing MTT assays and comparing the IC50 value to that of the parental cell line.
-
Cryopreserve aliquots of the resistant cell line at different stages of development.
-
Signaling Pathways and Resistance Mechanisms
Fludarabine Mechanism of Action Signaling Pathway
The following diagram illustrates the intracellular activation of Fludarabine and its subsequent inhibition of key enzymes involved in DNA synthesis.
Caption: Intracellular activation and mechanism of action of Fludarabine.
Fludarabine Resistance Mechanisms Signaling Pathway
Resistance to Fludarabine can arise through several mechanisms that either prevent its activation or counteract its cytotoxic effects.
Caption: Key mechanisms of cellular resistance to Fludarabine.
Conclusion
This compound (Fludarabine) remains a cornerstone in the treatment of certain hematological cancers. Its well-characterized mechanism of action, involving the disruption of DNA synthesis and induction of apoptosis, provides a strong rationale for its clinical use. However, the development of resistance remains a significant clinical challenge. A thorough understanding of its antitumor properties, the experimental methodologies to evaluate its efficacy, and the molecular pathways driving resistance is crucial for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes. This guide provides a foundational resource for researchers and clinicians working to advance the therapeutic application of Fludarabine and related antimetabolites.
References
- 1. ashpublications.org [ashpublications.org]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cell culture model for the treatment of acute myeloblastic leukemia with fludarabine and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fludarabine modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Chemo-enzymatic Synthesis of 2'-Fluoro-arabinonucleosides (2'F-araNs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the chemo-enzymatic synthesis of 2'-Fluoro-arabinonucleosides (2'F-araNs), a class of modified nucleosides with significant potential in the development of antiviral and anticancer therapeutics. The chemo-enzymatic approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis to achieve stereoselective production of 2'F-araNs, overcoming many of the challenges associated with purely chemical methods. This guide offers step-by-step protocols for the key chemical and enzymatic reactions, data on reaction yields, and methods for purification and analysis.
Introduction
2'-Fluoro-arabinonucleosides (2'F-araNs) are synthetic nucleoside analogs characterized by the presence of a fluorine atom at the 2'-"up" position of the arabinose sugar moiety. This modification confers unique chemical and biological properties, including increased metabolic stability and the ability to act as chain terminators for viral or cellular polymerases. Consequently, 2'F-araNs have emerged as a promising class of compounds for the development of therapeutic agents against viral infections and various cancers.[1][2][3]
Traditional chemical synthesis of 2'F-araNs can be complex, often involving multiple protection and deprotection steps and yielding a mixture of anomers that require challenging purification.[4] The chemo-enzymatic approach offers a more efficient and stereoselective alternative. This method typically involves the chemical synthesis of a key intermediate, 2'-deoxy-2'-fluoroarabinofuranosyl-α-1-phosphate, followed by an enzymatic glycosylation reaction catalyzed by a nucleoside phosphorylase (NPase) to couple the fluorinated sugar to a desired nucleobase.[5][6] This enzymatic step ensures the formation of the desired β-anomer with high fidelity.[4]
Chemo-enzymatic Synthesis Workflow
The overall workflow for the chemo-enzymatic synthesis of 2'F-araNs can be divided into two main stages: the chemical synthesis of the activated sugar donor and the enzymatic glycosylation.
Caption: Overall workflow for the chemo-enzymatic synthesis of 2'F-araNs.
Experimental Protocols
Chemical Synthesis of 2'-Deoxy-2'-fluoroarabinofuranosyl-α-1-phosphate
This protocol describes the chemical synthesis of the key activated sugar donor.
Materials:
-
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose
-
HBr in acetic acid (33%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Sodium hydroxide (B78521)
-
Dowex 50W-X8 resin (H+ form)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Hydrogen gas
-
Palladium on carbon (10%)
-
Ethyl acetate
Procedure:
-
Bromination: Dissolve 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinose in DCM and cool to 0°C. Add HBr in acetic acid dropwise and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose.
-
Hydrolysis: Dissolve the bromo sugar in a mixture of acetone (B3395972) and water. Add sodium hydroxide solution and stir at room temperature. Neutralize the reaction with Dowex 50W-X8 resin, filter, and concentrate the filtrate to yield 2-deoxy-2-fluoro-α-D-arabinofuranose.[5]
-
Phosphorylation:
-
To a solution of the 1-hydroxyl sugar in anhydrous DCM, add dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole. Stir at room temperature.
-
Cool the reaction to -78°C and add a solution of mCPBA in DCM.
-
Warm to room temperature and concentrate.
-
Dissolve the residue in methanol and subject to hydrogenolysis in the presence of palladium on carbon under a hydrogen atmosphere.
-
Filter through Celite and concentrate to obtain 2'-deoxy-2'-fluoroarabinofuranosyl-α-1-phosphate.[5]
-
Enzymatic Synthesis of 2'F-araNs
This protocol details the enzymatic coupling of the fluorinated sugar phosphate with a nucleobase.
Materials:
-
2'-Deoxy-2'-fluoroarabinofuranosyl-α-1-phosphate
-
Purine or pyrimidine base (e.g., adenine, guanine (B1146940), 2,6-diaminopurine)
-
Purine Nucleoside Phosphorylase (PNPase) from a suitable source (e.g., E. coli)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Adenosine (B11128) deaminase (for conversion of 2,6-diaminopurine (B158960) to guanine derivative)
Procedure:
-
Prepare a reaction mixture containing 2'-deoxy-2'-fluoroarabinofuranosyl-α-1-phosphate (e.g., 2.4 mM), the desired purine base (e.g., 5.0 mM), and PNPase (e.g., 15 units/mL) in Tris-HCl buffer.[6]
-
Incubate the reaction at 50°C.[6]
-
Monitor the progress of the reaction by HPLC.
-
For the synthesis of 2'F-araG, 2,6-diaminopurine can be used as a precursor. After the glycosylation reaction, the resulting 2'F-ara-2,6-diaminopurine can be converted to 2'F-araG by treatment with adenosine deaminase.[4]
Data Presentation
The yields of the chemo-enzymatic synthesis of 2'F-araNs can vary depending on the specific nucleobase and reaction conditions.
| Nucleobase | Product | Yield (%) | Purity | Reference |
| Adenine | 2'F-araA | 30-40 | High | [5][6] |
| 2,6-Diaminopurine | 2'F-ara-2,6-diaminopurine | 30-40 | High | [4][6] |
| 2,6-Diaminopurine -> Guanine | 2'F-araG | 87 (deamination step) | >99% (by HPLC) | [4] |
Mechanism of Enzymatic Glycosylation
The key enzymatic step is catalyzed by purine nucleoside phosphorylase (PNPase). The enzyme facilitates a reversible phosphorolysis reaction. In the synthesis direction, the enzyme catalyzes the attack of the N9 atom of the purine base on the anomeric carbon of the 2'-deoxy-2'-fluoroarabinofuranosyl-α-1-phosphate, leading to the formation of the N-glycosidic bond and the release of inorganic phosphate.
Caption: Mechanism of PNPase-catalyzed glycosylation.
Purification and Analysis
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Protocol:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of mobile phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution at 260 nm.
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and lyophilize to obtain the purified 2'F-araN.
Analysis and Characterization
The identity and purity of the synthesized 2'F-araNs should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy are used to confirm the structure of the nucleoside, including the stereochemistry at the anomeric center and the presence of the fluorine atom.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product.[7][9]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.
Applications in Drug Development
2'F-araNs have demonstrated significant potential as therapeutic agents due to their ability to interfere with DNA and RNA synthesis in rapidly replicating cells and viruses.
-
Anticancer Activity: Several 2'F-araN analogs have shown potent cytotoxic effects against various cancer cell lines. Fludarabine (2-fluoro-ara-A monophosphate) is an approved drug for the treatment of chronic lymphocytic leukemia.[10]
-
Antiviral Activity: The incorporation of 2'F-araNs into the viral genome can lead to chain termination, inhibiting viral replication. These compounds have shown activity against a range of viruses, including herpes simplex virus (HSV) and hepatitis B virus (HBV).[11]
The chemo-enzymatic synthesis route provides a robust and scalable method for producing a diverse library of 2'F-araNs for screening and development in drug discovery programs.
Conclusion
The chemo-enzymatic synthesis of 2'F-araNs represents a powerful strategy for the efficient and stereoselective production of these medicinally important nucleoside analogs. The protocols and data presented in this document provide a comprehensive guide for researchers in academia and industry to synthesize, purify, and characterize these promising compounds for further investigation in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols for the Incorporation of 2'-Deoxy-2'-fluoro-β-D-arabinonucleic Acid (FANA-A) into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) is a chemically modified nucleic acid analog that has garnered significant interest in the field of oligonucleotide therapeutics.[1] The key structural feature of FANA is the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom in the arabino configuration.[1][2] This modification confers unique properties to oligonucleotides, making them promising candidates for antisense, siRNA, and aptamer applications.[3][4] FANA-modified oligonucleotides exhibit enhanced nuclease resistance, high binding affinity to target RNA, and the ability to elicit RNase H-mediated cleavage of the target RNA strand.[4][5][6] These characteristics can lead to improved potency, duration of action, and favorable pharmacokinetic properties in vivo.[7][8]
These application notes provide a comprehensive overview of the incorporation of FANA-A into oligonucleotides, including detailed protocols for synthesis, purification, and characterization.
Key Properties and Advantages of FANA-A Modified Oligonucleotides
The incorporation of FANA-A units into oligonucleotides offers several advantages over unmodified DNA or RNA and other modified nucleic acids:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides significant protection against degradation by both endo- and exonucleases, leading to a longer half-life in serum and cellular environments.[5][6][7] Phosphorothioate (PS) linkages can be used in conjunction with FANA to further increase nuclease resistance.[5][6]
-
High Binding Affinity: FANA-A containing oligonucleotides exhibit a high binding affinity for complementary RNA targets, forming stable duplexes.[5][6] This is attributed to the electronegative fluorine atom and the preferred sugar pucker of the FANA nucleotide.[5]
-
RNase H Activation: Unlike many other 2'-modified nucleotides, FANA/RNA duplexes are recognized as substrates by RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[1][5][6] This allows for the targeted degradation of messenger RNA (mRNA), leading to gene silencing.[1]
-
Potent Gene Silencing: The combination of high binding affinity and RNase H activation results in potent and sustained gene silencing activity.[7] FANA-modified antisense oligonucleotides (ASOs) have demonstrated efficacy in various in vitro and in vivo models.[6][7]
-
Versatility: FANA modifications are well-tolerated in both antisense "gapmer" designs and throughout the sense strand of siRNA duplexes.[3][5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for FANA-A modified oligonucleotides based on available literature.
Table 1: Binding Affinity of FANA-A Modified Oligonucleotides
| Aptamer/Oligonucleotide | Target | Apparent Dissociation Constant (KD,app) | Measurement Method |
| FA1 (FANA aptamer) | HIV-1 Reverse Transcriptase | Low pM range | Filter Binding Assay / Gel-Shift Assay |
| FANA-R8-9 | SARS-CoV-2 S Protein RBD | ~1.30 ± 0.18 µg/mL (IC50) | ACE2 ELISA |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Nuclease Stability of FANA-A Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease | Half-life (t1/2) |
| FANA/DNA chimera | Human Serum | Significantly increased compared to unmodified siRNA (<15 min) |
| PS-FANA AONs | 3'-exonuclease | >20-fold more stable than PS-DNA |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of FANA-A Oligonucleotides
This protocol describes the general steps for the automated solid-phase synthesis of oligonucleotides containing FANA-A monomers using phosphoramidite (B1245037) chemistry.[9][10][11]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the initial 3'-nucleoside
-
Standard DNA and FANA-A phosphoramidites (e.g., 2'-F-A-ANA-CE Phosphoramidite)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Instrument Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the positions for FANA-A incorporation.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The FANA-A phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Repeat Cycles: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: RP-HPLC Purification of FANA-A Oligonucleotides
This protocol provides a general method for the purification of FANA-A modified oligonucleotides using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][12][13][14][15]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C8 or C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude FANA-A oligonucleotide solution
-
Desalting columns (optional)
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes. The optimal gradient will depend on the sequence and modifications of the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.
-
Post-Purification Processing:
-
If DMT-on purification was performed, treat the collected fractions with an acid (e.g., acetic acid) to remove the DMT group.
-
Lyophilize the purified fractions to remove the solvents.
-
(Optional) Desalt the purified oligonucleotide using a desalting column to remove residual TEAA.
-
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 3: Melting Temperature (Tm) Analysis
This protocol describes the determination of the melting temperature (Tm) of a FANA-A oligonucleotide duplexed with its complementary RNA or DNA strand using UV-Vis spectrophotometry.[6][16][17][18]
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0)
-
Purified FANA-A oligonucleotide
-
Purified complementary RNA or DNA oligonucleotide
Procedure:
-
Sample Preparation: Anneal the FANA-A oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature. The final concentration of the duplex should be in the low micromolar range.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Acquisition: Place the cuvette containing the duplex in the temperature-controlled cell holder and start the temperature ramp. Record the absorbance at each temperature point.
-
Data Analysis:
-
Plot the absorbance as a function of temperature. This will generate a sigmoidal melting curve.
-
Determine the first derivative of the melting curve. The peak of the first derivative plot corresponds to the Tm.
-
Alternatively, the Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus of the melting curve.
-
Protocol 4: Nuclease Resistance Assay
This protocol provides a general method for assessing the stability of FANA-A modified oligonucleotides in the presence of nucleases, such as those found in serum.[5][19][20][21][22]
Materials:
-
FANA-A modified oligonucleotide (and an unmodified control oligonucleotide)
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., EDTA)
-
Analysis method: HPLC or denaturing polyacrylamide gel electrophoresis (PAGE)
Procedure:
-
Reaction Setup: Incubate the FANA-A oligonucleotide and the control oligonucleotide in a solution containing a defined concentration of FBS (e.g., 50%) or the specific nuclease at 37°C.
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the nuclease activity in the aliquots by adding the quenching solution.
-
Analysis:
-
HPLC: Analyze the samples by RP-HPLC to separate the intact oligonucleotide from its degradation products. Quantify the peak area of the intact oligonucleotide at each time point.
-
PAGE: Run the samples on a denaturing polyacrylamide gel. Stain the gel to visualize the oligonucleotides. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining as a function of time. From this plot, the half-life (t1/2) of the oligonucleotide can be determined.
Protocol 5: RNase H Cleavage Assay
This protocol describes an in vitro assay to evaluate the ability of FANA-A antisense oligonucleotides to mediate RNase H cleavage of a target RNA.[8][23][24][25]
Materials:
-
FANA-A antisense oligonucleotide
-
Target RNA transcript (radiolabeled or fluorescently labeled)
-
RNase H enzyme (e.g., human or E. coli RNase H1)
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the FANA-A ASO to the labeled target RNA in the RNase H reaction buffer by heating to 65°C for 5 minutes and then slowly cooling to room temperature.
-
Initiate Reaction: Initiate the cleavage reaction by adding RNase H enzyme to the annealed duplex.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the full-length RNA and the cleavage products using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands to determine the percentage of RNA cleavage.
Visualizations
RNase H-Mediated Gene Silencing Pathway
Caption: RNase H-mediated cleavage of target mRNA by a FANA ASO.
Experimental Workflow for FANA-A Oligonucleotide Development
Caption: Workflow for the development of FANA-A oligonucleotides.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Xeno-Nucleic Acid (XNA) 2’-Fluoro-Arabino Nucleic Acid (FANA) Aptamers to the Receptor-Binding Domain of SARS-CoV-2 S Protein Block ACE2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 9. blog.biolytic.com [blog.biolytic.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. agilent.com [agilent.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. atdbio.com [atdbio.com]
- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 17. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 18. idtdna.com [idtdna.com]
- 19. researchgate.net [researchgate.net]
- 20. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synoligo.com [synoligo.com]
- 22. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] RNase H sequence preferences influence antisense oligonucleotide efficiency | Semantic Scholar [semanticscholar.org]
Using 2'-Fluoroarabinoadenosine as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-fluoroarabinoadenosine, a fluorinated purine (B94841) nucleoside analog commonly known as Fludarabine (B1672870), serves as a powerful molecular probe in cellular and biochemical research. Its primary utility lies in the investigation of fundamental cellular processes such as DNA replication, DNA repair, and programmed cell death (apoptosis). Following administration, Fludarabine monophosphate (the prodrug) is rapidly dephosphorylated to 2-fluoro-ara-A, which is then transported into cells and rephosphorylated to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[1][2][3][4][5] This active metabolite acts as a substrate mimic and inhibitor of key enzymes involved in DNA synthesis and repair, making it an invaluable tool for studying these pathways.[2] This document provides detailed application notes and protocols for utilizing 2'-fluoroarabinoadenosine as a molecular probe.
Mechanism of Action
The cytotoxic effects of 2'-fluoroarabinoadenosine are exerted through its active metabolite, F-ara-ATP. F-ara-ATP is a multifaceted inhibitor, impacting several critical cellular pathways:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation upon its incorporation into the growing DNA strand.[1][2] This action is particularly effective in rapidly dividing cells.
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP inhibits ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides.[1][2] This depletes the intracellular pool of deoxyribonucleotides necessary for DNA synthesis.
-
Incorporation into DNA and RNA: F-ara-ATP can be incorporated into both DNA and RNA.[1][6] Its incorporation into DNA activates DNA damage response pathways, while its incorporation into RNA disrupts RNA processing and function.[1][7]
-
Induction of Apoptosis: The disruption of DNA synthesis and repair, along with the incorporation of F-ara-ATP into nucleic acids, triggers programmed cell death, or apoptosis.[1][7] This is often mediated through the activation of caspases.[1]
-
Inhibition of DNA Repair: F-ara-ATP has been shown to inhibit nucleotide excision repair (NER) of DNA adducts, suggesting it can modulate cellular responses to DNA damaging agents.[8][9]
Applications as a Molecular Probe
2'-fluoroarabinoadenosine is a versatile tool for a range of research applications:
-
Studying DNA Replication and Repair Mechanisms: Its ability to halt DNA synthesis and interfere with repair processes makes it ideal for dissecting the components and kinetics of these pathways.
-
Inducing and Investigating Apoptosis: As a potent inducer of apoptosis, it can be used to study the signaling cascades and molecular players involved in programmed cell death.
-
Screening for Drug Resistance Mechanisms: It is used to select for and study cells that have developed resistance, helping to identify genes and pathways involved in drug resistance.[10][11]
-
Probing Nucleoside Transporter Function: The cellular uptake of 2'-fluoroarabinoadenosine is mediated by nucleoside transporters, making it a useful substrate for studying the activity and regulation of these transporters.[4]
Quantitative Data
The following tables summarize key quantitative parameters related to the activity of 2'-fluoroarabinoadenosine and its active metabolite, F-ara-ATP.
Table 1: Inhibitory Concentrations and Kinetic Constants
| Compound | Target/Cell Line | Parameter | Value | Reference |
| Fludarabine | RPMI cells | IC50 | 1.54 µM | [12] |
| Fludarabine triphosphate (F-ara-ATP) | DNA primase | IC50 | 2.3 µM | [13] |
| Fludarabine triphosphate (F-ara-ATP) | DNA primase | Ki | 6.1 µM | [13] |
| Fludarabine triphosphate (F-ara-ATP) | DNA polymerase α | Km | 0.077 µM | [14][15] |
| dATP | DNA polymerase α | Km | 0.044 µM | [14][15] |
| Fludarabine triphosphate (F-ara-ATP) | Nucleotide Excision Repair (repair synthesis, [(32)P]dATP incorporation) | IC50 | 26 µM | [8] |
| Fludarabine triphosphate (F-ara-ATP) | Nucleotide Excision Repair (repair synthesis, [(32)P]dCTP incorporation) | IC50 | 43 µM | [8] |
Table 2: Effects on Cellular Processes
| Treatment | Cell Type | Effect | Observation | Reference |
| Oxaliplatin + Fludarabine | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis (Annexin V staining) | 29% (±3.5) cell death | [16] |
| Oxaliplatin alone | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis (Annexin V staining) | 4.4% (±3.1) cell death | [16] |
| Fludarabine alone | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis (Annexin V staining) | 10.8% (±4.2) cell death | [16] |
| Fludarabine triphosphate (100 µM) | Cell-free nucleotide excision repair assay | Inhibition of plasmid conversion (incision/excision stage) | ~55% inhibition | [8] |
Experimental Protocols
Protocol 1: Assessment of 2'-fluoroarabinoadenosine-Induced Cytotoxicity and Apoptosis
This protocol describes a general workflow for evaluating the cytotoxic and apoptotic effects of 2'-fluoroarabinoadenosine on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, Raji)
-
Complete cell culture medium
-
2'-fluoroarabinoadenosine (Fludarabine)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
96-well and 6-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate for viability assays and a 6-well plate for apoptosis assays at a density appropriate for logarithmic growth.
-
Drug Treatment: The following day, treat cells with a range of concentrations of 2'-fluoroarabinoadenosine. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Viability Assay:
-
Add the cell viability reagent to each well of the 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells from the 6-well plates.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 2: Analysis of DNA Synthesis Inhibition
This protocol outlines a method to measure the inhibition of DNA synthesis using a thymidine (B127349) incorporation assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2'-fluoroarabinoadenosine
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with 2'-fluoroarabinoadenosine as described in Protocol 1.
-
Radiolabeling: Four hours before the end of the treatment period, add [³H]-Thymidine to each well.
-
Harvesting:
-
Wash the cells with cold PBS.
-
Lyse the cells and precipitate the DNA with cold TCA.
-
Wash the precipitate with TCA to remove unincorporated thymidine.
-
-
Quantification:
-
Solubilize the DNA precipitate.
-
Add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in [³H]-Thymidine incorporation indicates inhibition of DNA synthesis.
-
Protocol 3: In Vitro Nucleotide Excision Repair (NER) Assay
This protocol is adapted from a cell-free system to assess the effect of F-ara-ATP on NER.[8]
Materials:
-
Plasmid DNA containing specific DNA adducts (e.g., cisplatin-induced)
-
Whole-cell extracts from repair-competent cells
-
F-ara-ATP
-
[³²P]dATP or [³²P]dCTP
-
Reaction buffer for NER
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the damaged plasmid, whole-cell extract, reaction buffer, and varying concentrations of F-ara-ATP.
-
Repair Synthesis: Add [³²P]dATP or [³²P]dCTP to the reactions to measure repair synthesis.
-
Incubation: Incubate the reactions to allow for DNA repair.
-
Analysis:
-
Stop the reactions and purify the plasmid DNA.
-
Analyze the incorporation of the radiolabeled dNTPs by agarose gel electrophoresis and autoradiography.
-
Quantify the inhibition of repair synthesis at different F-ara-ATP concentrations.
-
Visualizations
Caption: Cellular uptake and mechanism of action of 2'-fluoroarabinoadenosine.
Caption: General experimental workflow for using 2'-fluoroarabinoadenosine as a molecular probe.
Caption: DNA damage response pathway induced by 2'-fluoroarabinoadenosine.
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. INTRACELLULAR DISPOSITION OF FLUDARABINE TRIPHOSPHATE IN HUMAN NATURAL KILLER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells | PLOS One [journals.plos.org]
- 8. Fludarabine triphosphate inhibits nucleotide excision repair of cisplatin-induced DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 10. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Applications of 2'-Deoxy-2'-fluoro-arabinonucleic Acid (2'F-ANA) in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of structural biology, chemical biology, and drug development. Its unique structural and chemical properties, arising from the presence of a fluorine atom at the 2'-arabino position of the sugar ring, confer enhanced stability, nuclease resistance, and specific conformational preferences to oligonucleotides. These characteristics make 2'F-ANA an invaluable tool for elucidating the three-dimensional structures of nucleic acids and their complexes, as well as for the development of high-affinity aptamers and antisense oligonucleotides. This document provides detailed application notes and protocols for the use of 2'F-ANA in structural biology research.
Key Properties and Advantages of 2'F-ANA
The defining feature of 2'F-ANA is its preferential adoption of an O4'-endo (East) sugar pucker, a conformation intermediate between the C3'-endo (A-form, typical for RNA) and C2'-endo (B-form, typical for DNA) puckers.[1][2] This conformational preference has several important consequences:
-
Enhanced Thermal Stability: 2'F-ANA modification increases the melting temperature (Tm) of nucleic acid duplexes. For instance, the incorporation of 2'F-araN units can raise the Tm of duplexes by approximately +1°C per modification.[3]
-
Nuclease Resistance: The 2'-fluoro modification provides significant protection against nuclease degradation, increasing the in vivo and in vitro stability of oligonucleotides.[3][4]
-
RNase H Activity: Hybrids of 2'F-ANA and RNA are substrates for RNase H, an enzyme that cleaves the RNA strand of DNA/RNA hybrids. This property is crucial for the design of antisense therapeutics.[4][5]
-
High-Affinity Binding: 2'F-ANA modifications can enhance the binding affinity of aptamers to their targets.[3][6]
Applications in Structural Biology
High-Resolution Structure Determination of Nucleic Acids
2'F-ANA is a valuable tool for obtaining high-resolution structures of various nucleic acid forms, including duplexes, hairpins, and G-quadruplexes, using techniques like NMR spectroscopy and X-ray crystallography. The conformational rigidity imparted by the 2'-fluoro group can facilitate crystallization and simplify NMR spectral analysis.
Quantitative Data Summary: Structural and Stability Parameters of 2'F-ANA Modified Oligonucleotides
| Oligonucleotide Type | Modification | Technique | Key Structural Features | Thermal Stability (ΔTm per modification) | Binding Affinity (Kd) | Reference |
| 2'F-ANA/RNA Duplex | Fully modified 2'F-ANA strand | NMR Spectroscopy | 2'F-ANA strand: O4'-endo sugar pucker; RNA strand: A-form. Duplex is intermediate between A- and B-form. | ~ +1°C | Not Applicable | [7] |
| 2'F-ANA-modified Thrombin Binding Aptamer (TBA) | Single and multiple 2'F-araG/T substitutions | NMR, CD, Filter Binding Assay | Antiparallel G-quadruplex. Substitution at syn-guanines is disruptive, while at anti-guanines it is stabilizing. | ~ +1°C to +3°C | ~4-fold increase | [3][8] |
| 2'F-ANA/DNA Chimeric Duplex | 2'F-ANA substitutions in a DNA duplex | X-ray Crystallography | O4'-endo conformation for 2'F-ANA residues. | Not specified | Not Applicable | [5] |
| 2'F-ANA:2'F-ANA Duplex | Fully modified duplex | NMR Spectroscopy | Canonical B-form with C2'-endo sugar pucker for 2'F-ANA nucleotides. | Substantially more stable than RNA duplexes. | Not Applicable | [9] |
| 2'F-ANA modified HIV-1 Integrase Aptamer | Fully modified 2'F-ANA | SELEX, Binding Assays | Unique conformation crucial for high-affinity binding. | Not specified | 50-100 pM | [6][10] |
Probing Nucleic Acid Conformation and Dynamics
The unique conformational preference of 2'F-ANA allows researchers to probe the structural requirements of nucleic acid-protein interactions and enzymatic activities. By strategically substituting nucleotides with 2'F-ANA, it is possible to investigate the influence of sugar pucker on biological function. For example, the ability of 2'F-ANA/RNA hybrids to elicit RNase H activity is attributed to their intermediate A/B-form helical structure, which is recognized by the enzyme.[5]
Development of High-Affinity Aptamers
The enhanced stability and conformational pre-organization offered by 2'F-ANA make it an excellent modification for the development of high-affinity aptamers through Systematic Evolution of Ligands by Exponential Enrichment (SELEX). 2'F-ANA-modified aptamers have been successfully generated against various targets, including thrombin and HIV-1 integrase, exhibiting significantly improved binding affinities compared to their unmodified DNA or RNA counterparts.[3][6][10]
Experimental Protocols
Protocol 1: NMR Structural Analysis of a 2'F-ANA/RNA Hairpin
This protocol outlines the general steps for determining the solution structure of a 2'F-ANA/RNA hybrid hairpin using NMR spectroscopy.
1. Oligonucleotide Synthesis and Purification:
- Synthesize the 2'F-ANA and RNA strands using standard phosphoramidite (B1245037) chemistry. 2'F-ANA phosphoramidites are commercially available.
- Purify the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
- Desalt the purified oligonucleotides using a size-exclusion column.
2. NMR Sample Preparation:
- Dissolve the purified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
- Anneal the hairpin by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
- Concentrate the sample to the desired volume (typically ~500 µL) for NMR analysis. The final concentration should be in the range of 0.5-2.0 mM.
- For exchangeable proton detection, lyophilize the sample and redissolve in 90% H₂O/10% D₂O.
3. NMR Data Acquisition:
- Acquire a series of homonuclear and heteronuclear NMR experiments at a suitable temperature (e.g., 25°C) on a high-field NMR spectrometer (≥600 MHz).
- Essential experiments include:
- 1D ¹H spectra.
- 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) for assigning sugar protons.
- 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) with varying mixing times (e.g., 50-300 ms) to obtain distance restraints.[11]
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon resonances.
- 2D ¹H-³¹P HETCOR (Heteronuclear Correlation) for assigning phosphorus resonances.
- ¹⁹F NMR experiments can also be performed to probe the local environment of the fluorine atoms.
4. Structure Calculation and Refinement:
- Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
- Assign the proton, carbon, and phosphorus resonances using established methodologies.
- Derive inter-proton distance restraints from the NOESY spectra.
- Obtain torsion angle restraints from scalar coupling constants (e.g., from DQF-COSY experiments).
- Calculate an ensemble of structures using a restrained molecular dynamics (MD) or simulated annealing protocol (e.g., using XPLOR-NIH, AMBER).
- Refine the calculated structures against the experimental data and validate the final ensemble.
Protocol 2: X-ray Crystallographic Analysis of a 2'F-ANA-Modified Duplex
This protocol provides a general workflow for the crystallization and structure determination of a 2'F-ANA containing DNA duplex.
1. Oligonucleotide Synthesis and Purification:
- Synthesize and purify the 2'F-ANA-modified oligonucleotide as described in Protocol 1.
2. Crystallization Screening:
- Prepare the oligonucleotide sample for crystallization by dissolving it in a low-salt buffer (e.g., 5 mM sodium cacodylate, pH 7.0). The concentration should be in the range of 1-5 mM.
- Perform initial crystallization screening using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) at different temperatures (e.g., 4°C and 20°C).
- Use the hanging-drop or sitting-drop vapor diffusion method. Mix the oligonucleotide solution with the reservoir solution in a 1:1 ratio.
3. Optimization of Crystallization Conditions:
- Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and salt concentration.
- Consider using additives and detergents to improve crystal quality.
4. Data Collection and Processing:
- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using software such as HKL2000 or XDS to obtain integrated intensities and a merged data set.
5. Structure Determination and Refinement:
- Solve the structure using molecular replacement if a suitable search model is available, or by using experimental phasing methods.
- Build the initial model of the 2'F-ANA-modified duplex into the electron density map using software like Coot.
- Refine the structure using programs such as REFMAC5 or Phenix, alternating between automated refinement and manual model building.
- Validate the final structure using tools like MolProbity.
Visualizations
Caption: Workflow for NMR structure determination of a 2'F-ANA modified oligonucleotide.
Caption: SELEX workflow for the selection of high-affinity 2'F-ANA aptamers.
Conclusion
2'F-ANA has established itself as a powerful modification in the toolbox of structural biologists and drug discovery scientists. Its ability to modulate nucleic acid conformation, enhance stability, and facilitate high-affinity interactions provides a unique avenue for exploring the intricate world of nucleic acid structures and their biological functions. The protocols and data presented herein serve as a guide for researchers looking to leverage the exceptional properties of 2'F-ANA in their own investigations.
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Structural basis of cleavage by RNase H of hybrids of arabinonucleic acids and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
2'-Deoxy-2'-fluoroarabinoadenosine (dFA): A Potent Inhibitor of Viral Polymerases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (dFA), also known as FANA-A, is a synthetic nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral agent. Its structural similarity to the natural nucleoside deoxyadenosine (B7792050) allows it to be recognized and incorporated by viral polymerases. However, the presence of a fluorine atom at the 2' position of the arabinose sugar moiety disrupts the normal process of nucleic acid elongation, leading to chain termination and the inhibition of viral replication. This document provides detailed application notes, quantitative data on its inhibitory activity, and experimental protocols for its evaluation as a viral polymerase inhibitor.
Mechanism of Action
The antiviral activity of dFA is predicated on its intracellular conversion to the active triphosphate form, this compound triphosphate (dFATP). This conversion is catalyzed by host cell kinases. Subsequently, dFATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of viral DNA or RNA polymerases.
Upon incorporation into a nascent viral nucleic acid chain, the 2'-fluoroarabinose sugar of dFA introduces a conformational change that prevents the formation of a phosphodiester bond with the incoming nucleotide. This effectively terminates the elongation of the viral genome, halting viral replication.[][2] The stability of dFA is enhanced by the fluorine substitution, making it resistant to degradation by cellular enzymes and improving its pharmacokinetic profile.[]
Quantitative Inhibitory Activity
The efficacy of dFA and its triphosphate form (dFATP) has been evaluated against various viral polymerases and viruses. The following table summarizes the available quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value indicates greater potency.
| Target Virus/Organism | Target Enzyme | Compound | Assay Type | IC50 | Ki | Reference |
| Trichomonas vaginalis | Not Specified | dFA | Growth Inhibition | 0.09 µM | - | [] |
Note: Data for a broader range of viral polymerases is still emerging. The related compound, 2'-deoxy-2'-fluoroguanosine, has shown potent activity against Influenza A and B viruses, suggesting the potential of 2'-fluoroarabinose nucleosides against RNA viruses.[3]
Experimental Protocols
Protocol 1: In Vitro Viral Polymerase Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of dFATP on a purified viral RNA-dependent RNA polymerase (RdRp).
Materials:
-
Purified recombinant viral RdRp
-
dFATP (test inhibitor)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
RNA template/primer duplex
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.01% BSA)
-
Radiolabeled nucleotide (e.g., [α-³²P]GTP or [α-³³P]GTP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and all four natural rNTPs, including the radiolabeled nucleotide.
-
Inhibitor Addition: Add varying concentrations of dFATP to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Initiation: Initiate the reaction by adding the purified viral RdRp.
-
Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
Gel Electrophoresis: Separate the radiolabeled RNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the gel using a phosphorimager and quantify the band intensities corresponding to the full-length and terminated RNA products.
-
Data Analysis: Calculate the percentage of inhibition for each dFATP concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the antiviral activity of dFA in a cell culture system by measuring the reduction in viral plaque formation.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells)
-
Virus stock with a known titer
-
dFA (test compound)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Overlay medium (e.g., cell culture medium with low-melting-point agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to confluency.
-
Compound Treatment: Prepare serial dilutions of dFA in the cell culture medium. Remove the growth medium from the cells and add the medium containing the different concentrations of dFA. Include a no-compound control.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU]/well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: Remove the virus inoculum and the compound-containing medium. Add the overlay medium containing the respective concentrations of dFA.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each dFA concentration compared to the no-compound control. Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
Visualizations
Mechanism of Action of dFA
Caption: Intracellular activation and mechanism of viral polymerase inhibition by dFA.
Experimental Workflow for Viral Polymerase Inhibition Assay
Caption: Step-by-step workflow for the in vitro viral polymerase inhibition assay.
Logical Relationship in Plaque Reduction Assay
Caption: Logical progression of the cell-based plaque reduction assay.
References
Application Notes and Protocols for FANA-A Modified siRNAs in Gene Silencing
Introduction
2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) modified small interfering RNAs (siRNAs) represent a significant advancement in RNA interference (RNAi) technology.[1][2] These chemically modified oligonucleotides offer substantial improvements over traditional siRNAs, addressing key challenges in stability, potency, and delivery that have historically hindered the therapeutic application of RNAi.[1][2][3] FANA modifications involve the replacement of the 2'-hydroxyl group on the ribose sugar with a fluorine atom in an "up" or arabino configuration. This unique structure confers an A-form helical geometry, similar to RNA, while also enabling the recruitment of RNase H, a mechanism typically associated with DNA-like antisense oligonucleotides.[4][5] This dual functionality contributes to their high potency in degrading target mRNA.
The primary advantages of FANA-A modified siRNAs include:
-
Enhanced Nuclease Resistance: FANA modifications significantly increase the stability of siRNAs in serum and cellular environments, prolonging their gene silencing activity.[1][2][6]
-
Increased Potency: Studies have shown that FANA-modified siRNAs can be up to 4-fold more potent than their unmodified counterparts.[1][2]
-
Reduced Off-Target Effects: Strategic placement of FANA modifications can help mitigate the miRNA-like off-target effects that often plague standard siRNAs.[7][8]
-
Self-Delivery Capability: Certain FANA-based platforms have demonstrated the ability to enter cells without the need for transfection reagents, a process known as gymnosis, simplifying experimental protocols and improving in vivo applicability.[7][9]
These properties make FANA-A modified siRNAs a powerful tool for a wide range of applications, from fundamental genetic research to the development of novel therapeutics for various diseases.[3][7][9]
Data Presentation
Table 1: Potency and Efficacy of FANA-A Modified siRNAs vs. Unmodified siRNAs
| Modification Type | Target Gene | System | Key Efficacy Metric | Result | Reference |
| Fully FANA-modified Sense Strand | Luciferase | HeLa Cells | Potency Increase | 4-fold more potent than unmodified siRNA | [1][2] |
| FANA Antisense Oligos | Various | Cultured Cells | General Observation | Highly potent and non-toxic | [7] |
| FANA-SNA | Luciferase | HeLa Cells | Silencing Activity | Superior to free FANA-ASO with unaided uptake | [10][11] |
| 2 FANA units at 3' end of antisense | Luciferase | HeLa Cells | Persistence | Gene silencing persisted over a 4-day period | [1] |
| FANA-ASO | APOB | HepG2 Cells | mRNA Knockdown | Significant decrease in RNA level measured by qRT-PCR | [6][11] |
Table 2: Stability of FANA-A Modified siRNAs
| Modification Type | Medium | Half-life (t½) | Comparison | Reference |
| Fully FANA-modified Sense Strand | 10% Fetal Bovine Serum | ~6 hours | Unmodified siRNA: <15 minutes | [1][2] |
| FANA Antisense Oligos | Biological Media | Enhanced Stability | More stable than conventional siRNAs | [7] |
| FANA-SNA | Not Specified | Increased Stability | Showed increased stability compared to free FANA | [10] |
Diagrams and Visualizations
Caption: Structure of a FANA-A modified siRNA duplex.
Caption: Mechanism of gene silencing by FANA-A modified siRNAs.
Caption: Workflow for in vitro gene silencing experiments.
Experimental Protocols
Protocol 1: Design and Synthesis of FANA-A Modified siRNAs
1.1. Target Sequence Selection:
-
Use established siRNA design tools (e.g., siDirect 2.0) to identify potent target sequences within the mRNA of interest.[12]
-
Select sequences that are 19-21 nucleotides in length.
-
Perform a BLAST search against the relevant genome to minimize potential off-target hybridization.[13]
1.2. FANA-A Modification Strategy:
-
For maximal potency and stability: A common strategy is to fully modify the sense (passenger) strand with FANA nucleotides. The antisense (guide) strand remains as unmodified RNA to ensure proper recognition by the RISC complex.[1][2]
-
For enhanced stability with minimal perturbation: Introduce two FANA modifications at the 3'-overhang of the antisense strand. This has been shown to increase potency and duration of effect.[1]
-
The incorporation of FANA units is generally well-tolerated throughout the sense strand and at the 5' or 3' ends of the antisense strand.[2]
-
A phosphorothioate (B77711) (PS) backbone can be combined with FANA modifications to further enhance nuclease resistance.[5]
1.3. Oligonucleotide Synthesis and Purification:
-
FANA-A modified oligonucleotides are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry.[14]
-
FANA phosphoramidites are incorporated at the desired positions during the synthesis cycle.
-
Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.
-
Purification is critical to remove failure sequences. Anion-exchange or reversed-phase high-performance liquid chromatography (HPLC) is recommended for obtaining high-purity oligonucleotides.[15]
-
Verify the mass of the synthesized oligos using mass spectrometry.
-
Anneal the purified sense and antisense strands in an appropriate buffer (e.g., 1x PBS) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final siRNA duplex.
Protocol 2: In Vitro Gene Silencing using FANA-A siRNAs
2.1. Cell Culture:
-
Culture the target cell line in the recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate cells in 12-well or 24-well plates 18-24 hours prior to transfection. Ensure cells are in the exponential growth phase and reach 30-50% confluency at the time of transfection.[16]
2.2. Transfection/Delivery:
-
Method A: Lipid-Mediated Transfection (Standard Approach)
-
For each well, prepare two tubes.
-
Tube A: Dilute the FANA-A siRNA duplex to the desired final concentration (e.g., 1-100 nM) in serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.[17]
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complex formation.[16]
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, add complete growth medium.
-
-
Method B: Gymnotic (Reagent-Free) Delivery (for self-delivering FANA platforms)
2.3. Incubation and Controls:
-
Incubate the treated cells for 24 to 96 hours at 37°C. The optimal time point for analysis depends on the stability of the target mRNA and protein. A 48-hour or 72-hour time point is often effective.[1]
-
Controls: Always include the following controls:
-
Negative Control: A non-targeting siRNA sequence with similar FANA modifications.
-
Untreated Control: Cells that have not been treated with any siRNA.
-
Mock Transfection Control: Cells treated with the transfection reagent only (for lipid-mediated protocols).
-
Protocol 3: Assessment of Gene Silencing Efficiency
3.1. mRNA Level Quantification by Quantitative Real-Time PCR (RT-qPCR):
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[17]
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for the target gene, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.[1]
-
Perform the qPCR reaction using a real-time PCR system.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.
-
3.2. Protein Level Quantification by Western Blot:
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH).
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 5. 2'-F-ANA-G Oligo Modifications from Gene Link [genelink.com]
- 6. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 7. Science Center | AUM LifeTech's next generation FANA RNA silencing… [sciencecenter.org]
- 8. researchgate.net [researchgate.net]
- 9. AUM LifeTech's next generation FANA RNA silencing technology showcased in several studies at Oligonucleotide Therapeutics Society Meeting in Montreal, Canada [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing functional siRNA with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-fluoroarabinoadenosine in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-fluoroarabinoadenosine, a fluorinated purine (B94841) nucleoside analog commonly known as Fludarabine (B1672870), has emerged as a valuable tool in the development of diagnostic assays. Its unique biochemical properties, primarily its role as a DNA synthesis inhibitor and its ability to be incorporated into nucleic acids, make it suitable for a range of diagnostic applications.[1][2][3][4][5] In its phosphorylated active form, 2-fluoro-ara-ATP (F-ara-ATP), it inhibits key enzymes such as DNA polymerase and ribonucleotide reductase, leading to cell death, particularly in rapidly dividing cells.[4][5] This mechanism forms the basis for its use in chemosensitivity and resistance assays. Furthermore, its structural similarity to adenosine (B11128) allows for its incorporation into oligonucleotides, creating stable probes for various molecular diagnostic techniques.[6] Radiolabeled versions of 2'-fluoroarabinoadenosine are also being explored for in vivo tumor imaging.[7][8]
These application notes provide an overview of the key diagnostic uses of 2'-fluoroarabinoadenosine and detailed protocols for its implementation in a laboratory setting.
I. Ex Vivo Chemosensitivity and Resistance Assays
One of the primary diagnostic applications of 2'-fluoroarabinoadenosine is in predicting the clinical response of hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL), to Fludarabine-based chemotherapy.[9][10] Ex vivo assays that measure the sensitivity of patient-derived cancer cells to Fludarabine can guide personalized treatment strategies.
A. Differential Staining Cytotoxicity (DiSC) Assay
The DiSC assay is a method to determine the in vitro drug sensitivity of tumor cells. It relies on the differential uptake of two fluorescent dyes to distinguish between viable and non-viable cells after drug exposure.
Experimental Workflow for Fludarabine DiSC Assay
Protocol: Fludarabine DiSC Assay for CLL Cells
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Determine cell viability and concentration using trypan blue exclusion.
-
-
Drug Preparation:
-
Prepare a stock solution of Fludarabine monophosphate in sterile water or PBS.
-
Prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Cell Plating and Drug Exposure:
-
Plate the CLL cells in a 96-well microplate at a density of 2 x 10^5 cells per well.
-
Add the Fludarabine dilutions to the respective wells. Include a no-drug control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.
-
-
Staining:
-
Prepare a staining solution containing fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI).
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the plate using a fluorescence microscope or a flow cytometer.
-
Viable cells will appear green (FDA positive, PI negative), while non-viable cells will appear red (PI positive).
-
Count the number of viable and non-viable cells in at least 200 cells per well.
-
-
Data Interpretation:
-
Calculate the percentage of cell viability for each Fludarabine concentration.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
B. Quantitative Data: Fludarabine IC50 Values
The following table summarizes representative IC50 values of Fludarabine in various cancer cell lines, which can serve as a reference for chemosensitivity studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [11] |
| A2780 | Ovarian Carcinoma | >100 | [2] |
| A549 | Lung Carcinoma | >100 | [2] |
| HT29 | Colorectal Carcinoma | >100 | [2] |
| MCF7 | Breast Carcinoma | >100 | [2] |
| HCT116 | Colorectal Carcinoma | 22.4 | [2] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
II. 2'-fluoroarabinoadenosine in Nucleic Acid-Based Diagnostics
The incorporation of 2'-fluoroarabinoadenosine (as 2'-Deoxy-2'-fluoroarabinoadenosine, FANA-A) into oligonucleotides enhances their stability and resistance to nuclease degradation, making them excellent candidates for probes in various diagnostic assays.[6]
A. Synthesis of FANA-Modified Oligonucleotides
FANA-modified oligonucleotides can be synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry.
Protocol: Solid-Phase Synthesis of FANA-Modified Oligonucleotides
-
Phosphoramidite Preparation:
-
Prepare the 2'-fluoroarabinoadenosine phosphoramidite building block.
-
Dissolve the FANA-A phosphoramidite and other standard DNA/RNA phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.08-0.15 M.
-
-
Automated Oligonucleotide Synthesis:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Use a standard synthesis cycle, but extend the coupling time for the FANA-A phosphoramidite to 10-30 minutes to ensure efficient incorporation.
-
-
Deprotection and Cleavage:
-
Treat the solid support with a solution of 3:1 ammonium (B1175870) hydroxide:ethanol for 16 hours at 55°C to cleave the oligonucleotide from the support and remove the protecting groups from the phosphates and bases.
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
-
Quality Control:
-
Verify the identity and purity of the synthesized FANA-modified oligonucleotide using mass spectrometry and analytical HPLC.
-
B. Application in PCR and Microarrays
FANA-modified probes can be used in quantitative PCR (qPCR) and microarray-based assays for the sensitive and specific detection of target nucleic acid sequences.
Logical Relationship of FANA in Diagnostic Probes
III. Positron Emission Tomography (PET) Imaging
Radiolabeled derivatives of 2'-fluoroarabinoadenosine, such as [18F]-2'-deoxy-2'-fluoro-arabino-adenosine ([18F]-FAA), are being investigated as probes for PET imaging to visualize tumors and monitor therapeutic response.[7][8]
A. Signaling Pathway of Fludarabine Action
The mechanism of action of Fludarabine, which is exploited in PET imaging of cellular proliferation, involves its intracellular conversion and subsequent interference with DNA synthesis.
B. Protocol: General Workflow for [18F]-FAA PET/CT Imaging
This protocol provides a general framework for preclinical PET/CT imaging using an 18F-labeled 2'-fluoroarabinoadenosine analog. Specific parameters may need optimization depending on the radiotracer and animal model.
-
Radiotracer Synthesis:
-
Synthesize the precursor for radiolabeling.
-
Perform the nucleophilic fluorination reaction with [18F]fluoride.
-
Purify the [18F]-labeled Fludarabine analog using HPLC.
-
Formulate the final product in a sterile, injectable solution.
-
-
Animal Preparation:
-
Fast the animal (e.g., mouse or rat) for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the [18F]-labeled Fludarabine analog via the tail vein. The injected dose will depend on the specific activity of the radiotracer and the animal's weight.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Acquire a dynamic or static PET scan over a specified time period (e.g., 60 minutes).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as the standardized uptake value (SUV).
-
Conclusion
2'-fluoroarabinoadenosine is a versatile molecule with significant potential in diagnostic assay development. Its application in chemosensitivity testing can aid in personalizing cancer therapy. As a component of nucleic acid probes, it enhances the robustness and performance of molecular diagnostic assays. Furthermore, its potential as a PET imaging agent opens new avenues for non-invasive tumor characterization. The protocols and data presented here provide a foundation for researchers to explore and expand the diagnostic utility of this important compound.
References
- 1. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of fludarabine-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of fludarabine sensitivity by all-trans-retinoic acid in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognosis for fludarabine therapy of chronic lymphocytic leukaemia based on ex vivo drug response by DiSC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro sensitivity of chronic lymphocytic leukemia B-cells to fludarabine, 2-chlorodeoxyadenosine and chlorambucil: correlation with clinico-hematological and immunophenotypic features | Haematologica [haematologica.org]
- 11. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for 2'-Fluoroarabinonucleic Acid (2'F-ANA) Oligonucleotide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the automated solid-phase synthesis of 2'-Fluoroarabinonucleic Acid (2'F-ANA) oligonucleotides. 2'F-ANA is a synthetic nucleic acid analog that exhibits unique structural and functional properties, making it a valuable tool in therapeutic and diagnostic applications. Notably, 2'F-ANA oligonucleotides demonstrate high binding affinity to RNA targets, increased nuclease resistance, and the ability to elicit RNase H activity, a crucial mechanism for antisense drug action.[1][2]
Introduction to 2'F-ANA Oligonucleotides
2'-Fluoroarabinonucleic acid (2'F-ANA) is a xeno-nucleic acid (XNA) where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the arabino configuration. This modification confers several advantageous properties compared to natural DNA and RNA, as well as other modified oligonucleotides.[3][4][5] The 2'-fluoro group enhances the thermal stability of duplexes formed with complementary RNA strands.[1][2] Unlike many other 2'-modified nucleotides, 2'F-ANA/RNA hybrids are recognized and cleaved by RNase H, making 2'F-ANA a promising candidate for antisense therapeutics.[1][2]
Principle of Synthesis
The synthesis of 2'F-ANA oligonucleotides is performed using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for nucleic acid synthesis.[6][7][8] The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.
Materials and Reagents
Phosphoramidites and Solid Support
| Reagent | Supplier | Concentration/Loading |
| 2'F-ANA Phosphoramidites (A, C, G, T/U) | Various | 0.15 M in anhydrous acetonitrile |
| DNA Phosphoramidites (A, C, G, T) | Various | 0.1 M in anhydrous acetonitrile |
| Nucleoside-loaded CPG or Universal Support | Various | 29-47 µmol/g |
Synthesis Reagents
| Reagent | Composition | Purpose |
| Deblocking/Detritylation Solution | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | Removal of the 5'-DMT protecting group |
| Activator | 0.25 M 5-Ethylthiotetrazole (ETT) in Acetonitrile | Activation of the phosphoramidite for coupling |
| Capping Reagent A | Acetic Anhydride (B1165640) in Tetrahydrofuran (THF) | Capping of unreacted 5'-hydroxyl groups |
| Capping Reagent B | 16% N-Methylimidazole (NMI) in THF | Catalyst for the capping reaction |
| Oxidizer | 0.1 M Iodine (I₂) in THF/Pyridine/Water | Oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester |
| Acetonitrile (Anhydrous) | N/A | Solvent for phosphoramidites and washing |
Experimental Protocol: Solid-Phase Synthesis
The following protocol outlines a standard cycle for the incorporation of a 2'F-ANA monomer onto a solid support using an automated DNA/RNA synthesizer.
Caption: Automated solid-phase synthesis cycle for 2'F-ANA oligonucleotides.
Step 1: Detritylation (Deblocking)
The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Time: 110 seconds.[1]
Step 2: Coupling
The next 2'F-ANA phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reagents:
-
Coupling Times:
Step 3: Capping
Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1 mers).
-
Reagents: A solution of acetic anhydride in THF and a solution of 16% N-methylimidazole in THF.[1]
Step 4: Oxidation
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Reagent: 0.1 M Iodine in a mixture of THF, pyridine, and water.[1]
These four steps are repeated for each monomer to be added to the sequence.
Post-Synthesis: Cleavage, Deprotection, and Purification
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.
Deprotection Conditions
| Reagent | Temperature | Duration |
| 3:1 (v/v) Aqueous Ammonium Hydroxide : Ethanol | Room Temperature | 48 hours[1] |
| 1:1 (v/v) 30% Ammonium Hydroxide : 40% Methylamine (AMA) | Room Temperature | 2 hours[9] |
Protocol:
-
Transfer the solid support to a screw-cap vial.
-
Add the appropriate deprotection solution (e.g., 1 mL of 3:1 aqueous NH₄OH:EtOH).[1]
-
Incubate at the specified temperature and duration.
-
Carefully decant the oligonucleotide-containing solution from the solid support.[1]
-
Remove the cleavage solution under vacuum.[1]
Caption: Post-synthesis workflow for 2'F-ANA oligonucleotides.
Purification
The crude deprotected oligonucleotide is purified to remove failure sequences and other impurities.
-
Preparative Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Suitable for high-purity applications. 24% acrylamide (B121943) gels can be used.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for oligonucleotide purification. A C18 column is typically used with a suitable buffer system (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile).[1]
Characterization
The purity and identity of the final 2'F-ANA oligonucleotide product should be confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
-
UV-Vis Spectroscopy: To determine the oligonucleotide concentration.
Conclusion
The protocol described provides a robust method for the synthesis of high-quality 2'F-ANA oligonucleotides. The unique properties of 2'F-ANA, including its high binding affinity for RNA and its ability to activate RNase H, make it an important molecule for the development of next-generation antisense therapeutics and other molecular biology applications. Careful adherence to the optimized coupling times and deprotection conditions is critical for achieving high yields and purity.
References
- 1. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Solid-phase synthesis of 2'-deoxy-2'-fluoro- beta-D-oligoarabinonucleotides (2'F-ANA) and their phosphorothioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A), a crucial component in various therapeutic agents.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of F-ara-A, offering potential causes and actionable solutions.
Issue 1: Low Yield in Glycosylation Step (Chemical Synthesis)
Description: The crucial N-glycosylation reaction between the protected sugar moiety and 2-fluoroadenine (B1664080) results in a lower than expected yield of the desired nucleoside.
| Potential Cause | Recommended Solution |
| Inefficient Silylation of 2-Fluoroadenine: Incomplete silylation leads to poor solubility and reactivity of the nucleobase. | Ensure anhydrous conditions. Use an excess of silylating agent (e.g., HMDS and TMSCl). Monitor the reaction by IR spectroscopy (disappearance of N-H stretch) or by forming a clear solution. |
| Suboptimal Lewis Acid Catalyst: The chosen Lewis acid (e.g., TMSOTf, SnCl₄) may not be effective for this specific substrate combination. | Screen different Lewis acids. TMSOTf is commonly used, but its concentration and freshness are critical. Consider using a milder Lewis acid if degradation is observed. |
| Inappropriate Solvent: The reaction solvent may not adequately solubilize the reactants or may interfere with the reaction. | Acetonitrile (B52724) and 1,2-dichloroethane (B1671644) are commonly used. Ensure the solvent is anhydrous. For poorly soluble nucleobases, consider using a co-solvent or a different solvent system. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. A typical range for Vorbrüggen glycosylation is room temperature to 60-80°C. |
| Decomposition of Reactants or Product: The protected sugar or the newly formed nucleoside may be unstable under the reaction conditions. | Use milder reaction conditions (lower temperature, weaker Lewis acid). Minimize reaction time by closely monitoring progress with TLC or HPLC. |
Issue 2: Poor β-Anomeric Selectivity in Glycosylation
Description: The glycosylation reaction produces a significant amount of the undesired α-anomer in addition to the desired β-anomer (F-ara-A).
| Potential Cause | Recommended Solution |
| Lack of Neighboring Group Participation: The protecting group at the C2' position of the sugar does not effectively direct the incoming nucleobase to the β-face. | While F-ara-A synthesis involves a 2'-fluoro substituent which does not provide neighboring group participation, the choice of protecting groups on the sugar can still influence stereoselectivity. Acyl groups (e.g., benzoyl) at the 2'-position of a ribose precursor (prior to fluorination) can favor β-anomer formation. |
| Reaction Conditions Favoring the α-Anomer: Certain solvents and Lewis acids can promote the formation of the thermodynamically more stable α-anomer. | The use of acetonitrile as a solvent has been reported to favor the formation of the β-anomer in some cases through the formation of a nitrilium-ion intermediate. Experiment with different solvents to optimize the α/β ratio. |
| Anomerization: The desired β-anomer may be converting to the α-anomer under the reaction conditions. | Minimize reaction time and temperature. Quench the reaction as soon as the starting material is consumed. |
Issue 3: Low Yield in Enzymatic Synthesis
Description: The enzymatic transglycosylation reaction for F-ara-A synthesis shows low conversion or yield.
| Potential Cause | Recommended Solution |
| Suboptimal pH or Temperature: The enzyme (e.g., E. coli Purine (B94841) Nucleoside Phosphorylase, PNP) is not functioning at its optimal pH or temperature. | Optimize the reaction pH and temperature for the specific enzyme used. For E. coli PNP, the optimal pH is typically around 7.0-7.5, and the temperature is in the range of 37-50°C. |
| Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at high concentrations. | Perform the reaction at lower substrate concentrations or use a fed-batch approach. Immobilizing the enzyme can sometimes mitigate substrate/product inhibition. |
| Low Enzyme Activity: The enzyme preparation may have low specific activity. | Use a freshly prepared or properly stored enzyme. Ensure the presence of any necessary co-factors. |
| Equilibrium Limitation: The transglycosylation reaction may have reached equilibrium with a significant amount of starting material remaining. | To drive the reaction towards product formation, use a large excess of the sugar donor or remove one of the byproducts. |
Issue 4: Difficult Purification of F-ara-A
Description: Challenges are encountered in isolating pure F-ara-A from the reaction mixture, particularly in separating it from the α-anomer and other impurities.
| Potential Cause | Recommended Solution |
| Co-crystallization of Anomers: The α and β anomers have similar polarities and may co-crystallize. | Optimize the crystallization solvent system. A mixture of solvents (e.g., ethanol (B145695)/water) may be necessary to achieve good separation. Seeding with pure β-anomer crystals can sometimes favor its crystallization. |
| Presence of Persistent Impurities: Some impurities may have similar properties to F-ara-A, making them difficult to remove by crystallization alone. | Column chromatography on silica (B1680970) gel is a common method for separating anomers and other impurities. A gradient elution system may be required. Acetylation of the crude product can sometimes facilitate purification, followed by deacetylation. |
| Degradation during Purification: The product may be degrading during purification steps. | Avoid harsh conditions (strong acids/bases, high temperatures) during purification. Use buffered solutions for chromatography where appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound (F-ara-A)?
A1: The two primary synthetic strategies for F-ara-A are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach typically involves the N-glycosylation of a protected 2-fluoroadenine with a protected 2-deoxy-2-fluoroarabinofuranosyl donor. A common method is the Vorbrüggen glycosylation, which utilizes a silylated nucleobase and a Lewis acid catalyst. Another key step in some chemical routes is the stereoselective fluorination of a pre-formed nucleoside.
-
Enzymatic Synthesis: This method often employs a transglycosylation reaction catalyzed by enzymes such as purine nucleoside phosphorylase (PNP). In this process, a sugar donor (e.g., arabinofuranosyluracil) reacts with 2-fluoroadenine to form F-ara-A. This approach offers high stereoselectivity, leading exclusively to the desired β-anomer.
Q2: How can I improve the β-selectivity of the Vorbrüggen glycosylation for F-ara-A synthesis?
A2: Improving β-selectivity is a common challenge. Consider the following strategies:
-
Solvent Choice: Acetonitrile is often the solvent of choice as it can participate in the reaction to form a nitrilium intermediate that favors attack from the β-face.
-
Lewis Acid: The choice and amount of Lewis acid (e.g., TMSOTf) are critical. Use a high-purity, fresh Lewis acid and optimize its concentration.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may decrease the reaction rate.
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Protecting Groups: While the 2'-fluoro group doesn't offer neighboring group participation, the protecting groups on the sugar can influence the conformation of the oxocarbenium ion intermediate, thereby affecting stereoselectivity.
Q3: What are the advantages of enzymatic synthesis over chemical synthesis for F-ara-A?
A3: Enzymatic synthesis offers several key advantages:
-
High Stereoselectivity: Enzymes are highly specific and typically produce only the desired β-anomer, eliminating the need for tedious separation of anomers.
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Milder Reaction Conditions: Enzymatic reactions are usually conducted in aqueous media at or near neutral pH and moderate temperatures, which can prevent the degradation of sensitive molecules.
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Reduced Use of Protecting Groups: Often, protecting groups are not required for the nucleobase or the sugar, simplifying the overall synthetic route.
-
Environmentally Friendly: Enzymatic methods are generally considered "greener" as they avoid the use of hazardous reagents and solvents.
Q4: What is a good starting point for a crystallization protocol to purify F-ara-A?
A4: A common and effective method for the purification of F-ara-A is recrystallization from a mixed solvent system. A good starting point is to dissolve the crude product in a minimal amount of hot ethanol or methanol (B129727) and then slowly add water until turbidity is observed. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, should induce the crystallization of pure F-ara-A. The optimal ratio of alcohol to water will need to be determined empirically.
Q5: Are there any specific safety precautions I should take when working with fluorinating agents like DAST?
A5: Yes, diethylaminosulfur trifluoride (DAST) and related reagents are hazardous and require careful handling.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
DAST can react violently with water. Ensure all glassware is scrupulously dry.
-
Quench reactions carefully. Slowly add the reaction mixture to a cooled, stirred solution of a quenching agent like saturated sodium bicarbonate.
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Be aware of the potential for the formation of hydrogen fluoride (B91410) (HF), which is highly toxic and corrosive.
Data Presentation
Table 1: Comparison of Chemical and Enzymatic Synthesis of F-ara-A
| Feature | Chemical Synthesis (e.g., Vorbrüggen) | Enzymatic Synthesis (e.g., PNP) |
| Stereoselectivity | Mixture of α and β anomers often formed | Exclusively β-anomer |
| Reaction Conditions | Anhydrous, often requires heating, Lewis acids | Aqueous buffer, mild pH and temperature |
| Protecting Groups | Required for sugar and sometimes nucleobase | Generally not required |
| Purification | Often requires chromatography to separate anomers | Simplified purification, often by crystallization |
| Overall Yield | Variable, can be high with optimization | Generally good to excellent |
| Environmental Impact | Use of organic solvents and hazardous reagents | "Greener" process |
Experimental Protocols
Protocol 1: Silylation of 2-Fluoroadenine for Vorbrüggen Glycosylation
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Dry 2-fluoroadenine (1 equivalent) under high vacuum for several hours.
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To a flame-dried flask under an inert atmosphere (e.g., argon), add the dried 2-fluoroadenine.
-
Add anhydrous acetonitrile as the solvent.
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Add hexamethyldisilazane (B44280) (HMDS, 2-3 equivalents) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, ~0.1 equivalents).
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Reflux the mixture until the solution becomes clear, indicating the formation of the silylated derivative. This can take several hours.
-
Cool the solution to room temperature before proceeding with the glycosylation step.
Protocol 2: General Procedure for Vorbrüggen Glycosylation
-
To the freshly prepared solution of silylated 2-fluoroadenine in anhydrous acetonitrile, add the protected 2-deoxy-2-fluoroarabinofuranosyl donor (e.g., the 1-O-acetyl or 1-O-methyl derivative, 1 equivalent).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the anomers.
Protocol 3: Enzymatic Synthesis of F-ara-A using E. coli PNP
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
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Dissolve 2-fluoroadenine (1 equivalent) and the arabinosyl donor (e.g., arabinofuranosyluracil, 1.2-1.5 equivalents) in the buffer. Gentle heating may be required to dissolve the 2-fluoroadenine.
-
Add the E. coli purine nucleoside phosphorylase (PNP) enzyme preparation (either as a purified enzyme or as whole cells).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
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Once the reaction has reached completion or equilibrium, terminate the reaction by heating to denature the enzyme or by adding a quenching agent.
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Filter the reaction mixture to remove the enzyme (if immobilized or precipitated).
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Purify the F-ara-A from the reaction mixture, typically by crystallization.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of F-ara-A.
Caption: Workflow for the enzymatic synthesis of F-ara-A.
Caption: Troubleshooting decision tree for glycosylation.
Optimizing Hybridization Conditions for FANA Probes: A Technical Support Resource
Welcome to the technical support center for optimizing hybridization conditions for Fluoro-N-Acyl (FANA) probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for utilizing FANA probes in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are FANA probes and how do they differ from traditional DNA or RNA probes?
A1: FANA (Fluoro-N-Acyl) probes are synthetic oligonucleotides that incorporate a 2'-deoxy-2'-fluoro-arabinonucleic acid modification. This structural change confers unique properties to FANA probes compared to traditional DNA or RNA probes. The key difference lies in the sugar moiety, where the 2'-hydroxyl group of ribose is replaced by a fluorine atom in an "up" or ara configuration. This modification results in a higher binding affinity to both DNA and RNA targets, leading to more stable duplexes.
Q2: What is the main advantage of using FANA probes?
A2: The primary advantage of FANA probes is their increased thermal stability when hybridized to target sequences. Each FANA modification can increase the melting temperature (Tm) of the probe-target duplex, allowing for more stringent hybridization and washing conditions. This can lead to higher specificity and a better signal-to-noise ratio in your experiments.
Q3: Can I use the same hybridization buffer for FANA probes as I do for DNA or RNA probes?
A3: While standard hybridization buffers for DNA and RNA probes can be used as a starting point, optimization is often necessary for FANA probes. Due to their higher binding affinity, you may need to adjust the formamide (B127407) concentration or salt concentration to achieve the desired stringency. A common starting point for hybridization buffer composition is a formamide-based buffer containing SSC (Saline-Sodium Citrate) and a blocking agent.[1][2]
Q4: How do I determine the optimal hybridization temperature for my FANA probe?
A4: The optimal hybridization temperature for FANA probes is typically higher than that for corresponding DNA or RNA probes of the same sequence. A good starting point is to calculate the theoretical melting temperature (Tm) of a corresponding DNA probe and then empirically test a range of temperatures above this value. The optimal temperature will provide the best balance between specific signal and background.
Q5: What are common causes of high background when using FANA probes?
A5: High background with FANA probes can stem from several factors, including:
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Non-specific binding: The probe may be binding to off-target sequences.
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Inadequate blocking: Insufficient blocking of the tissue or membrane can lead to non-specific probe adherence.
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Probe concentration: Using too high a concentration of the FANA probe can increase background.
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Insufficient washing: Washing steps that are not stringent enough may fail to remove unbound or weakly bound probes.
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Autofluorescence: The sample itself may exhibit natural fluorescence.
Troubleshooting Guides
This section provides solutions to common problems encountered during FANA probe hybridization experiments.
Problem 1: Weak or No Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Hybridization Temperature | The hybridization temperature may be too high, preventing the FANA probe from binding to its target. Try lowering the hybridization temperature in increments of 2-5°C. Conversely, if the temperature is too low, non-specific binding may be favored. |
| Incorrect Probe Concentration | The probe concentration may be too low. Perform a titration experiment to determine the optimal probe concentration. Start with a concentration range of 1-10 nM and adjust as needed. |
| Degraded Probe or Target RNA/DNA | Ensure the integrity of your FANA probe and the target nucleic acid. Run your probe and a sample of your target on a gel to check for degradation. Use RNase-free reagents and techniques when working with RNA. |
| Inefficient Probe Penetration (for in situ hybridization) | For tissue samples, ensure adequate permeabilization to allow the probe to reach its target. You may need to optimize the proteinase K digestion time or concentration. |
| Incorrect Hybridization Buffer Composition | The buffer composition may not be optimal. Try adjusting the salt concentration (e.g., SSC) or formamide concentration to modulate stringency. |
| Insufficient Hybridization Time | Ensure you are allowing enough time for the probe to hybridize to its target. Overnight hybridization is a common practice. |
Troubleshooting Workflow for Weak or No Signal
Problem 2: High Background
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hybridization Temperature Too Low | A low hybridization temperature can lead to non-specific binding of the FANA probe. Increase the hybridization temperature in increments of 2-5°C to increase stringency. |
| Probe Concentration Too High | An excess of probe can lead to high background. Reduce the probe concentration in your hybridization mix. |
| Inadequate Washing | The washing steps may not be stringent enough to remove non-specifically bound probes. Increase the temperature of your wash steps or decrease the salt concentration (e.g., use a lower concentration of SSC). |
| Insufficient Blocking | For applications like in situ hybridization, ensure that you are adequately blocking the tissue to prevent non-specific probe binding. Common blocking agents include pre-hybridization buffer containing salmon sperm DNA or yeast RNA. |
| Autofluorescence of the Sample | Tissues can have endogenous fluorescence. Before hybridization, you can treat your sample with agents like sodium borohydride (B1222165) or Sudan Black B to quench autofluorescence.[3] |
| Cross-reactivity of the Probe | Your probe may have homology to other sequences in your sample. Perform a BLAST search to check for potential off-target binding sites. Consider redesigning the probe if necessary. |
Logical Flow for Reducing High Background
Data Presentation
The following tables summarize key quantitative data related to FANA probe performance.
Table 1: Comparison of Melting Temperatures (Tm) for FANA, DNA, and RNA Probes
| Probe Type | Target | Approximate Tm Increase per Modification | Reference |
| FANA | DNA | +1.5 to 2.0 °C | |
| FANA | RNA | +1.5 to 2.0 °C | |
| DNA | DNA | Baseline | |
| RNA | DNA | Higher than DNA-DNA | |
| RNA | RNA | Highest stability |
Note: The exact Tm will depend on the sequence, length, and buffer conditions.
Table 2: Recommended Starting Hybridization Conditions
| Parameter | FANA Probes | DNA Probes | RNA Probes |
| Hybridization Temperature | Tm of DNA equivalent + 5-15°C | 5-10°C below Tm | 5-10°C below Tm |
| Formamide Concentration | 30-50% | 30-50% | 50-60% |
| Salt Concentration (SSC) | 2-5x | 2-5x | 2-5x |
| Probe Concentration | 1-10 nM | 5-20 nM | 5-20 nM |
Experimental Protocols
Protocol 1: General Protocol for FANA Probe Hybridization (for In Situ Hybridization)
This protocol provides a general framework. Optimization of specific steps is highly recommended for each new probe and sample type.
1. Sample Preparation a. Fix tissue sections or cells in 4% paraformaldehyde (PFA) in PBS. b. Dehydrate the samples through an ethanol (B145695) series (e.g., 50%, 70%, 100%). c. Embed in paraffin (B1166041) or prepare for cryosectioning. d. Section the tissue and mount on slides.
2. Pre-hybridization a. Deparaffinize and rehydrate the tissue sections. b. Permeabilize the tissue with Proteinase K. The concentration and incubation time should be optimized. c. Wash with PBS. d. Dehydrate again through an ethanol series and air dry. e. Apply pre-hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 1x Denhardt's solution, 0.1% Tween 20, 500 µg/mL yeast RNA) and incubate for 1-2 hours at the calculated hybridization temperature.
3. Hybridization a. Dilute the FANA probe in hybridization buffer to the desired concentration (e.g., 5 nM). b. Denature the probe by heating to 85°C for 5 minutes and then immediately place on ice. c. Remove the pre-hybridization buffer from the slides and add the probe solution. d. Cover with a coverslip and seal to prevent evaporation. e. Incubate overnight in a humidified chamber at the optimized hybridization temperature.
4. Washing a. Remove the coverslips. b. Perform a series of stringent washes to remove unbound probe. An example wash series is:
- 2x SSC with 50% formamide at the hybridization temperature for 30 minutes.
- 1x SSC at the hybridization temperature for 15 minutes.
- 0.5x SSC at room temperature for 15 minutes. c. Wash with PBS.
5. Detection a. If using a hapten-labeled probe, block with an appropriate blocking solution (e.g., 5% BSA in PBST). b. Incubate with a fluorescently-labeled antibody or streptavidin conjugate that recognizes the hapten. c. Wash with PBST to remove unbound antibody/streptavidin. d. Counterstain with a nuclear stain like DAPI, if desired. e. Mount with an anti-fade mounting medium.
6. Imaging a. Visualize the signal using a fluorescence microscope with the appropriate filter sets.
Experimental Workflow for FANA In Situ Hybridization
References
Technical Support Center: 2'-Fluoroarabinoadenosine (2'F-araA) Modified Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-fluoroarabinoadenosine (2'F-araA) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 2'-fluoroarabinoadenosine (2'F-araA) modifications in oligonucleotides?
A1: The primary advantage of incorporating 2'F-araA (also referred to as 2'F-ANA) into oligonucleotides is the significant enhancement of their resistance to nuclease degradation. This increased stability is crucial for applications in biological systems where nucleases are prevalent, such as in serum or within cells[1][2]. The modification provides greater resistance to both endo- and exonucleases compared to unmodified DNA and RNA[3].
Q2: How does the nuclease resistance of 2'F-araA modified oligonucleotides compare to other common modifications like phosphorothioates (PS) and 2'-O-Methyl (2'OMe)?
Q3: Can 2'F-araA modified antisense oligonucleotides activate RNase H?
A3: Yes, a key feature of 2'F-araA modified antisense oligonucleotides is their ability to support RNase H activity when hybridized to a target RNA molecule[3][6]. This is a significant advantage over many other 2'-modifications, such as 2'-O-Methyl RNA, which typically do not elicit RNase H-mediated cleavage of the target RNA[7]. This property allows for the catalytic degradation of the target mRNA, leading to potent gene silencing.
Q4: Are there any known non-specific effects or toxicity concerns associated with 2'F-araA modifications?
A4: While 2'F modifications, often in combination with phosphorothioate (B77711) linkages, are generally used to improve stability and reduce off-target effects, some studies have reported potential non-specific effects. For example, transfection of 2'-F-modified phosphorothioate oligonucleotides has been shown to reduce the levels of certain nuclear proteins, such as P54nrb and PSF, through proteasome-mediated degradation[8][9]. This effect appeared to be independent of the oligonucleotide sequence. Therefore, it is crucial to include appropriate controls in experiments to assess potential off-target effects.
Troubleshooting Guide
Issue 1: My 2'F-araA modified oligonucleotide is showing rapid degradation in my experiment.
-
Possible Cause 1: Insufficient modification.
-
Solution: For optimal nuclease resistance, especially in serum-containing media, it is recommended to use a combination of 2'F-araA modifications and a phosphorothioate (PS) backbone. At least three PS bonds at the 5' and 3' ends of the oligonucleotide are recommended to inhibit exonuclease degradation. For endonucleases, incorporating PS bonds throughout the oligonucleotide is more effective.
-
-
Possible Cause 2: Aggressive nuclease activity in the experimental system.
-
Solution: Ensure that all reagents and buffers are nuclease-free. When working with cell cultures, be mindful of potential mycoplasma contamination, which can be a source of potent nucleases. If high levels of nucleases are expected, consider increasing the density of modifications in your oligonucleotide design.
-
-
Possible Cause 3: Incorrect storage and handling.
-
Solution: Store your oligonucleotides in a buffered solution, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
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Issue 2: I am observing unexpected or off-target effects in my cell-based assays.
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Possible Cause 1: Non-specific protein binding.
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Solution: As with many modified oligonucleotides, 2'F-araA modified oligos can interact with cellular proteins in a sequence-independent manner[8][9]. It is critical to use appropriate negative controls to distinguish sequence-specific effects from non-specific ones. Recommended controls include a scrambled sequence with the same length and modification pattern, and a mismatch control with a few nucleotide changes from your active sequence.
-
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Possible Cause 2: Immune stimulation.
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Solution: Certain oligonucleotide sequences or modification patterns can trigger an innate immune response. If you suspect this, try using a different sequence targeting the same gene or altering the modification pattern.
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Issue 3: My 2'F-araA modified antisense oligonucleotide is not showing the expected gene silencing activity.
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Possible Cause 1: Poor cellular uptake.
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Solution: Efficient delivery of oligonucleotides into cells is crucial for their activity. If you are not using a transfection reagent, consider optimizing one for your cell type. Alternatively, conjugation of the oligonucleotide to a targeting ligand can enhance uptake.
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Possible Cause 2: Inaccessible target site on the mRNA.
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Solution: The secondary structure of the target mRNA can prevent the antisense oligonucleotide from binding. It is advisable to test several different antisense sequences targeting different regions of the same mRNA to identify the most accessible and effective sites.
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Possible Cause 3: Suboptimal "gapmer" design for RNase H activation.
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Solution: For RNase H-mediated activity, a "gapmer" design is often employed, where a central block of DNA or PS-DNA is flanked by 2'F-araA modified wings. The "gap" is necessary for RNase H recognition. Ensure your design includes a sufficient DNA gap (typically 7-10 nucleotides) to facilitate RNase H cleavage.
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Quantitative Data on Nuclease Resistance
Table 1: Stability of Oligonucleotides in Simulated Gastric Fluid (pH ~1.2)
| Oligonucleotide Type | Backbone | Half-life (t1/2) | Reference |
| DNA | Phosphodiester (PO) | ~2 minutes | [1] |
| RNA | Phosphodiester (PO) | ~3 hours | [1] |
| RNA | Phosphorothioate (PS) | ~3 days | [1] |
| 2'F-ANA | Phosphodiester (PO) | > 2 days (virtually no cleavage) | [1] |
| 2'F-ANA | Phosphorothioate (PS) | > 2 days (virtually no cleavage) | [1] |
Table 2: Stability of Oligonucleotides under Basic Conditions (1 M NaOH at 65°C)
| Oligonucleotide Type | Half-life (t1/2) | Reference |
| RNA | A few minutes | [1] |
| 2'F-ANA | ~20 hours | [1] |
Table 3: Relative Nuclease Stability of 2'-Modified Oligonucleotides against Snake Venom Phosphodiesterase (SVPD) and Nuclease S1
| 2'-Modification | Relative Nuclease Stability | Reference |
| 2'-Deoxy (DNA) | + | [5] |
| 2'-Fluoro | ++ | [5] |
| 2'-O-Methyl | +++ | [5] |
| 2'-O-Propyl | ++++ | [5] |
| 2'-O-Pentyl | +++++ | [5] |
| Note: Stability correlates with the size of the 2'-substituent. |
Experimental Protocols
Protocol 1: Nuclease Stability Assay in Serum
Objective: To assess the stability of 2'F-araA modified oligonucleotides in the presence of serum nucleases.
Materials:
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2'F-araA modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, PS-modified DNA).
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Fetal Bovine Serum (FBS) or human serum.
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Nuclease-free water.
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TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
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Loading dye for denaturing PAGE.
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Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943), 7 M urea).
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1x TBE buffer (Tris-borate-EDTA).
Procedure:
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Prepare a stock solution of your oligonucleotide in TE buffer.
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In a sterile, nuclease-free microcentrifuge tube, mix the oligonucleotide to a final concentration of 1-5 µM with 90% serum (e.g., 90 µL of FBS and 10 µL of oligonucleotide stock).
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Incubate the reaction at 37°C.
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At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
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Immediately stop the reaction by adding an equal volume of formamide (B127407) loading dye and heating at 95°C for 5 minutes.
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Store the quenched samples at -20°C until analysis.
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Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: 3'-Exonuclease Digestion with Snake Venom Phosphodiesterase (SVPD)
Objective: To evaluate the resistance of 3'-ends of modified oligonucleotides to exonuclease digestion.
Materials:
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5'-radiolabeled or fluorescently labeled modified oligonucleotide.
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Snake Venom Phosphodiesterase (SVPD).
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SVPD reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2).
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Nuclease-free water.
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Formamide loading dye.
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Denaturing polyacrylamide gel.
Procedure:
-
Set up the digestion reaction in a final volume of 20-50 µL.
-
Add the labeled oligonucleotide to a final concentration of approximately 100-500 nM to the SVPD reaction buffer.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding a pre-determined amount of SVPD (the optimal enzyme concentration should be determined empirically, starting with a low concentration).
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Incubate at 37°C.
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At different time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction by adding an equal volume of formamide loading dye and heating at 95°C for 5 minutes.
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Analyze the degradation products by denaturing PAGE.
Protocol 3: Analysis of Oligonucleotide Degradation by Denaturing PAGE
Objective: To visualize and quantify the degradation of oligonucleotides.
Procedure:
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Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7 M urea (B33335) in 1x TBE buffer).
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Load the quenched samples from the nuclease assays onto the gel. Include a lane with the undigested oligonucleotide as a control.
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Run the gel at a constant power until the tracking dye has migrated to the desired position.
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Visualize the oligonucleotide bands. If radiolabeled, expose the gel to a phosphor screen and image. If fluorescently labeled, use a suitable gel imager. For unlabeled oligos, staining with a nucleic acid stain (e.g., SYBR Gold) can be used.
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Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.
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Calculate the percentage of intact oligonucleotide remaining at each time point relative to the time 0 sample. The half-life can then be determined by plotting the percentage of intact oligonucleotide versus time.
Protocol 4: Analysis of Oligonucleotide Degradation by HPLC
Objective: To separate and quantify intact oligonucleotides from their degradation products.
Method: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a common method for this analysis.
Typical Mobile Phases:
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Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water).
-
Mobile Phase B: Acetonitrile (B52724).
General Procedure:
-
Inject the samples from the nuclease assay onto an appropriate C18 column.
-
Elute the oligonucleotides using a gradient of increasing acetonitrile (Mobile Phase B). Shorter, degraded fragments will typically elute earlier than the full-length oligonucleotide.
-
Monitor the elution profile using a UV detector at 260 nm.
-
The peak area of the full-length oligonucleotide can be integrated at each time point to determine the extent of degradation.
Visualizations
Mechanism of Action: RNase H-Mediated Degradation
Caption: RNase H-mediated gene silencing by a 2'F-araA modified antisense oligonucleotide (ASO).
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequence determination of an oligonucleotide by partial digestion with snake venom phosphodiesterase [www3.nd.edu]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence determination of an oligonucleotide by partial digestion with snake venom phosphodiesterase [www3.nd.edu]
- 9. genecards.org [genecards.org]
Technical Support Center: 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) analogs. Our goal is to help you overcome common experimental challenges and effectively reduce the cytotoxicity of these compounds while maintaining their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of F-ara-A analogs?
A1: F-ara-A analogs are prodrugs that are transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to their active triphosphate form, F-ara-ATP. F-ara-ATP primarily works by inhibiting DNA synthesis through incorporation into the growing DNA strand, leading to chain termination. It can also inhibit other key enzymes involved in DNA replication and repair. This ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
Q2: Why do F-ara-A analogs exhibit cytotoxicity in non-target cells?
A2: While F-ara-A analogs are designed to target rapidly proliferating cancer cells, they can also affect normal, healthy cells that have a high rate of division, such as those in the bone marrow and gastrointestinal tract. This off-target activity is a primary cause of their cytotoxic side effects. The extent of cytotoxicity can depend on the specific analog, the cell type, and the drug concentration.
Q3: What are the most common mechanisms of resistance to F-ara-A analogs?
A3: The most frequently observed mechanism of resistance is the downregulation or mutation of the enzyme deoxycytidine kinase (dCK).[1][2] Since dCK is essential for the initial phosphorylation and activation of F-ara-A analogs, its reduced activity prevents the drug from becoming effective within the cell. Other resistance mechanisms can include alterations in drug transport into the cell and increased expression of anti-apoptotic proteins.[3]
Q4: Can combination therapies help in reducing the cytotoxicity of F-ara-A analogs?
A4: Yes, combination therapies are a key strategy to reduce cytotoxicity. By combining F-ara-A analogs with other anticancer agents that have different mechanisms of action, it is often possible to use lower, less toxic doses of each drug while achieving a synergistic or additive therapeutic effect.[4][5][6] For example, combinations with agents like cytarabine, doxorubicin, and busulfan (B1668071) have shown promise.[1][4][5][6]
Q5: How can drug delivery systems mitigate the cytotoxicity of F-ara-A analogs?
A5: Drug delivery systems, such as liposomes, can encapsulate F-ara-A analogs, altering their pharmacokinetic properties. This can lead to more targeted delivery to tumor tissues and reduced exposure of healthy tissues, thereby decreasing systemic cytotoxicity. Co-encapsulation of F-ara-A analogs with other chemotherapeutic agents in a single delivery vehicle can also enhance synergistic effects at the target site.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with F-ara-A analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cytotoxicity assays | 1. Cell line variability: Different cell passages can have varying sensitivities. 2. Inconsistent cell seeding density: Variations in the initial number of cells will affect the final readout. 3. Reagent instability: F-ara-A analogs in solution may degrade over time. 4. Assay timing: The duration of drug exposure significantly impacts the outcome. | 1. Use cells within a consistent and narrow passage number range. Perform cell line authentication regularly.[2] 2. Ensure accurate cell counting and consistent seeding density in all wells. 3. Prepare fresh stock solutions of the analog for each experiment and store them under recommended conditions (typically at -20°C or -80°C in small aliquots). 4. Strictly adhere to a standardized incubation time for drug treatment across all experiments. |
| High cytotoxicity observed in control (non-cancerous) cell lines | 1. High drug concentration: The concentration used may be toxic to both cancerous and non-cancerous cells. 2. Off-target effects: The analog may be affecting pathways present in both cell types.[7][8][9] 3. Extended exposure time: Prolonged incubation can lead to non-specific cell death. | 1. Perform a dose-response curve to determine the optimal concentration range that shows selectivity for cancer cells. 2. Investigate the expression of key metabolic enzymes (like dCK) in your control cell line. Consider using a cell line with lower dCK expression as a control. 3. Optimize the drug exposure time. A shorter incubation period may be sufficient to induce apoptosis in cancer cells while sparing normal cells. |
| Cells appear resistant to the F-ara-A analog | 1. Low dCK activity: The cell line may have inherently low levels of deoxycytidine kinase or may have developed resistance.[1][2] 2. Drug efflux: Cells may be actively pumping the drug out. 3. Incorrect drug preparation or storage: The analog may have lost its activity. | 1. Measure dCK expression and activity in your cell line. If dCK levels are low, consider using a different analog that is less dependent on dCK for activation or co-administering a drug that upregulates dCK. 2. Investigate the expression of drug efflux pumps (e.g., P-glycoprotein). Co-treatment with an efflux pump inhibitor may restore sensitivity. 3. Always use freshly prepared solutions from a properly stored stock. |
| Precipitation of the analog in culture medium | 1. Poor solubility: Some F-ara-A analogs have limited solubility in aqueous solutions. 2. High concentration: The concentration used may exceed the solubility limit of the compound in the culture medium. | 1. Check the solubility information for the specific analog. A small amount of a biocompatible solvent like DMSO may be required to dissolve the compound before adding it to the medium. Ensure the final solvent concentration is not toxic to the cells. 2. Prepare a more concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the culture medium. |
Data Presentation: Cytotoxicity of F-ara-A Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of fludarabine (B1672870) and other F-ara-A analogs in various leukemia and lymphoma cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells and can serve as a starting point for designing your experiments.
| Analog | Cell Line | Cell Type | IC50 (µM) |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 (µg/mL) |
| Fludarabine | MM.1S | Multiple Myeloma | 13.48 (µg/mL) |
| Fludarabine | MM.1R | Multiple Myeloma | 33.79 (µg/mL) |
| Fludarabine | U266 | Multiple Myeloma | 222.2 (µg/mL) |
| Fludarabine | CCRF-CEM | T-cell Leukemia | 19.49 |
| Fludarabine | K562 | Chronic Myeloid Leukemia | 0.26 |
| Fludarabine | A549 | Lung Carcinoma | 47.44 |
| Fludarabine | MCF-7 | Breast Cancer | 15 |
| Fludarabine | HCT116 | Colon Cancer | 6.6 |
| Fludarabine | HeLa | Cervical Cancer | 16 |
| Fludarabine | HepG2 | Liver Cancer | 20 |
| Fludarabine | PBMC | Peripheral Blood Mononuclear Cells | 1.9 |
| Fludarabine | Mahlavu | Liver Cancer | 10 |
| Fludarabine | T47D | Breast Cancer | 46.2 |
| Clofarabine (B1669196) | KBu | Acute Myeloid Leukemia | - |
| Clofarabine | MV4-11 | Acute Myeloid Leukemia | - |
| Clofarabine | MOLM14 | Acute Myeloid Leukemia | - |
| Clofarabine | OCI-AML3 | Acute Myeloid Leukemia | - |
| Cladribine (B1669150) | HL60 | Promyelocytic Leukemia | - |
| Nelarabine (B1678015) | Raji | Burkitt's Lymphoma | More active than fludarabine |
| Nelarabine | Daudi | Burkitt's Lymphoma | More active than fludarabine |
Note: IC50 values can vary significantly depending on the experimental conditions, including the specific assay used, incubation time, and cell passage number. The data presented here are compiled from various sources for comparative purposes.[5][10][11][12]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
96-well cell culture plates
-
F-ara-A analog stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the F-ara-A analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the analog. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
6-well cell culture plates
-
F-ara-A analog stock solution
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the F-ara-A analog for a specified period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with the crystal violet solution for 10-20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the ratio of the PE of the treated cells to the PE of the control cells. Plot the SF against the drug concentration on a logarithmic scale to generate a cell survival curve.
Mandatory Visualizations
Signaling Pathway of F-ara-A Induced Apoptosis
Caption: F-ara-A induced apoptosis signaling pathway.
Mechanism of Resistance to F-ara-A Analogs
Caption: Primary mechanism of resistance to F-ara-A analogs.
Experimental Workflow for Assessing Cytotoxicity
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activity of nelarabine and clofarabine in leukaemia and lymphoma cell lines [termedia.pl]
- 6. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of FDA-Approved Antiviral Drugs Against Monkeypox Virus: Comparative In Vitro Screening and Structure Based In Silico Studies | MDPI [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 12. Frontiers | Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells [frontiersin.org]
Technical Support Center: Overcoming Poor Solubility of 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A), also known as Fludarabine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (F-ara-A) and why is its solubility a concern?
A1: this compound (F-ara-A) is a synthetic purine (B94841) nucleoside analog with significant antiviral and antineoplastic activities. Its therapeutic potential is often hindered by its poor aqueous solubility, which can lead to challenges in formulation, inconsistent bioavailability, and difficulties in achieving desired therapeutic concentrations in preclinical and clinical settings.
Q2: What are the common solvents for dissolving F-ara-A?
A2: F-ara-A exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous solutions. For many experimental applications, a common practice is to first dissolve F-ara-A in a minimal amount of DMSO and then carefully dilute the solution with an aqueous buffer.
Q3: What is the difference in solubility between F-ara-A and its prodrug, Fludarabine Phosphate (B84403)?
A3: Fludarabine Phosphate is the 5'-monophosphate ester of F-ara-A. This phosphate group significantly increases the aqueous solubility of the compound. Fludarabine Phosphate is often used in clinical formulations due to its improved solubility, and it is rapidly dephosphorylated in the body to the active form, F-ara-A.
Q4: Can pH be adjusted to improve the solubility of F-ara-A?
A4: As a purine analog, the solubility of F-ara-A can be influenced by pH. However, due to its chemical structure, simple pH adjustment may not be sufficient to achieve high aqueous concentrations and can risk chemical degradation if the pH is too high or too low. The optimal pH for stability is approximately 7.6.
Q5: What are some advanced techniques to enhance the solubility of F-ara-A?
A5: Several advanced formulation strategies can be employed to overcome the poor solubility of F-ara-A, including:
-
Solid Dispersions: Dispersing F-ara-A in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size of F-ara-A to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic F-ara-A molecule within the cavity of a cyclodextrin can improve its aqueous solubility.
-
Co-solvents: Utilizing a mixture of water-miscible solvents can increase the solubility of F-ara-A.
-
Lipid-Based Formulations: For oral delivery, incorporating F-ara-A into lipid-based systems can improve its solubilization and absorption.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and dissolution of F-ara-A.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | "Solvent Shock": The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Slow Addition: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. 2. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in the aqueous buffer to help maintain solubility. 3. Optimize DMSO Concentration: Keep the final DMSO concentration in the aqueous solution as low as possible while maintaining solubility, typically below 1% for cell-based assays. |
| Cloudiness or precipitate forms in the final aqueous solution over time. | Metastable Solution: The initial clear solution may be a supersaturated, thermodynamically unstable state. | 1. Prepare Fresh Solutions: Use aqueous solutions of F-ara-A immediately after preparation. 2. Storage Conditions: If short-term storage is necessary, store at a constant, cool temperature and protect from light. Avoid freeze-thaw cycles. 3. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates before use. |
| Inconsistent results in biological assays. | Variable Solubilization: Incomplete or inconsistent dissolution leads to variations in the effective concentration of F-ara-A. | 1. Ensure Complete Dissolution of Stock: Visually confirm that the F-ara-A is fully dissolved in the organic solvent before dilution. Gentle warming or sonication may be necessary. 2. Standardize Dilution Protocol: Use a consistent and validated protocol for preparing aqueous solutions from the stock. 3. Quantify Soluble Fraction: If precipitation is suspected, centrifuge the final solution and measure the concentration of F-ara-A in the supernatant using a validated analytical method (e.g., HPLC-UV). |
| Difficulty dissolving F-ara-A directly in aqueous buffers. | Low Intrinsic Aqueous Solubility: F-ara-A has inherently poor solubility in water. | 1. Use of an Organic Co-solvent: As a primary method, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. 2. Consider the Phosphate Prodrug: For applications where the phosphate group does not interfere, using the more soluble Fludarabine Phosphate is a viable alternative. |
Quantitative Data: Solubility of F-ara-A (Fludarabine)
| Solvent/System | Solubility | Reference |
| DMSO | ~11 mg/mL to 57 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~3.3 mg/mL to 20 mg/mL | [1][3] |
| Water | Sparingly soluble / Insoluble | [2][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [4] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on established pharmaceutical formulation techniques. Researchers should optimize these protocols for their specific experimental needs and compound characteristics.
Protocol 1: Preparation of an F-ara-A Nanosuspension by High-Pressure Homogenization
This protocol describes a "top-down" method for producing a nanosuspension of F-ara-A to enhance its dissolution rate.
Materials:
-
This compound (F-ara-A) powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water)
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Pre-suspension Preparation: Disperse a defined amount of F-ara-A powder (e.g., 1% w/v) in the stabilizer solution.
-
High-Speed Homogenization (Optional Pre-milling): Subject the pre-suspension to high-speed stirring (e.g., 10,000 rpm for 15 minutes) to create a coarse suspension.
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 1500 bar).
-
Run for a specified number of cycles (e.g., 20-30 cycles), monitoring the temperature to avoid degradation of the compound.
-
-
Particle Size Analysis: After homogenization, measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.
-
Sterilization (if required): For parenteral applications, sterilize the final nanosuspension, for example, by filtration through a 0.22 µm filter if the particle size is sufficiently small, or by aseptic processing.
Protocol 2: Preparation of an F-ara-A/Cyclodextrin Inclusion Complex by Kneading Method
This method is a simple and effective way to prepare solid inclusion complexes of F-ara-A with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its aqueous solubility.
Materials:
-
This compound (F-ara-A) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of F-ara-A to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the calculated amounts of F-ara-A and HP-β-CD and place them in a clean mortar.
-
Kneading: Add a small amount of the ethanol-water mixture to the powder and knead the mixture thoroughly with the pestle for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, ensuring complete removal of the solvent.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: Evaluate the solubility of the prepared inclusion complex in water and compare it to that of the pure F-ara-A.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound (F-ara-A).
Experimental Workflow
Caption: Workflow for selecting and developing a solubility-enhanced formulation for F-ara-A.
Logical Relationship
Caption: Logical relationship for troubleshooting F-ara-A precipitation.
References
FANA Incorporation in PCR: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating Fluoro-Alkyl Nucleic Acids (FANA) into their PCR experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during FANA PCR.
Issue 1: No PCR Product or Low Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Denaturation | Due to the high stability of FANA-containing duplexes, standard denaturation conditions may be insufficient. Increase the initial denaturation time to 5-10 minutes at 95-98°C and the denaturation step within the cycle to 30-60 seconds at 98°C.[1][2][3] |
| Incorrect Enzyme Choice | The polymerase used must be capable of incorporating FANA nucleotides and should lack a 3'→5' exonuclease (proofreading) activity, as this can degrade FANA-containing primers. Tgo (exo-) DNA polymerase has been shown to be effective.[4] |
| Inhibitory FANA-FANA Duplexes | High concentrations of FANA-modified primers or a high percentage of FANA incorporation in the template can lead to the formation of overly stable duplexes that inhibit PCR. Consider reducing the concentration of FANA-modified primers or the fNTP/dNTP ratio. |
| Suboptimal Annealing Temperature | The optimal annealing temperature can be affected by the FANA content of the primers and template. Perform a temperature gradient PCR to determine the optimal annealing temperature. Generally, a starting point is 3-5°C below the calculated melting temperature (Tm) of the primers.[1] |
| Poor Primer Design | Primers with high FANA content may have altered hybridization properties. Ensure primers are specific to the target sequence and consider flanking FANA modifications with standard DNA bases at the 3' end to facilitate polymerase binding and extension.[5][6][7][8][9] |
| Incorrect fNTP/dNTP Ratio | The ratio of FANA triphosphates (fNTPs) to standard deoxynucleotide triphosphates (dNTPs) is critical. An excess of fNTPs can be inhibitory. Start with a low ratio and incrementally increase it to find the optimal balance for your system. |
| Degraded Template DNA | The quality of the template DNA is crucial. Ensure the template is of high purity and integrity.[1] |
Issue 2: Smeared PCR Products on an Agarose Gel
Possible Causes and Solutions
| Cause | Recommended Solution |
| Too Much Template DNA | An excessive amount of template DNA can lead to non-specific amplification and smearing. Reduce the amount of template DNA in the reaction.[10][11] |
| Suboptimal Annealing Temperature | An annealing temperature that is too low can result in non-specific primer binding and a smeared appearance on the gel. Increase the annealing temperature in 2°C increments.[12] |
| Excessive PCR Cycles | Too many PCR cycles can lead to the accumulation of non-specific products and smearing. Reduce the number of cycles. A typical range is 25-35 cycles.[11] |
| Contamination | Contamination with other DNA or nucleases can cause smearing. Use nuclease-free water and reagents, and work in a clean environment.[11] |
| High Primer Concentration | High concentrations of primers can lead to the formation of primer-dimers and other non-specific products, which may appear as a smear. Reduce the primer concentration.[11] |
Issue 3: Incorrect PCR Product Size
Possible Causes and Solutions
| Cause | Recommended Solution |
| Non-Specific Primer Binding | Primers may be annealing to unintended sites on the template. Increase the annealing temperature to improve specificity. You can also redesign primers to be more specific to the target sequence.[13][14] |
| Alternative Splicing (for cDNA templates) | If amplifying from a cDNA template, the observed product size may differ from the expected size due to alternative splicing of the target gene. |
| Primer-Dimer Formation | If the incorrect product is of a very small size (typically <100 bp), it is likely due to the amplification of primer-dimers. Optimize primer design to avoid complementarity between the forward and reverse primers.[10] |
Frequently Asked Questions (FAQs)
Q1: Which DNA polymerase should I use for FANA PCR?
A1: It is crucial to use a DNA polymerase that lacks 3'→5' exonuclease (proofreading) activity. This is because proofreading polymerases can recognize the FANA modification as an error and excise it. A DNA polymerase that has been successfully used for FANA PCR is Thermococcus gorgonarius (Tgo) DNA polymerase with a mutated exonuclease domain (Tgo exo-).[4]
Q2: How should I design primers for FANA incorporation?
A2: While there are no definitive rules exclusively for FANA primer design, general primer design principles apply. Aim for a primer length of 18-25 nucleotides with a GC content of 40-60%. The melting temperatures (Tm) of the forward and reverse primers should be similar. For FANA-modified primers, it is often beneficial to have standard DNA bases at the 3' end to ensure efficient initiation of polymerization by the DNA polymerase.[5][6][7][8][9]
Q3: How does FANA incorporation affect the melting temperature (Tm) of my DNA?
A3: FANA modifications generally increase the thermal stability of DNA duplexes. This means that a FANA-containing DNA strand will bind more tightly to its complementary strand, resulting in a higher melting temperature (Tm). This increased stability is a key consideration when setting the denaturation and annealing temperatures in your PCR protocol.
Q4: Can I use standard PCR cycling conditions for FANA PCR?
A4: Not always. Due to the increased stability of FANA-DNA duplexes, you will likely need to optimize your cycling conditions. In particular, the denaturation step may require a higher temperature or a longer duration to ensure complete separation of the DNA strands. An initial denaturation of 5-10 minutes at 95-98°C and a cycling denaturation of 30-60 seconds at 98°C is a good starting point.[2][3]
Q5: What is the optimal ratio of fNTPs to dNTPs?
A5: The optimal ratio can vary depending on the specific application and the desired level of FANA incorporation. It is recommended to start with a low fNTP:dNTP ratio and perform a titration to find the optimal concentration that provides efficient incorporation without inhibiting the PCR reaction.
Experimental Protocols
Protocol: FANA-Substituted PCR using Tgo (exo-) DNA Polymerase
This protocol is adapted from a successful FANA PCR experiment and can be used as a starting point for optimization.
Reaction Setup:
| Component | 50 µL Reaction | Final Concentration |
| 10x ThermoPol Reaction Buffer | 5 µL | 1x |
| 10 mM dNTP mix | 1 µL | 200 µM each |
| 10 mM fNTP mix | 1 µL | 200 µM each |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | X µL | 10 ng - 100 ng |
| Tgo (exo-) DNA Polymerase | 1 µL | 1-2 units |
| Nuclease-Free Water | to 50 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 5 minutes | 1 |
| Denaturation | 98°C | 30 seconds | 30-35 |
| Annealing | 55-65°C* | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
* The annealing temperature should be optimized for your specific primer set using a gradient PCR.
Visualizations
Troubleshooting Workflow for FANA PCR
Caption: A flowchart to guide troubleshooting common FANA PCR issues.
FANA PCR Experimental Workflow
Caption: A simplified workflow for setting up a FANA PCR experiment.
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. Optimizing your PCR [takarabio.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Primer Design Guide for PCR :: Learn Designing Primers for PCR [premierbiosoft.com]
- 6. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 7. addgene.org [addgene.org]
- 8. the-dna-universe.com [the-dna-universe.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting your PCR [takarabio.com]
- 13. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RNase H Activation with 2'F-ANA Gapmers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Fluoro-arabinonucleic acid (2'F-ANA) gapmers to optimize Ribonuclease H (RNase H) activation.
Frequently Asked Questions (FAQs)
Q1: What are 2'F-ANA gapmers and why are they used for RNase H-mediated gene silencing?
A1: 2'F-ANA gapmers are chimeric antisense oligonucleotides (ASOs) that contain a central "gap" of DNA nucleotides flanked by "wings" of 2'F-ANA modified nucleotides.[1][2] This design combines the high binding affinity and nuclease resistance conferred by the 2'F-ANA modification with the ability of the DNA-RNA hybrid to recruit RNase H for target RNA cleavage.[1][2] The 2'F-ANA modification enhances the thermal stability of the duplex formed with the target mRNA.[3]
Q2: How does the design of a 2'F-ANA gapmer affect RNase H activation?
A2: The design of a 2'F-ANA gapmer is critical for optimal RNase H activity. Key design considerations include the length of the central DNA gap and the flanking 2'F-ANA wings. While a DNA gap is necessary to support RNase H cleavage, interestingly, even a single deoxynucleoside in the gap can restore high RNase H activity.[1][4] Furthermore, the target RNA can be cleaved throughout the chimeric region, not just within the DNA gap.[1][4] "Altimer" designs, with alternating 2'F-ANA and DNA units, have also been shown to be potent activators of RNase H.[1][3]
Q3: What are the advantages of using 2'F-ANA modifications compared to other chemical modifications?
A3: 2'F-ANA modifications offer several advantages:
-
High Binding Affinity: They exhibit strong binding to target RNA, with each modification increasing the melting temperature (Tm).[2][3]
-
Nuclease Resistance: 2'F-ANA oligonucleotides are more resistant to nuclease degradation compared to unmodified DNA or phosphorothioate (B77711) (PS) DNA.[1][2]
-
RNase H Activation: Unlike many other 2' modifications, 2'F-ANA/RNA duplexes effectively recruit RNase H for target cleavage.[1][2]
-
High Specificity: 2'F-ANA-containing oligonucleotides show high binding specificity, with a significant decrease in Tm observed with a single mismatch.[1]
Q4: Can uniformly modified 2'F-ANA oligonucleotides activate RNase H?
A4: While uniformly modified phosphorothioate (PS) 2'F-ANA is active, it is not as well recognized by RNase H compared to gapmer or altimer designs.[1] The gapmer strategy of flanking a DNA core with 2'F-ANA segments is a more effective approach to ensure robust RNase H activity.[1]
Troubleshooting Guides
Issue 1: Low or No RNase H Cleavage Activity
| Potential Cause | Troubleshooting Step |
| Suboptimal Gapmer Design | • Ensure the gapmer design includes a central DNA gap. Even a single DNA nucleotide can be effective.[1] • Experiment with different gap and wing lengths to find the optimal design for your target. • Consider an "altimer" design with alternating 2'F-ANA and DNA units.[1] |
| Poor Quality or Incorrect ASO Sequence | • Verify the sequence and purity of the synthesized 2'F-ANA gapmer using methods like mass spectrometry and HPLC.[4] • Ensure the ASO is complementary to the target RNA sequence. |
| Inactive RNase H Enzyme | • Use a fresh aliquot of RNase H. • Include a positive control with a known active gapmer and target RNA to verify enzyme activity. |
| Issues with Reaction Conditions | • Optimize the concentration of MgCl2 in the reaction buffer, as it is a critical cofactor for RNase H. • Ensure the reaction buffer pH and salt concentrations are within the optimal range for the specific RNase H enzyme used. |
| Secondary Structure of Target RNA | • Target a region of the RNA that is predicted to be accessible and relatively unstructured. • Perform the RNase H assay at different temperatures to potentially disrupt RNA secondary structures. |
Issue 2: Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Hybridization to Near-Complementary Sequences | • Perform a BLAST search to identify potential off-target sequences in the relevant transcriptome. • Design gapmers with the highest possible specificity. A single mismatch in a 2'F-ANA-RNA duplex leads to a significant decrease in thermal stability.[1] • Consider incorporating modifications within the gap region to enhance specificity. |
| ASO Concentration Too High | • Perform a dose-response experiment to determine the lowest effective concentration of the 2'F-ANA gapmer that minimizes off-target effects. |
| Non-Specific Protein Binding | • While 2'F-ANA modifications generally reduce non-specific protein binding compared to phosphorothioates, this can still be a factor. • Include appropriate negative controls in your experiments, such as a scrambled sequence gapmer. |
Experimental Protocols
1. In Vitro RNase H Cleavage Assay
This protocol is for assessing the ability of a 2'F-ANA gapmer to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
2'F-ANA gapmer
-
Target RNA (e.g., 5'-end labeled with 32P or a fluorescent dye)
-
RNase H enzyme (e.g., E. coli or human)
-
RNase H reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: In a nuclease-free tube, mix the labeled target RNA and the 2'F-ANA gapmer in RNase H reaction buffer. Heat at 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
Reaction Initiation: Add the RNase H enzyme to the annealed duplex. The final concentration of enzyme should be optimized for your specific conditions.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: Run the gel until the desired separation of cleavage products is achieved. Visualize the results using a phosphorimager or fluorescence scanner. Quantify the percentage of cleaved RNA at each time point.
2. Evaluation of Off-Target Effects using Microarray or RNA-Seq
This protocol provides a general workflow for assessing the global impact of a 2'F-ANA gapmer on gene expression.
Materials:
-
Cells in culture
-
2'F-ANA gapmer
-
Transfection reagent (if required for delivery)
-
Control oligonucleotides (e.g., scrambled sequence, mismatch controls)
-
RNA extraction kit
-
Microarray platform or RNA sequencing service
-
Bioinformatics software for data analysis
Procedure:
-
Cell Treatment: Treat cells with the 2'F-ANA gapmer at the desired concentration. Include appropriate controls, such as untreated cells, cells treated with a scrambled control ASO, and cells treated with a mismatch control ASO.
-
RNA Extraction: After the desired incubation time, harvest the cells and extract total RNA using a commercial kit, ensuring high quality and purity of the RNA.
-
Gene Expression Analysis:
-
Microarray: Hybridize the extracted RNA to a microarray chip according to the manufacturer's protocol.
-
RNA-Seq: Prepare libraries from the extracted RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Analyze the microarray or RNA-seq data to identify differentially expressed genes between the gapmer-treated and control groups.
-
Perform in silico analysis to identify potential off-target genes with sequence similarity to the gapmer.
-
Correlate the list of differentially expressed genes with the list of potential off-target genes to identify hybridization-dependent off-target effects.[5]
-
Data Presentation
Table 1: Impact of 2'F-ANA Modification on Thermal Stability (Tm)
| Duplex | Tm (°C) per modification | Change in Tm (°C) with a single mismatch | Reference |
| 2'F-ANA/RNA | +1.2 | -7.2 | [1] |
| 2'F-ANA/DNA | Not specified | -3.9 | [1] |
Mandatory Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of 2'-Deoxy-2'-fluoroarabinoadenosine and Vidarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of two adenosine (B11128) analogues: 2'-Deoxy-2'-fluoroarabinoadenosine (FA-A) and Vidarabine (B1017) (also known as ara-A). While both compounds are recognized for their antiviral potential, they exhibit distinct profiles in terms of metabolic stability, spectrum of activity, and potency. This document synthesizes available experimental data to facilitate a comprehensive evaluation for research and development purposes.
Overview and Mechanism of Action
Both this compound and Vidarabine are purine (B94841) nucleoside analogues that interfere with viral DNA synthesis. Their antiviral activity is dependent on intracellular phosphorylation to their active triphosphate forms.
Vidarabine (Ara-A) is an antiviral drug active against several DNA viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[][2] Upon entering a host cell, Vidarabine is phosphorylated by cellular kinases to its active form, vidarabine triphosphate (ara-ATP).[3] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the formation of "faulty" DNA.[4] This dual action effectively halts viral replication. However, Vidarabine's efficacy is limited by its susceptibility to deamination by adenosine deaminase (ADA) into the less active metabolite, arabinosylhypoxanthine.[5]
This compound (FA-A) , also known as fludarabine (B1672870), is a fluorinated analogue of Vidarabine.[] The key structural difference is the substitution of a fluorine atom at the 2'-position of the arabinose sugar. This modification confers resistance to deamination by ADA, enhancing its metabolic stability.[5][6] Similar to Vidarabine, FA-A requires intracellular phosphorylation, primarily by deoxycytidine kinase, to its active triphosphate form, F-ara-ATP.[7][8] F-ara-ATP also inhibits DNA synthesis by competing with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA by DNA polymerases, resulting in chain termination.[7] While extensively studied as an anti-cancer agent, its antiviral properties are also of significant interest.
The intracellular activation pathway for both nucleoside analogues is a critical step for their antiviral activity. The following diagram illustrates this process.
References
- 2. Vidarabine therapy of neonatal herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of combined acyclovir and vidarabine on infection with herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Metabolism and action of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
2'F-ANA vs. LNA: A Comparative Guide for Antisense Oligonucleotide Development
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) modifications, the choice between 2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) and Locked Nucleic Acid (LNA) is a critical decision. Both offer significant advantages over unmodified oligonucleotides, but their distinct properties can profoundly impact the performance and therapeutic potential of an ASO. This guide provides an objective comparison of 2'F-ANA and LNA, supported by experimental data, to aid in the selection of the optimal chemistry for your research and development needs.
This document summarizes key performance characteristics, including binding affinity, nuclease resistance, RNase H activation, and in vitro efficacy. Detailed experimental protocols for evaluating these parameters are also provided to facilitate the replication and validation of these findings.
At a Glance: Key Performance Metrics
| Feature | 2'F-ANA | LNA (Locked Nucleic Acid) | Key Takeaway |
| Binding Affinity (ΔTm per modification) | ~ +1.2 to +1.5 °C[1][2] | ~ +3.0 to +5.6 °C[3] | LNA provides a significantly higher increase in thermal stability and binding affinity. |
| Nuclease Resistance | High, especially with phosphorothioate (B77711) (PS) backbone[1][4] | High, particularly at the 3' and 5' ends of the oligonucleotide[1] | Both modifications offer substantial protection against nuclease degradation. |
| RNase H Activation | Yes, 2'F-ANA/RNA duplexes are substrates for RNase H[1][2][5] | No, LNA modifications in the DNA gap of a gapmer ASO can inhibit RNase H cleavage[1] | 2'F-ANA is the preferred choice for ASOs designed to function through an RNase H-mediated mechanism of action. |
| In Vitro Efficacy (Gymnotic Silencing) | Approximately as effective as LNA in some studies[1] | Highly potent, often used as a benchmark for gymnotic delivery[1] | Both can achieve effective gene silencing without transfection reagents, with comparable efficacy observed in specific contexts. |
| Toxicity | Generally considered to have a favorable toxicity profile. | Can be associated with hepatotoxicity, though this is sequence and design dependent.[6] | The toxicity profile of any ASO is highly dependent on sequence, chemistry, and delivery method, requiring careful evaluation. |
Visualizing the Chemical Structures and Mechanisms
To better understand the fundamental differences between these two modifications and their mechanism of action, the following diagrams illustrate their chemical structures and the general workflow of an antisense experiment.
Caption: Chemical structures of 2'F-ANA and LNA nucleosides.
Caption: Antisense oligonucleotide mechanism of action.
References
- 1. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Unveiling the Superior Thermal Stability of 2'F-ANA/RNA Duplexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid therapeutics often hinges on improving the stability of synthetic oligonucleotides. This guide provides a detailed comparison of the thermal stability of 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA)/RNA duplexes and traditional DNA/RNA duplexes, supported by experimental data and detailed methodologies.
The modification of oligonucleotides at the 2' position of the sugar ring has proven to be a critical strategy for modulating their therapeutic properties. Among these modifications, 2'F-ANA has emerged as a promising candidate due to its unique structural characteristics that confer significantly increased thermal stability to duplexes formed with complementary RNA strands. This enhanced stability, crucial for applications such as antisense therapy and siRNA, surpasses that of conventional DNA/RNA hybrids.
Enhanced Thermal Stability of 2'F-ANA/RNA Duplexes
Experimental evidence consistently demonstrates that the incorporation of 2'F-ANA nucleotides into an oligonucleotide strand leads to a substantial increase in the melting temperature (Tm) of its duplex with an RNA target. The melting temperature is a critical indicator of the thermal stability of a duplex; a higher Tm signifies a more stable complex.
The presence of the electronegative fluorine atom at the 2' position of the arabinose sugar in 2'F-ANA results in a significant increase in the melting temperature, with a reported enhancement of approximately 1.2°C per modification.[1][2] This stabilization is attributed to the unique O4'-endo (east) sugar pucker adopted by the 2'F-ANA nucleotide, a conformation that is more pre-organized for duplex formation compared to the C2'-endo pucker of DNA.[1][2][3]
In a direct comparison using a hairpin structure, a 2'F-ANA/RNA hairpin duplex exhibited a melting temperature of 67°C, which is significantly higher than that of a corresponding DNA/RNA hairpin at 60°C and an ANA/RNA hairpin at 44°C.[4] This highlights the superior stabilizing effect of the 2'-fluoro modification in the arabinose context.
Comparative Melting Temperature (Tm) Data
The following table summarizes the melting temperatures of various nucleic acid duplexes, illustrating the enhanced stability of 2'F-ANA/RNA hybrids.
| Duplex Type | Sequence | Melting Temperature (Tm) | Reference |
| 2'F-ANA/RNA Hairpin | r(GGAC)d(TTCG)2'Fa(GTCC) | 67 °C | [4][5] |
| DNA/RNA Hairpin | r(GGAC)d(TTCG)d(GTCC) | 60 °C | [4] |
| ANA/RNA Hairpin | r(GGAC)ana(TTCG)ana(GTCC) | 44 °C | [4] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structural Basis for Enhanced Stability
The superior thermal stability of 2'F-ANA/RNA duplexes can be attributed to key structural differences at the nucleotide level when compared to DNA and RNA.
Figure 1. Comparison of sugar puckers and 2' substituents in DNA, RNA, and 2'F-ANA.
As illustrated in Figure 1, the sugar in a DNA nucleotide typically adopts a C2'-endo conformation, leading to a B-form helix in a DNA/DNA duplex. In contrast, the 2'-hydroxyl group in RNA favors a C3'-endo pucker, characteristic of an A-form helix.[6][7] The 2'F-ANA nucleotide adopts an unusual O4'-endo pucker, which is considered to be intermediate between the A- and B-forms and is structurally well-suited for hybridization with RNA.[1][2][3] This pre-organized conformation minimizes the entropic penalty of duplex formation, thus contributing to its higher stability.[3]
Experimental Protocol: Determination of Melting Temperature (Tm) via UV Thermal Denaturation
The thermal stability of nucleic acid duplexes is experimentally determined by measuring the change in UV absorbance at 260 nm as a function of temperature. This process is often referred to as a "melting curve" analysis.[8]
I. Sample Preparation
-
Oligonucleotide Synthesis and Purification: The single-stranded DNA and 2'F-ANA oligonucleotides, as well as the complementary RNA strand, are chemically synthesized and purified, typically by high-performance liquid chromatography (HPLC).
-
Quantification: The concentration of each oligonucleotide solution is determined by measuring its absorbance at 260 nm (A260) at a high temperature where the strands are fully denatured.
-
Duplex Formation (Annealing): Equimolar amounts of the complementary strands are mixed in a buffer solution (e.g., 100 mM Na+, 10 mM phosphate, 0.1 mM EDTA, pH 7.1).[9] The mixture is heated to a temperature above the expected Tm (e.g., 90°C) for a few minutes and then slowly cooled to room temperature to allow for proper hybridization of the duplexes.
II. UV Melting Experiment
The following workflow outlines the key steps in a typical UV melting experiment.
Figure 2. General workflow for determining the melting temperature of a nucleic acid duplex.
III. Data Analysis
The melting temperature (Tm) is determined from the resulting melting curve. It is the temperature at which 50% of the duplexes have dissociated into single strands. This is often calculated by finding the maximum of the first derivative of the melting curve.[10][11]
Conclusion
The strategic placement of a fluorine atom at the 2' position of an arabinose sugar in 2'F-ANA oligonucleotides confers a remarkable increase in thermal stability to their duplexes with RNA. This enhancement, driven by favorable structural pre-organization, positions 2'F-ANA as a superior alternative to conventional DNA for applications requiring robust and stable hybridization to RNA targets. The detailed experimental protocols for assessing this stability provide a clear framework for researchers to validate and compare the performance of these modified oligonucleotides in their own therapeutic and diagnostic development pipelines.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution structure of an arabinonucleic acid (ANA)/RNA duplex in a chimeric hairpin: comparison with 2′-fluoro-ANA/RNA and DNA/RNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. molecular biology - Why are RNA duplexes more stable to denaturation by heat than DNA duplexes? - Biology Stack Exchange [biology.stackexchange.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure [pubmed.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the RNase H Activity of 2'F-ANA/RNA Hybrids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2'-fluoroarabinonucleic acid (2'F-ANA) modified antisense oligonucleotides (ASOs) in mediating RNase H activity, benchmarked against other common ASO chemistries. The information presented herein is supported by experimental data to aid in the selection of optimal oligonucleotide modifications for therapeutic and research applications.
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid analogs designed to bind to specific RNA targets and modulate gene expression. One of the primary mechanisms of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of a DNA/RNA heteroduplex. The efficiency of this process is highly dependent on the chemical modifications of the ASO. 2'F-ANA is a promising modification that has been shown to enhance several key properties of ASOs, including binding affinity, nuclease resistance, and the ability to elicit RNase H activity.[1][2][3][4] This guide compares these properties for 2'F-ANA/RNA hybrids against other widely used ASO/RNA duplexes.
Performance Comparison of ASO Chemistries
The efficacy of an RNase H-dependent ASO is determined by a combination of factors, including its binding affinity to the target RNA, its resistance to degradation by cellular nucleases, and its ability to recruit and activate RNase H for cleavage of the RNA target. The following tables summarize the quantitative data on these key performance indicators for 2'F-ANA and other common ASO modifications.
Table 1: Thermal Stability of ASO/RNA Duplexes
Melting temperature (Tm) is a measure of the thermal stability of the duplex formed between the ASO and its target RNA. A higher Tm generally indicates a stronger binding affinity.
| ASO Modification | Change in Tm (°C) per Modification | Reference |
| 2'F-ANA | +1.2 to +1.5 | [2][4] |
| Phosphorothioate (PS)-DNA | Decrease | [1] |
| 2'-O-Methyl (2'-OMe) | +1.12 to +1.46 | [5] |
| 2'-O-Methoxyethyl (2'-MOE) | +0.88 to +1.70 | [5] |
| Locked Nucleic Acid (LNA) | +4 to +6 | [1] |
Table 2: Nuclease Resistance of ASO Chemistries
Nuclease resistance is crucial for the in vivo stability and longevity of ASO-based therapeutics.
| ASO Modification | Relative Nuclease Resistance | Reference |
| 2'F-ANA | High (PS-2'F-ANA is >20-fold more stable than PS-DNA) | [3][4] |
| Phosphorothioate (PS)-DNA | Moderate | [1] |
| Unmodified DNA | Low | |
| 2'-O-Alkyl Modifications (e.g., 2'-OMe, 2'-MOE) | High | |
| Locked Nucleic Acid (LNA) | Very High | [1] |
Table 3: RNase H Activity of ASO/RNA Hybrids
The ability of an ASO/RNA hybrid to serve as a substrate for RNase H is critical for target RNA degradation.
| ASO Modification | RNase H Activity | Reference |
| 2'F-ANA | Active (alternating 2'F-ANA/DNA units show high potency) | [2][3] |
| Phosphorothioate (PS)-DNA | Active | [1] |
| Unmodified DNA | Active | |
| 2'-O-Alkyl Modifications (e.g., 2'-OMe, 2'-MOE) | Inactive (used in "gapmer" wings) | [4] |
| Locked Nucleic Acid (LNA) | Inactive (used in "gapmer" wings) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of RNase H activity.
1. In Vitro RNase H Cleavage Assay (Gel Electrophoresis-Based)
This protocol is used to qualitatively and semi-quantitatively assess the cleavage of a target RNA by RNase H in the presence of a complementary ASO.
Materials:
-
5'-radiolabeled RNA oligonucleotide (target)
-
ASO (unlabeled)
-
Recombinant RNase H (e.g., E. coli or human)
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer
-
Phosphorimager or X-ray film
Procedure:
-
Annealing: Mix the 5'-radiolabeled RNA target and the ASO in RNase H reaction buffer in a microcentrifuge tube. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing of the ASO to the RNA target.
-
Reaction Initiation: Add recombinant RNase H to the annealed ASO/RNA hybrid. The final concentration of the enzyme should be optimized for the specific substrate.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to analyze the kinetics of the cleavage.
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of formamide loading buffer containing EDTA.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: Run the gel until the desired separation of cleaved and uncleaved RNA fragments is achieved. Visualize the radiolabeled RNA fragments using a phosphorimager or by exposing the gel to X-ray film. The intensity of the bands corresponding to the full-length and cleaved RNA can be quantified to determine the percentage of cleavage over time.[6][7]
2. Fluorescence-Based RNase H Activity Assay
This is a high-throughput method for quantitatively measuring RNase H activity. The assay utilizes a fluorophore- and quencher-labeled substrate.
Materials:
-
Fluorogenic RNase H substrate: A short RNA/DNA hybrid oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. The RNA portion is the substrate for cleavage.
-
ASO (if the substrate is not a pre-formed hybrid)
-
Recombinant RNase H
-
RNase H reaction buffer
-
Nuclease-free water
-
Microplate reader capable of fluorescence detection
Procedure:
-
Substrate Preparation: If not using a pre-annealed fluorogenic substrate, anneal the fluorophore-labeled RNA to the quencher-labeled DNA strand in the reaction buffer.
-
Reaction Setup: In a microplate well, combine the fluorogenic substrate and the RNase H enzyme in the reaction buffer.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C). The cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase. This rate is proportional to the RNase H activity.[8][9][10]
Mandatory Visualizations
Experimental Workflow for a Gel-Based RNase H Cleavage Assay
Caption: Workflow for a gel-based RNase H cleavage assay.
Signaling Pathway of RNase H-mediated ASO Activity
Caption: RNase H-mediated gene silencing by ASOs.
References
- 1. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. cambio.co.uk [cambio.co.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. researchgate.net [researchgate.net]
- 8. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of an RNase H2 Activity Assay for Clinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2'-Fluoroarabinoadenosine (Fludarabine) Versus Other Nucleoside Analogs in Hematological Malignancies
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2'-fluoroarabinoadenosine (Fludarabine) against other prominent nucleoside analogs, namely Cladribine (B1669150) and Clofarabine (B1669196), in the context of treating hematological malignancies. The information presented is collated from various clinical and preclinical studies to aid researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Mechanism of Action: A Shared Path to Cytotoxicity
Fludarabine (B1672870), Cladribine, and Clofarabine are all purine (B94841) nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] Although their fundamental mechanism is similar, subtle differences in their chemical structure and interaction with cellular enzymes contribute to variations in their efficacy and toxicity profiles.[1][3]
Upon cellular uptake, these prodrugs are phosphorylated to their active triphosphate forms by deoxycytidine kinase (dCK).[4][5][6] The active metabolites then compete with their natural counterparts for incorporation into the growing DNA strand. This incorporation leads to the termination of DNA chain elongation, inhibition of DNA polymerases, and interference with ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.[4][5][7][8][9] The accumulation of DNA strand breaks triggers a cascade of events, including the activation of p53 and the release of cytochrome c from mitochondria, culminating in programmed cell death (apoptosis).[10]
Below is a generalized signaling pathway illustrating the mechanism of action for these nucleoside analogs.
Comparative Efficacy: Clinical and Preclinical Data
The following tables summarize quantitative data from various studies comparing the efficacy of Fludarabine with Cladribine and Clofarabine in different hematological malignancies.
Table 1: Fludarabine vs. Cladribine in Chronic Lymphocytic Leukemia (CLL)
| Parameter | Fludarabine | Cladribine | Study Details |
| Overall Response Rate (ORR) | 67% | 70% | Randomized Phase III trial in previously untreated CLL patients.[11] |
| Complete Remission (CR) | 7% | 12% | Randomized Phase III trial in previously untreated CLL patients.[11] |
| Median Progression-Free Survival (PFS) | 10 months | 25 months | Randomized Phase III trial in previously untreated CLL patients.[11] |
| Median Time to Second Treatment | 22 months | 40 months | Randomized Phase III trial in previously untreated CLL patients.[11] |
| Overall Survival (OS) - Median | 82 months | 96 months | No significant difference observed.[11] |
| ORR (with Cyclophosphamide) | 82% | 88% | Phase III randomized study (PALG-CLL3) in previously untreated progressive CLL.[12] |
| CR (with Cyclophosphamide) | 46% | 47% | Phase III randomized study (PALG-CLL3) in previously untreated progressive CLL.[12] |
| Median PFS (with Cyclophosphamide) | 2.27 years | 2.34 years | Phase III randomized study (PALG-CLL3) in previously untreated progressive CLL.[12] |
Table 2: Fludarabine vs. Clofarabine in Acute Myeloid Leukemia (AML)
| Parameter | Fludarabine-based Regimen | Clofarabine-based Regimen | Study Details |
| Complete Remission (CR) Rate (Relapsed/Refractory AML) | 30% (FIA) | 38% (CIA) | Phase I/II randomized trial of idarubicin (B193468) and cytarabine (B982) with either clofarabine or fludarabine.[13] |
| Median Overall Survival (OS) (Relapsed/Refractory AML) | 4.7 months (FIA) | 6.3 months (CIA) | Phase I/II randomized trial of idarubicin and cytarabine with either clofarabine or fludarabine.[13] |
| 2-Year Overall Survival (OS) (Post-transplant) | 55.8% (FB2A2) | 74.3% (CloB2A2) | Retrospective comparison of reduced-intensity conditioning regimens prior to allogeneic transplantation.[14] |
| 2-Year Leukemia-Free Survival (LFS) (Post-transplant) | 51.1% (FB2A2) | 61.5% (CloB2A2) | Retrospective comparison of reduced-intensity conditioning regimens prior to allogeneic transplantation.[14] |
Table 3: In Vitro Cytotoxicity Comparison
| Cell Type | Fludarabine (IC50) | Cladribine (EC50) | Clofarabine (EC50) | Study Details |
| AML Patient Cells | Not directly compared | 0.15 µM | 0.12 µM | In vitro cytotoxicity study in mononuclear cells from AML and CLL patients.[15] |
| CLL Patient Cells | Not directly compared | 0.16 µM | 0.08 µM | In vitro cytotoxicity study in mononuclear cells from AML and CLL patients.[15] |
| AML Cell Lines (HL60, OCI-AML3) | ~58% growth inhibition (in combination) | ~60% growth inhibition (in combination) | Synergistic cytotoxicity observed when combined with busulfan (B1668071) and fludarabine.[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols from key comparative studies.
In Vitro Cytotoxicity Assay
The following workflow outlines a typical in vitro experiment to compare the cytotoxic effects of different nucleoside analogs on cancer cell lines.
Protocol for In Vitro Cytotoxicity Comparison:
-
Cell Lines and Culture: Human leukemia cell lines (e.g., HL60, OCI-AML3) or primary mononuclear cells from patients are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[15][16]
-
Drug Preparation and Treatment: Stock solutions of Fludarabine, Cladribine, and Clofarabine are prepared and diluted to a range of concentrations. Cells are seeded in multi-well plates and treated with the respective drugs.
-
Incubation: The treated cells are incubated for a specified duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[15]
-
Cytotoxicity Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each drug is calculated. Statistical analysis is performed to determine significant differences in cytotoxicity between the analogs.[15]
Clinical Trial Methodology (Representative Example)
Protocol for a Randomized Phase III Clinical Trial Comparing Fludarabine and Cladribine in CLL:
-
Patient Population: Previously untreated patients with a confirmed diagnosis of progressive Chronic Lymphocytic Leukemia (CLL).[12]
-
Study Design: A multicenter, randomized, open-label, phase III clinical trial.
-
Randomization: Patients are randomly assigned to one of the treatment arms.
-
Treatment Regimens:
-
Arm A (Fludarabine-based): Fludarabine administered intravenously at a standard dose (e.g., 25 mg/m²) for 5 consecutive days every 28 days, often in combination with cyclophosphamide (B585).[12]
-
Arm B (Cladribine-based): Cladribine administered intravenously at a standard dose (e.g., 0.12 mg/kg) for 3-5 consecutive days every 28 days, often in combination with cyclophosphamide.[12]
-
-
Treatment Duration: Treatment is typically administered for a fixed number of cycles (e.g., 6 cycles) or until disease progression or unacceptable toxicity.
-
Endpoints:
-
Primary Endpoint: Complete Remission (CR) rate.
-
Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/toxicity profile.
-
-
Response Assessment: Response to treatment is evaluated at regular intervals according to standardized criteria (e.g., International Workshop on Chronic Lymphocytic Leukemia - IWCLL).
-
Statistical Analysis: Statistical methods such as chi-square tests for response rates and Kaplan-Meier analysis for survival outcomes are used to compare the efficacy and safety of the two regimens.[12]
Toxicity Profiles
A critical aspect of comparing these nucleoside analogs is their toxicity profiles. All three agents are associated with myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[5] Immunosuppression is also a significant concern, increasing the risk of opportunistic infections. Neurotoxicity has been reported, particularly at higher doses of Fludarabine.[5] Comparative studies have often shown similar overall toxicity profiles between Fludarabine and Cladribine when used in combination with cyclophosphamide in CLL.[12]
Conclusion
The choice between Fludarabine and other nucleoside analogs like Cladribine and Clofarabine depends on the specific malignancy, the treatment setting (frontline vs. relapsed/refractory), and the patient's individual characteristics.
-
In Chronic Lymphocytic Leukemia (CLL) , Cladribine monotherapy has demonstrated superior progression-free survival and time to second treatment compared to Fludarabine.[11] However, when combined with cyclophosphamide, both drugs show comparable efficacy and safety.[12]
-
In Acute Myeloid Leukemia (AML) , Clofarabine-based regimens have shown a trend towards improved response rates and survival compared to Fludarabine-based regimens, particularly in the relapsed/refractory setting and as a conditioning regimen for stem cell transplantation.[13][14]
-
In vitro studies suggest that Clofarabine may possess greater cytotoxic potential than Cladribine, especially in CLL cells.[15]
This guide provides a foundational overview for researchers and drug development professionals. Further in-depth analysis of individual studies and consideration of the evolving landscape of targeted therapies are essential for a comprehensive understanding of the role of these important chemotherapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 4. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 5. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 6. Clofarabine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 8. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cladribine - Wikipedia [en.wikipedia.org]
- 11. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I/II randomized trial of clofarabine or fludarabine added to idarubicin and cytarabine for adults with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clofarabine versus fludarabine‐based reduced‐intensity conditioning regimen prior to allogeneic transplantation in adults with AML/MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 16. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2'-Deoxy-2'-fluoroarabinoadenosine (Fludarabine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 2'-Deoxy-2'-fluoroarabinoadenosine, commonly known as Fludarabine (B1672870), against other therapeutic alternatives for hematological malignancies. The information is compiled from preclinical and clinical studies to support research and drug development efforts.
Abstract
Fludarabine is a purine (B94841) nucleoside analog that has demonstrated significant efficacy in the treatment of various hematological cancers, particularly B-cell chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. Its primary mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in both dividing and resting cancer cells.[1] This guide presents a comparative analysis of Fludarabine's in vivo performance against other common treatments, supported by available experimental data. Detailed methodologies for key in vivo experiments are provided to facilitate the design and execution of further comparative studies.
Comparative Efficacy of Fludarabine: In Vivo Data
The following tables summarize the in vivo efficacy of Fludarabine as a monotherapy and in combination, alongside comparisons with alternative treatments. It is important to note that much of the direct comparative data comes from clinical trials, as head-to-head preclinical studies in identical in vivo models are limited in the publicly available literature.
Table 1: Preclinical In Vivo Efficacy of Fludarabine in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Animal Model | Cell Line | Reference |
| Control | - | - | SCID Mice | RPMI8226 | [2] |
| Fludarabine | 40 mg/kg | Tumors increased less than 5-fold in 25 days, compared to approximately 10-fold in the control group. | SCID Mice | RPMI8226 | [2] |
Table 2: Clinical Efficacy Comparison of Fludarabine and Cladribine (B1669150) in Chronic Lymphocytic Leukemia (CLL)
| Treatment | Overall Response Rate (ORR) | Complete Remission (CR) | Median Progression-Free Survival (PFS) | Patient Population | Reference |
| Fludarabine | 67% | 7% | 10 months | Previously untreated CLL | [3] |
| Cladribine | 70% | 12% | 25 months | Previously untreated CLL | [3] |
Table 3: Clinical Efficacy Comparison of Fludarabine and Bendamustine in Relapsed Indolent and Mantle-Cell Lymphomas
| Treatment | Median Progression-Free Survival (PFS) | Patient Population | Reference |
| Fludarabine + Rituximab | 11.7 months | Relapsed indolent and mantle-cell lymphomas | [4] |
| Bendamustine + Rituximab | 34.2 months | Relapsed indolent and mantle-cell lymphomas | [4] |
Table 4: Clinical Efficacy Comparison of Fludarabine and Cytarabine-Based Regimens in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Complete Remission (CR) Rate | Median Overall Survival (OS) | Patient Population | Reference |
| Fludarabine + Cytarabine (FA) | 39% | 4.75 months | Relapsed AML refractory to initial salvage therapy | [5] |
| High-Dose Cytarabine (HDAC) | - | - | Relapsed AML refractory to initial salvage therapy | [5] |
| Fludarabine + Cytarabine + G-CSF (FLAG) vs. Clofarabine (B1669196) + Cytarabine + G-CSF (GCLAC) | FLAG: 20% | GCLAC showed longer survival | Relapsed/Refractory AML | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo studies. Below are representative protocols for evaluating the efficacy of Fludarabine in a mouse xenograft model.
Protocol 1: Subcutaneous Xenograft Model for Hematological Malignancies
1. Cell Culture and Animal Model:
-
Human leukemia or lymphoma cell lines (e.g., RPMI8226 for multiple myeloma, Nalm-6 for B-cell leukemia) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).
-
Immunocompromised mice, such as Severe Combined Immunodeficient (SCID) or NOD/SCID gamma (NSG) mice, are used to prevent graft rejection.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Animal body weight and general health are also monitored.
4. Drug Preparation and Administration:
-
Fludarabine phosphate (B84403) is dissolved in a sterile vehicle, such as PBS or saline.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Fludarabine is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 40 mg/kg daily for 5 days). The control group receives injections of the vehicle only.
5. Efficacy Evaluation:
-
Tumor growth inhibition is the primary endpoint. This can be calculated as the percentage of tumor growth in the treated group compared to the control group.
-
Other endpoints can include survival analysis, where the time to reach a predetermined tumor volume or the overall survival of the animals is measured.
6. Tissue Collection and Analysis:
-
At the end of the study, tumors and other relevant tissues can be collected for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining), and Western blotting to analyze protein expression in signaling pathways.
Mechanism of Action and Signaling Pathways
Fludarabine exerts its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. After administration, Fludarabine phosphate is dephosphorylated to 2-fluoro-ara-A, which enters the cell and is then re-phosphorylated to its active triphosphate form, F-ara-ATP.
F-ara-ATP acts as a fraudulent nucleotide, competing with the natural deoxyadenosine (B7792050) triphosphate (dATP). Its incorporation into the growing DNA strand by DNA polymerase leads to the termination of DNA elongation.[7] Furthermore, F-ara-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis. This dual action effectively halts DNA replication and repair, ultimately triggering programmed cell death, or apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of action of Fludarabine leading to apoptosis.
Experimental Workflow Diagram
Caption: A typical workflow for in vivo efficacy studies of Fludarabine.
References
- 1. mdpi.com [mdpi.com]
- 2. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel purine nucleoside analogues for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-Fluoroarabinonucleic Acid (2'F-ANA) and 2'-Fluoro-Ribonucleic Acid (2'F-RNA) for Therapeutic Oligonucleotide Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of potent and stable therapeutic oligonucleotides. Among the myriad of available modifications, 2'-fluoroarabinonucleic acid (2'F-ANA) and 2'-fluoro-ribonucleic acid (2'F-RNA) have emerged as two prominent candidates, each conferring unique structural and functional properties to antisense oligonucleotides and small interfering RNAs (siRNAs). This guide provides an objective, data-driven comparison of 2'F-ANA and 2'F-RNA to aid in the rational design of next-generation nucleic acid therapeutics.
This comprehensive analysis delves into the key performance characteristics of 2'F-ANA and 2'F-RNA, including their impact on binding affinity, nuclease resistance, and the ability to elicit RNase H-mediated cleavage of target RNA. The information presented is supported by a summary of experimental data and detailed methodologies for the key experiments cited.
Structural and Conformational Differences
The fundamental distinction between 2'F-ANA and 2'F-RNA lies in the stereochemistry of the 2'-fluoro substituent on the sugar ring. In 2'F-RNA, the fluorine atom is in the down (C2'-endo) conformation, similar to the 2'-hydroxyl group in natural RNA. This preorganizes the sugar into an A-form helical geometry, which is characteristic of RNA duplexes.[1][2] Conversely, 2'F-ANA possesses a fluorine atom in the up (C2'-exo) position, leading to a sugar pucker that is more akin to DNA (O4'-endo), favoring a B-form-like helix.[3][4] This seemingly subtle change has profound implications for the properties and applications of oligonucleotides incorporating these modifications.
Figure 1. Chemical structures of 2'F-RNA and 2'F-ANA monomers.
Performance Comparison: 2'F-ANA vs. 2'F-RNA
The distinct structural nature of 2'F-ANA and 2'F-RNA translates into significant differences in their performance as components of therapeutic oligonucleotides. The following sections and tables summarize these key differences based on published experimental data.
Binding Affinity to Complementary RNA
A critical parameter for any antisense or RNAi therapeutic is its binding affinity to the target RNA, often measured as the melting temperature (Tm) of the oligonucleotide-RNA duplex.
| Modification | ΔTm per modification (°C) | Mismatch Discrimination (ΔTm, °C) | Reference |
| 2'F-ANA | +1.2 | -7.2 (vs. RNA) | [3][5] |
| 2'F-RNA | +1.8 to +3.0 | Not explicitly stated | [4][5] |
Summary: Both 2'F-ANA and 2'F-RNA modifications enhance the thermal stability of duplexes with RNA compared to unmodified DNA. 2'F-RNA generally provides a greater increase in Tm per modification.[4][5] However, 2'F-ANA demonstrates excellent mismatch discrimination, a desirable feature for ensuring target specificity.[3][5]
Nuclease Resistance
The susceptibility of oligonucleotides to degradation by nucleases present in serum and within cells is a major hurdle for their therapeutic use.
| Modification | Relative Stability to Snake Venom Phosphodiesterase | Stability in Serum | Reference |
| 2'F-ANA | Phosphorothioate (B77711) (PS) 2'F-ANA > PS-DNA > 2'F-ANA > RNA > 2'F-RNA | Significantly improved half-life relative to unmodified siRNA | [4][5] |
| 2'F-RNA | Less stable than 2'F-ANA | Significantly increased serum stability | [5][6] |
Summary: 2'F-ANA exhibits remarkable resistance to nuclease degradation, outperforming both RNA and 2'F-RNA in this regard.[5] The stability of both modifications can be further enhanced by the incorporation of a phosphorothioate backbone.
RNase H Activation
For antisense oligonucleotides, the ability to recruit and activate RNase H to cleave the target RNA is a primary mechanism of action.
| Modification | RNase H Cleavage of Target RNA | Duplex Conformation with RNA | Reference |
| 2'F-ANA | Yes | A-like, similar to DNA/RNA hybrids | [3][7][8] |
| 2'F-RNA | No | A-form, similar to RNA/RNA duplexes | [7][9] |
Summary: This is a key differentiating factor. 2'F-ANA/RNA hybrids are recognized as substrates by RNase H, leading to the degradation of the target RNA.[3][7][8] In contrast, 2'F-RNA/RNA duplexes adopt a conformation that is not a substrate for RNase H.[7][9]
Figure 2. Dominant therapeutic pathways for 2'F-ANA and 2'F-RNA.
Applications in Therapeutic Oligonucleotides
The distinct properties of 2'F-ANA and 2'F-RNA dictate their primary applications in different therapeutic modalities.
-
2'F-ANA is highly suited for antisense oligonucleotides that rely on an RNase H-mediated mechanism of action. Its DNA-like conformation and ability to induce cleavage of the target RNA make it a powerful tool for gene silencing.[3][7] It can be used in "gapmer" designs, where a central DNA or 2'F-ANA "gap" is flanked by modified wings to enhance nuclease resistance and binding affinity.[4]
-
2'F-RNA is predominantly used in siRNA applications. Its RNA-like structure is well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference.[4][6] The increased stability and binding affinity conferred by 2'F-RNA can enhance the potency and duration of siRNA-mediated gene silencing. Combining 2'F-RNA with 2'F-ANA in chimeric siRNA designs has also been shown to produce highly potent gene silencing agents.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below as representative protocols.
Thermal Melting (Tm) Studies
Objective: To determine the melting temperature of oligonucleotide duplexes.
Methodology:
-
Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, determined by the midpoint of the melting curve.
Nuclease Resistance Assay (Serum Stability)
Objective: To assess the stability of modified oligonucleotides in the presence of nucleases.
Methodology:
-
Incubate the oligonucleotide (e.g., 1 µM) in a solution containing serum (e.g., 50% fetal bovine serum) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA or a denaturing loading buffer).
-
Analyze the integrity of the oligonucleotide by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Visualize the bands using a suitable staining method (e.g., SYBR Gold) and quantify the amount of full-length oligonucleotide remaining at each time point to determine the half-life.
Figure 3. A typical workflow for a serum stability assay.
In Vitro Gene Silencing (siRNA) Assay
Objective: To measure the potency of siRNA-mediated gene knockdown in cultured cells.
Methodology:
-
Plate cells (e.g., HeLa cells) in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with varying concentrations of the modified siRNA using a suitable transfection reagent. Include appropriate controls (e.g., a non-targeting siRNA and a mock transfection).
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene silencing.
-
Lyse the cells and isolate the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
Alternatively, perform a Western blot to measure the protein levels of the target gene.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the siRNA.
Conclusion
Both 2'F-ANA and 2'F-RNA are valuable chemical modifications for the development of therapeutic oligonucleotides. The choice between them is largely dictated by the intended therapeutic strategy. For RNase H-dependent antisense applications, the DNA-like properties and nuclease resistance of 2'F-ANA make it a superior choice. For siRNA-based therapies, the RNA-like conformation and enhanced stability of 2'F-RNA are highly advantageous. A thorough understanding of the distinct characteristics of these modifications, as outlined in this guide, will empower researchers to design more effective and durable nucleic acid-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. siRNA Loaded Nanoparticles: Serum Stability and In Vitro Release Studies [aprh.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. US9090649B2 - Oligonucleotide duplexes comprising DNA-like and RNA-like nucleotides and uses thereof - Google Patents [patents.google.com]
- 7. Differential stability of 2'F-ANA*RNA and ANA*RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fluoroarabinoadenosine: A Comparative Analysis of its Antiviral Potential
For Immediate Release
[City, State] – December 7, 2025 – In the ongoing search for effective broad-spectrum antiviral agents, the nucleoside analog 2'-fluoroarabinoadenosine, also known as Fludarabine, has demonstrated significant inhibitory activity against a range of RNA viruses. This guide provides a comprehensive comparison of Fludarabine's antiviral efficacy against Zika virus (ZIKV), Severe fever with thrombocytopenia syndrome virus (SFTSV), and Enterovirus A71 (EV-A71), benchmarked against established antiviral compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Fludarabine as a potential antiviral therapeutic.
Mechanism of Action
Fludarabine is a fluorinated purine (B94841) analog that, upon intracellular phosphorylation to its active triphosphate form (2-fluoro-ara-ATP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerase.[1] This incorporation into the nascent viral RNA chain leads to premature termination of transcription and inhibition of viral replication.
Comparative Antiviral Efficacy
The antiviral activity of Fludarabine and comparator drugs was evaluated in Vero cells, a lineage of kidney epithelial cells from an African green monkey that is commonly used in virology research. The 50% effective concentration (EC50), representing the concentration of a drug that is required for 50% inhibition of viral replication in vitro, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of uninfected cells, were determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
Against Zika Virus (ZIKV)
Fludarabine was compared with Ribavirin, a broad-spectrum antiviral nucleoside analog.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Fludarabine | SZ01 | 0.13 ± 0.04 | 3.10 ± 0.20 | 23.85 | [2] |
| Fludarabine | MR766 | 0.19 ± 0.27 | 3.10 ± 0.20 | 16.32 | [2] |
| Ribavirin | - | 386.85 | >1000 | >2.58 | [3] |
Note: The data for Fludarabine and Ribavirin are from different studies and experimental conditions may have varied.
Against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
Fludarabine's efficacy was compared to that of Favipiravir, another broad-spectrum antiviral agent.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Fludarabine | SFTSV-A | 0.83 ± 0.03 | 3.10 ± 0.20 | 3.73 | [2] |
| Fludarabine | SFTSV-E | 0.31 ± 0.02 | 3.10 ± 0.20 | 10.00 | [2] |
| Favipiravir | - | 26.4 | >100 | >3.79 | [4] |
Note: The data for Fludarabine and Favipiravir are from different studies and experimental conditions may have varied.
Against Enterovirus A71 (EV-A71)
Fludarabine was evaluated alongside Pleconaril, an inhibitor of picornavirus capsid function.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Fludarabine | Vero | 0.04 ± 0.001 | 3.10 ± 0.20 | 77.5 | [2] |
| Pleconaril | RD | 15 | >131 | >8.73 |
Note: The data for Fludarabine and Pleconaril were obtained in different cell lines (Vero and RD, a human rhabdomyosarcoma cell line, respectively), which may influence the results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of host cells.
-
Cell Seeding: Vero cells are seeded into 96-well microplates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: A serial dilution of the test compound (e.g., Fludarabine) is prepared in cell culture medium.
-
Infection and Treatment: The cell monolayer is washed, and the virus suspension (at a predetermined multiplicity of infection) mixed with the various concentrations of the test compound is added to the wells. Control wells include cells with virus only (virus control) and cells with medium only (cell control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
Staining: The medium is removed, and the remaining viable cells are stained with a solution of neutral red or crystal violet.
-
Quantification: The dye is eluted from the stained cells, and the absorbance is measured using a microplate reader. The EC50 is calculated as the compound concentration that results in a 50% reduction in CPE compared to the virus control.
-
Cytotoxicity Assessment: A parallel assay is performed on uninfected cells to determine the CC50 of the compound.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
This method is employed to quantify the amount of viral RNA in infected cells following treatment with an antiviral compound.
-
RNA Extraction: Total RNA is extracted from infected and treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR: The cDNA is then used as a template for quantitative PCR (qPCR) with primers and a probe specific to a viral gene. The qPCR reaction is performed in a real-time PCR thermal cycler.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target RNA, are used to quantify the viral RNA levels. A standard curve generated from a known quantity of viral RNA is used for absolute quantification. The EC50 is determined as the compound concentration that causes a 50% reduction in viral RNA levels compared to the untreated infected control.
Western Blot for Viral Protein Detection
Western blotting is used to detect the presence and relative abundance of specific viral proteins in infected cells treated with an antiviral compound.
-
Protein Extraction: Total protein is extracted from infected and treated cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the viral protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative levels of the viral protein.
Visualizing Viral Replication and Inhibition
The following diagrams illustrate the replication cycles of the target viruses and the proposed point of intervention for 2'-fluoroarabinoadenosine.
Caption: Zika Virus Replication Cycle and Fludarabine's Point of Inhibition.
Caption: SFTSV Replication Cycle and Fludarabine's Point of Inhibition.
Caption: Enterovirus A71 Replication Cycle and Fludarabine's Point of Inhibition.
Conclusion
The presented data indicates that 2'-fluoroarabinoadenosine (Fludarabine) exhibits potent in vitro antiviral activity against Zika virus, Severe fever with thrombocytopenia syndrome virus, and Enterovirus A71. Its low micromolar to nanomolar EC50 values and favorable selectivity indices, particularly against EV-A71, suggest its potential as a broad-spectrum antiviral agent. However, it is crucial to note the limitations of direct comparisons with other antiviral drugs due to variations in experimental setups across different studies. Further side-by-side comparative studies under standardized conditions are warranted to definitively establish the relative potency of Fludarabine. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support such future research and development efforts.
References
- 1. The mathematics of qRT-PCR in virology - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucallmlab.com [ucallmlab.com]
Cross-Reactivity of 2'-Deoxy-2'-fluoroarabinoadenosine with Cellular Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 2'-Deoxy-2'-fluoroarabinoadenosine (also known as Fludarabine) on various cellular polymerases. The data presented is intended to assist researchers and drug development professionals in understanding the cross-reactivity profile of this potent antimetabolite.
Introduction
This compound (Fludarabine) is a purine (B94841) nucleoside analog used in the treatment of hematological malignancies.[1] Following administration, it is converted into its active triphosphate form, 2'-fluoro-ara-ATP (F-ara-ATP), which exerts its cytotoxic effects by interfering with DNA synthesis.[2] This guide focuses on the cross-reactivity of F-ara-ATP with a range of cellular polymerases, providing quantitative data on its inhibitory activity.
Mechanism of Action
Fludarabine (B1672870), as its active triphosphate metabolite F-ara-ATP, primarily functions as a competitive inhibitor of deoxynucleoside triphosphate (dNTP) incorporation by DNA polymerases.[3] Its incorporation into a growing DNA strand leads to chain termination, thereby halting DNA replication.[3] Furthermore, F-ara-ATP has been shown to inhibit other key enzymes involved in nucleic acid metabolism, including ribonucleotide reductase and DNA primase.[4][5] While inhibition of DNA synthesis is its primary mode of action, evidence also suggests that fludarabine can be incorporated into RNA, leading to inhibition of transcription.[6]
Comparative Inhibitory Activity of F-ara-ATP
The following table summarizes the quantitative data on the inhibition of various cellular polymerases and related enzymes by F-ara-ATP. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme).
| Enzyme Class | Specific Enzyme | Organism/Cell Line | IC50 (µM) | Ki (µM) | Substrate for Competition |
| DNA Polymerase | DNA Polymerase α | Human | 1.6[1] | - | dATP |
| DNA Polymerase α/δ | Human CCRF-CEM leukemia cells | 43 ± 1.6[5] | - | dATP | |
| DNA Polymerase β | Human | 24[1] | - | dATP | |
| DNA Polymerase γ | Human (mitochondrial) | 44[1] | - | dATP | |
| DNA Polymerase ε | Human | 1.3[1] | - | dATP | |
| Primase | DNA Primase | Human CCRF-CEM leukemia cells | 2.3 ± 0.3[5] | 6.1 ± 0.3[5] | ATP |
| Other Enzymes | Ribonucleotide Reductase | - | - | - | - |
| DNA Ligase I | - | - | - | - |
Note: A dash (-) indicates that the data was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to studying polymerase inhibition, the following diagrams are provided.
Caption: Mechanism of action of Fludarabine.
References
- 1. Arabinosylnucleoside 5'-triphosphate inhibits DNA primase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA polymerase ν gene expression influences fludarabine resistance in chronic lymphocytic leukemia independently of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-form, B-form, and 2'F-ANA Helices for Researchers and Drug Development Professionals
This guide provides a detailed structural comparison of the canonical A-form and B-form nucleic acid helices with the synthetically modified 2'-Fluoro-arabinonucleic acid (2'F-ANA). Understanding the distinct conformational and physicochemical properties of these helical structures is crucial for applications in drug development, particularly in the design of antisense oligonucleotides and siRNA therapeutics. This document summarizes key quantitative data, outlines experimental methodologies for structural determination, and presents visual diagrams to illustrate fundamental structural differences.
Structural and Thermodynamic Comparison
The structural diversity of nucleic acid helices plays a pivotal role in their biological function and their utility as therapeutic agents. A-form, B-form, and 2'F-ANA helices exhibit significant differences in their helical parameters, sugar pucker conformation, and the orientation of their glycosidic bonds. These variations directly impact their thermodynamic stability, nuclease resistance, and ability to interact with proteins, such as RNase H.
A-form helices , characteristic of RNA and dehydrated DNA, are wider and shorter than B-form helices.[1][2] They possess a deep, narrow major groove and a wide, shallow minor groove.[1] The sugar conformation in A-form helices is C3'-endo.[3]
B-form helices represent the classic Watson-Crick model of DNA found under physiological conditions.[2][3] This form is longer and thinner than the A-form, with a wide major groove that is readily accessible to proteins and a narrower minor groove.[4] The characteristic sugar pucker of B-form DNA is C2'-endo.[3][5]
2'-Fluoro-arabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog where the 2'-hydroxyl group of the arabinose sugar is replaced by a fluorine atom.[6] This modification confers unique structural properties. 2'F-ANA oligonucleotides can adopt a conformation that is intermediate between the A- and B-forms.[7] Notably, when hybridized to RNA, 2'F-ANA induces an 'A-like' structure, yet it is recognized by RNase H, a feature typically associated with DNA/RNA hybrids.[8][9][10] The sugar pucker in 2'F-ANA can vary, with studies reporting O4'-endo (East) and C2'-endo conformations.[7][11][12] The presence of the electronegative fluorine atom also leads to increased thermal stability of 2'F-ANA containing duplexes.[8][9][11]
Quantitative Helical and Thermodynamic Parameters
The following tables summarize the key helical and thermodynamic parameters for A-form, B-form, and 2'F-ANA helices based on experimental data from X-ray crystallography, NMR spectroscopy, and UV thermal melting studies.
| Parameter | A-form | B-form | 2'F-ANA/RNA Hybrid |
| Helical Sense | Right-handed | Right-handed | Right-handed |
| Diameter | ~26 Å | ~20 Å | Intermediate (~21-23 Å) |
| Rise per Base Pair | ~2.6 Å | ~3.4 Å | ~2.8 - 3.1 Å |
| Base Pairs per Turn | 11 | 10.5 | ~11 |
| Helix Pitch | ~28.6 Å | ~35.7 Å | ~31 - 34 Å |
| Base Pair Tilt | ~20° | ~-6° | Variable |
| Major Groove | Narrow and Deep | Wide and Deep | Intermediate |
| Minor Groove | Wide and Shallow | Narrow and Deep | Intermediate (Wider than A-form)[12] |
| Glycosidic Bond | Anti | Anti | Anti |
| Sugar Pucker | C3'-endo | C2'-endo | O4'-endo (East) or C2'-endo[7][13][14] |
| Thermodynamic Parameter | DNA/RNA Hybrid | 2'F-ANA/RNA Hybrid |
| Melting Temperature (Tm) | Sequence Dependent | Increased (ΔTm of +1.2 to +1.5°C per modification)[6][11] |
| Enthalpy of Hybridization (ΔH°) | Favorable | More Favorable[8][9] |
Experimental Protocols for Structural Determination
The structural and thermodynamic data presented in this guide are derived from a variety of biophysical techniques. Below are overviews of the primary experimental methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution.[15]
-
Sample Preparation: Oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. The synthesized oligonucleotides are then purified by high-performance liquid chromatography (HPLC) and desalted. The final sample is dissolved in a buffered solution (e.g., phosphate (B84403) buffer with NaCl) in D₂O or a H₂O/D₂O mixture.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments include:
-
1D ¹H NMR: To observe imino protons and assess the formation of a duplex.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for determining the overall helical structure and local features like glycosidic bond angles.[15]
-
2D DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To determine through-bond scalar couplings (J-couplings), which provide information about dihedral angles and sugar pucker conformations.[15]
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for molecular dynamics and simulated annealing protocols to calculate a family of structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[16]
-
Crystallization: The purified oligonucleotide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. This can be a challenging step for nucleic acids.[15]
-
Data Collection: The crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density map and refined to best fit the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to obtain information about the helical conformation of nucleic acids.
-
Methodology: The sample is placed in a quartz cuvette, and a circularly polarized light beam is passed through it. The differential absorption of left- and right-circularly polarized light is measured as a function of wavelength.
-
Data Interpretation: The resulting CD spectrum is characteristic of the nucleic acid's secondary structure. A-form helices typically show a positive peak around 260 nm, while B-form helices exhibit a positive peak around 275 nm and a negative peak around 245 nm.[8][9] 2'F-ANA/RNA hybrids show 'A-like' CD spectra.[8][9][17]
UV Thermal Melting (Tm)
This technique is used to determine the thermodynamic stability of a nucleic acid duplex.
-
Methodology: The absorbance of the oligonucleotide solution at 260 nm is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the midpoint of the sigmoidal melting curve. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived from analyzing the shape of the melting curve.
Visualizing Structural Differences
The following diagrams, generated using the DOT language, illustrate the key structural relationships and experimental workflows.
Caption: Key structural characteristics of A-form, B-form, and 2'F-ANA helices.
Caption: Predominant sugar pucker conformations for each helical type.
Caption: A simplified workflow for determining nucleic acid structure using NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Different form of DNA [bch.cuhk.edu.hk]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. people.bu.edu [people.bu.edu]
- 5. quora.com [quora.com]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion | Semantic Scholar [semanticscholar.org]
- 11. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rcsb.org [rcsb.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Nucleic acid structure determination - Wikipedia [en.wikipedia.org]
- 16. mybiosource.com [mybiosource.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2'-Deoxy-2'-fluoroarabinoadenosine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 2'-Deoxy-2'-fluoroarabinoadenosine, a nucleoside analog used in research and drug development. Adherence to these protocols is crucial for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. All waste generated from the handling of this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous chemical waste.
I. Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards. Engineering controls, such as a chemical fume hood or biological safety cabinet, are mandatory when working with the solid compound or preparing solutions to minimize inhalation exposure.
A. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | Dedicated, disposable or professionally laundered lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Necessary when handling powders or if there is a risk of aerosolization.[1][2] |
B. Spill Management
In the event of a spill, the area must be immediately evacuated and secured. Only trained personnel equipped with the appropriate PPE should perform cleanup.
-
Containment: Absorb the spill with an inert material (e.g., sand, earth, or vermiculite).[2]
-
Collection: Carefully collect the absorbed material and any recoverable product into a clearly labeled, sealed container for hazardous waste disposal.[1][2]
-
Decontamination: Decontaminate the spill area thoroughly. A common procedure for nucleoside analogs involves using a 10% bleach solution followed by 70% ethanol (B145695).[1] Allow for a sufficient contact time of at least 10 minutes for the bleach solution before wiping.[1]
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[2]
II. Step-by-Step Disposal Procedures
The disposal of this compound and all associated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
A. Segregation and Collection of Waste
Proper segregation of waste streams is critical.
-
Bulk Quantities: Unused or expired this compound should be kept in its original container or a compatible, securely sealed, and clearly labeled container.[3] The label should read "Hazardous Waste: this compound".
-
Contaminated Labware (Trace Waste): Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" chemotherapy waste.[1] These should be collected in designated, puncture-proof containers.[2][3]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into an approved, puncture-resistant sharps container.[2][3] Do not recap, crush, or clip needles.[2]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled containers.[4] Halogenated and non-halogenated solvent wastes should be segregated.[4]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous chemical waste.[3] After rinsing, deface the original label before disposal.[3]
B. Disposal Pathway
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EH&S) department.[1] The primary method of disposal for this type of waste is incineration at a licensed hazardous waste facility.[2]
III. Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines a general procedure for decontaminating laboratory surfaces after working with nucleoside analogs like this compound.[1]
Materials:
-
10% bleach solution (freshly prepared)
-
70% ethanol
-
Absorbent pads or paper towels
-
Appropriate PPE
Procedure:
-
Ensure all work with this compound is complete and all waste is properly segregated.
-
Wearing appropriate PPE, wipe down all potentially contaminated surfaces with the 10% bleach solution.
-
Allow the bleach solution to remain on the surface for a contact time of at least 10 minutes.[1]
-
Wipe the surfaces with 70% ethanol to remove the bleach residue.
-
Allow the surfaces to air dry completely.
-
Dispose of all used absorbent pads and PPE as trace hazardous waste.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: Essential Protocols for Handling 2'-Deoxy-2'-fluoroarabinoadenosine
For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of 2'-Deoxy-2'-fluoroarabinoadenosine, a potent nucleoside analogue with cytotoxic, antitumor, and antiviral properties.[1] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound, also known as F-ara-A, and its phosphate (B84403) form, Fludarabine (B1672870), are powerful compounds used in research and as chemotherapeutic agents.[2][3] Due to their cytotoxic nature, they can pose significant health risks if not handled properly, including being carcinogenic, mutagenic (DNA-damaging), and/or teratogenic (producing malformation of a fetus).[4][5] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
There is no safe level of exposure to cytotoxic drugs.[7] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All personnel must be trained in the proper donning and doffing of PPE.
Summary of Required PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy-tested gloves (ASTM D6978).[7] The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption, a primary route of exposure. Double gloving provides an additional barrier. |
| Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back.[8] It should be poly-coated and impervious.[7] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye & Face Protection | Full-face shield or safety goggles worn with a fluid-resistant mask.[6][8] | Protects eyes and face from splashes of liquids or generation of aerosols. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or N100 respirator.[7][8] | Required when there is a risk of generating airborne particles or aerosols, such as when handling the powdered form or during spill cleanup. |
| Hair & Shoe Covers | Disposable hair and shoe covers.[7] | Minimizes the risk of contaminating personal clothing and spreading the hazardous material outside of the work area. |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize exposure during routine laboratory work involving this compound.
1. Preparation and Reconstitution:
-
All handling of this compound, especially of the powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent the generation and spread of aerosols.
-
Before beginning work, decontaminate the work surface of the BSC.
-
Don all required PPE as outlined in the table above.
-
When reconstituting the powdered compound, use techniques that minimize aerosolization, such as slowly adding the diluent down the side of the vial.
-
Label all containers with the compound name and a cytotoxic hazard symbol.
2. Administration and Experimental Use:
-
When working with solutions, be mindful of potential splashes and aerosol generation.
-
Use Luer-Lok syringes and other closed-system transfer devices where possible to prevent leaks and spills.
-
All equipment used for handling the compound should be dedicated for this purpose or thoroughly decontaminated after use.
3. Post-Procedure and Decontamination:
-
After completing work, wipe down all surfaces in the BSC with an appropriate decontamination solution (e.g., a high-pH solution or a commercially available cytotoxic drug decontaminant), followed by a sterile water rinse.
-
Doff PPE in a manner that avoids self-contamination, removing the outer gloves first.[7]
-
Dispose of all contaminated PPE and consumables as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: All contaminated items, including gloves, gowns, shoe covers, vials, syringes, and cleaning materials, must be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically color-coded (e.g., yellow or purple).
-
Sharps Disposal: All needles and syringes must be disposed of in a designated cytotoxic sharps container immediately after use.
-
Container Sealing and Removal: Once the waste container is full (do not overfill), it should be securely sealed and stored in a designated secure area until it is collected by a licensed hazardous waste disposal service.
-
Spill Management: In the event of a spill, the area must be immediately secured to prevent further contamination.[6] Use a designated cytotoxic spill kit and follow the manufacturer's instructions. All materials used for cleanup must be disposed of as cytotoxic waste.[6] Personnel involved in the cleanup must wear the full complement of PPE, including respiratory protection.[5]
Workflow for Handling this compound
Caption: A flowchart outlining the key procedural steps for safely handling the cytotoxic compound this compound, from preparation to disposal, including spill response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I clinical trial of fludarabine phosphate (F-ara-AMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. halyardhealth.com [halyardhealth.com]
- 8. ohsinsider.com [ohsinsider.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
